Volanesorsen
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C230H320N63O125P19S19 |
|---|---|
Peso molecular |
7165 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-3-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-[hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C230H320N63O125P19S19/c1-98-55-274(217(308)254-178(98)231)142-45-112(400-419(322,438)361-70-124-113(46-143(381-124)275-56-99(2)179(232)255-218(275)309)401-423(326,442)367-76-130-119(52-149(387-130)288-92-248-152-183(236)242-89-245-186(152)288)407-427(330,446)369-78-132-121(54-151(389-132)290-94-252-156-190(290)260-215(240)263-202(156)306)408-425(328,444)365-72-125-114(47-144(382-125)276-57-100(3)180(233)256-219(276)310)406-428(331,447)372-81-134-160(171(354-38-28-344-18)206(393-134)283-64-107(10)196(300)269-226(283)317)412-432(335,451)375-84-137-163(173(356-40-30-346-20)208(395-137)285-66-109(12)198(302)271-228(285)319)415-435(338,454)377-86-139-165(175(358-42-32-348-22)210(397-139)287-68-111(14)200(304)273-230(287)321)416-436(339,455)379-87-140-166(176(359-43-33-349-23)212(398-140)292-96-250-154-185(238)244-91-247-188(154)292)417-430(333,449)371-80-133-158(295)168(351-35-25-341-15)204(391-133)282-63-106(9)195(299)268-225(282)316)123(380-142)71-362-421(324,440)403-117-50-147(279-61-104(7)193(297)266-223(279)314)386-128(117)75-366-426(329,445)409-120-53-150(289-93-251-155-189(289)259-214(239)262-201(155)305)388-131(120)77-368-424(327,443)405-118-51-148(280-62-105(8)194(298)267-224(280)315)385-127(118)74-364-422(325,441)404-116-49-146(278-60-103(6)192(296)265-222(278)313)384-126(116)73-363-420(323,439)402-115-48-145(277-58-101(4)181(234)257-220(277)311)383-129(115)79-370-429(332,448)411-162-136(394-207(172(162)355-39-29-345-19)284-65-108(11)197(301)270-227(284)318)83-374-434(337,453)414-164-138(396-209(174(164)357-41-31-347-21)286-67-110(13)199(303)272-229(286)320)85-376-433(336,452)413-161-135(392-205(170(161)353-37-27-343-17)281-59-102(5)182(235)258-221(281)312)82-378-437(340,456)418-167-141(399-213(177(167)360-44-34-350-24)293-97-253-157-191(293)261-216(241)264-203(157)307)88-373-431(334,450)410-159-122(69-294)390-211(169(159)352-36-26-342-16)291-95-249-153-184(237)243-90-246-187(153)291/h55-68,89-97,112-151,158-177,204-213,294-295H,25-54,69-88H2,1-24H3,(H,322,438)(H,323,439)(H,324,440)(H,325,441)(H,326,442)(H,327,443)(H,328,444)(H,329,445)(H,330,446)(H,331,447)(H,332,448)(H,333,449)(H,334,450)(H,335,451)(H,336,452)(H,337,453)(H,338,454)(H,339,455)(H,340,456)(H2,231,254,308)(H2,232,255,309)(H2,233,256,310)(H2,234,257,311)(H2,235,258,312)(H2,236,242,245)(H2,237,243,246)(H2,238,244,247)(H,265,296,313)(H,266,297,314)(H,267,298,315)(H,268,299,316)(H,269,300,317)(H,270,301,318)(H,271,302,319)(H,272,303,320)(H,273,304,321)(H3,239,259,262,305)(H3,240,260,263,306)(H3,241,261,264,307)/t112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,204+,205+,206+,207+,208+,209+,210+,211+,212+,213+,419?,420?,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?/m0/s1 |
Clave InChI |
IJUQCWMZCMFFJP-GQSLRNSLSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=S)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=S)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5OCCOC)N6C=C(C(=O)NC6=O)C)COP(=S)(O)O[C@@H]7[C@H](O[C@H]([C@@H]7OCCOC)N8C=C(C(=O)NC8=O)C)COP(=S)(O)O[C@@H]9[C@H](O[C@H]([C@@H]9OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5C(OC(C5OCCOC)N6C=C(C(=O)NC6=O)C)COP(=S)(O)OC7C(OC(C7OCCOC)N8C=C(C(=O)NC8=O)C)COP(=S)(O)OC9C(OC(C9OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)O |
Origen del producto |
United States |
Foundational & Exploratory
Volanesorsen: A Deep Dive into the Mechanism of Action of an Antisense Oligonucleotide Inhibitor of Apolipoprotein C-III
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Volanesorsen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein C-III (apoC-III), a key regulator of triglyceride metabolism. By specifically targeting the messenger RNA (mRNA) of apoC-III, this compound leads to a significant reduction in plasma triglyceride levels, offering a novel therapeutic approach for managing conditions characterized by severe hypertriglyceridemia, such as familial chylomicronemia syndrome (FCS).
This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data from pivotal clinical trials, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Molecular Mechanism of Action
This compound's therapeutic effect is achieved through a precise, antisense-mediated inhibition of apoC-III protein synthesis. The drug is a synthetic, single-stranded nucleic acid analog, 20 nucleotides in length, with a "gapmer" design. This structure consists of a central block of deoxynucleotides flanked by 2'-O-methoxyethyl (MOE) modified ribonucleotides. This chimeric design is crucial for its mechanism of action.
Upon subcutaneous administration, this compound distributes to various tissues, with the primary site of action being the liver, where apoC-III is predominantly synthesized. The antisense oligonucleotide is designed to be complementary to a specific sequence within the 3' untranslated region of the human apoC-III mRNA.
The mechanism unfolds in the following steps:
-
Hybridization: The this compound molecule binds with high specificity to its target apoC-III mRNA sequence, forming an RNA-DNA heteroduplex.
-
RNase H1 Recruitment: The DNA-like gap of the this compound molecule in the heteroduplex is recognized and bound by Ribonuclease H1 (RNase H1), a ubiquitous cellular enzyme.
-
mRNA Degradation: RNase H1 selectively cleaves the RNA strand of the RNA-DNA hybrid, leading to the degradation of the apoC-III mRNA.[1]
-
Inhibition of Protein Synthesis: The degradation of the apoC-III mRNA prevents it from being translated into the apoC-III protein by the ribosomal machinery.
-
Reduction of ApoC-III Levels: The net result is a significant and sustained reduction in the intracellular and circulating levels of apoC-III protein.
By inhibiting the production of apoC-III, this compound effectively removes a key inhibitor of triglyceride clearance, leading to a profound reduction in plasma triglyceride levels.
The Role of Apolipoprotein C-III in Triglyceride Metabolism
ApoC-III plays a multifaceted role in the regulation of triglyceride-rich lipoproteins (TRLs), including chylomicrons and very-low-density lipoproteins (VLDL). Its primary functions are:
-
Inhibition of Lipoprotein Lipase (LPL): ApoC-III is a potent inhibitor of LPL, the primary enzyme responsible for the hydrolysis of triglycerides in TRLs into free fatty acids for uptake by peripheral tissues. The proposed mechanism for this inhibition involves the displacement of LPL from the surface of triglyceride-rich lipoprotein particles.
-
Inhibition of Hepatic Clearance of TRLs: ApoC-III interferes with the hepatic uptake of TRL remnants by blocking their interaction with key receptors, including the low-density lipoprotein receptor (LDLR) and LDLR-related protein 1 (LRP1).[2][3] This interference is thought to occur by masking the binding sites for apolipoprotein B (apoB) and apolipoprotein E (apoE) on the lipoprotein particles.
-
Promotion of VLDL Assembly and Secretion: Some evidence suggests that apoC-III may also promote the assembly and secretion of VLDL from the liver.
By reducing apoC-III levels, this compound effectively reverses these inhibitory effects, leading to enhanced LPL activity and increased hepatic clearance of TRLs, thereby lowering plasma triglyceride concentrations.
Quantitative Data from Clinical Trials
The efficacy of this compound in reducing triglyceride and apoC-III levels has been demonstrated in several clinical trials. The following tables summarize key quantitative data from the Phase 3 APPROACH and COMPASS studies.
Table 1: Efficacy of this compound in the APPROACH Study (Familial Chylomicronemia Syndrome)
| Parameter | This compound (n=33) | Placebo (n=33) | p-value |
| Mean Baseline Triglycerides (mg/dL) | 2,209 | 2,209 | - |
| Mean % Change in Triglycerides at 3 Months | -77% | +18% | <0.0001 |
| Mean Absolute Reduction in Triglycerides at 3 Months (mg/dL) | -1,712 | - | - |
| Mean % Change in ApoC-III at 3 Months | -84% | +6.1% | <0.001 |
Data from the APPROACH study, a randomized, double-blind, placebo-controlled, 52-week Phase 3 study in 66 patients with FCS.[4][5]
Table 2: Efficacy of this compound in the COMPASS Study (Multifactorial Severe Hypertriglyceridemia)
| Parameter | This compound (n=76) | Placebo (n=38) | p-value |
| Mean Baseline Triglycerides (mg/dL) | ~1,260 | ~1,260 | - |
| Mean % Change in Triglycerides at 3 Months | -71.2% | +0.9% | <0.0001 |
| Mean Absolute Reduction in Triglycerides at 3 Months (mg/dL) | -869 | - | <0.0001 |
Data from the COMPASS trial, a randomized, placebo-controlled, double-blind, phase 3 study in 114 patients with multifactorial severe hypertriglyceridemia or FCS.[6][7]
Table 3: Effects of this compound on Other Lipid Parameters (Meta-analysis Data)
| Parameter | Mean % Change with this compound |
| VLDL | -73% |
| ApoB48 | -65% |
| HDL-C | +40% |
Data from a meta-analysis of three randomized controlled clinical trials (n=156).[6]
Experimental Protocols
The investigation of this compound's mechanism of action and its clinical efficacy relies on a suite of well-established experimental protocols. Below are detailed methodologies for key experiments.
Quantification of ApoC-III mRNA Levels
Objective: To determine the effect of this compound on the levels of apoC-III mRNA in target tissues (e.g., liver).
Methodology: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from liver tissue samples or cultured hepatocytes using a commercially available RNA extraction kit (e.g., TRIzol reagent or column-based kits). The quality and quantity of the extracted RNA are assessed using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
-
Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and a mix of random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR. The reaction mixture includes the cDNA template, specific forward and reverse primers for the human apoC-III gene, a fluorescent DNA-binding dye (e.g., SYBR Green) or a target-specific fluorescent probe (e.g., TaqMan probe), and a DNA polymerase. The qPCR is performed in a thermal cycler that monitors the fluorescence intensity in real-time.
-
Data Analysis: The cycle threshold (Ct) values, which are inversely proportional to the amount of target mRNA, are determined. The relative expression of apoC-III mRNA is calculated using the delta-delta Ct method, normalizing to the expression of a stable housekeeping gene (e.g., GAPDH, ACTB).
Measurement of Plasma ApoC-III Protein Levels
Objective: To quantify the concentration of apoC-III protein in plasma or serum samples.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) or Nephelometry
-
Sample Preparation: Plasma or serum samples are collected from subjects and stored at -80°C until analysis. Samples may be diluted as necessary to fall within the dynamic range of the assay.
-
ELISA Protocol:
-
A microtiter plate is coated with a capture antibody specific for human apoC-III.
-
The plate is washed, and non-specific binding sites are blocked.
-
Diluted plasma samples and a series of known concentration standards are added to the wells and incubated.
-
After washing, a detection antibody, also specific for apoC-III and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Following another wash step, a substrate for the enzyme is added, leading to a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
The concentration of apoC-III in the samples is determined by interpolating from the standard curve.
-
-
Nephelometry Protocol: This automated method measures the turbidity of a sample after the addition of a specific antiserum. The degree of light scattering is proportional to the concentration of the antigen (apoC-III). This method is often used in clinical laboratories for its speed and precision.[8]
Determination of Plasma Triglyceride Levels
Objective: To measure the concentration of triglycerides in plasma or serum.
Methodology: Enzymatic Colorimetric Assay
-
Principle: This assay involves a series of coupled enzymatic reactions.
-
Reaction Steps:
-
Lipolysis: Lipoprotein lipase (LPL) hydrolyzes triglycerides in the sample to glycerol and free fatty acids.
-
Glycerol Kinase Reaction: Glycerol is phosphorylated by ATP in a reaction catalyzed by glycerol kinase (GK) to form glycerol-3-phosphate (G3P) and ADP.
-
Glycerol-3-Phosphate Oxidase Reaction: G3P is oxidized by glycerol-3-phosphate oxidase (GPO) to dihydroxyacetone phosphate (DHAP) and hydrogen peroxide (H2O2).
-
Peroxidase Reaction: In the presence of peroxidase (POD), the H2O2 reacts with a chromogenic substrate (e.g., 4-aminoantipyrine and a phenol derivative) to produce a colored product.
-
-
Measurement: The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 500-550 nm). The intensity of the color is directly proportional to the triglyceride concentration in the sample.
-
Calculation: The triglyceride concentration is calculated by comparing the absorbance of the sample to that of a known standard.
Lipoprotein Lipase (LPL) Activity Assay
Objective: To measure the enzymatic activity of LPL in post-heparin plasma.
Methodology: Fluorometric Assay
-
Sample Collection: Blood is collected from subjects after an intravenous injection of heparin, which releases LPL from the endothelial surface into the circulation. Plasma is then isolated.
-
Assay Principle: A non-fluorescent substrate analog of triglyceride is used. Upon cleavage by LPL, a fluorescent product is released.
-
Procedure:
-
Post-heparin plasma samples and LPL standards are added to the wells of a microtiter plate.
-
The fluorogenic substrate is added to initiate the reaction.
-
The plate is incubated at 37°C.
-
The increase in fluorescence is measured over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The rate of the reaction (change in fluorescence per unit time) is calculated and is proportional to the LPL activity in the sample. The activity is determined by comparison to a standard curve generated with known concentrations of LPL.
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.
Conclusion
This compound represents a targeted therapeutic strategy that leverages antisense technology to address the root cause of elevated triglycerides in certain patient populations. Its mechanism of action, centered on the specific degradation of apoC-III mRNA, leads to a cascade of downstream effects that collectively enhance the clearance of triglyceride-rich lipoproteins. The robust clinical data, supported by well-defined experimental methodologies, underscores the potential of this compound as a valuable therapeutic option for individuals with severe hypertriglyceridemia. Further research will continue to elucidate the full spectrum of its metabolic effects and long-term clinical benefits.
References
- 1. Apolipoproteins C-I and C-III Inhibit Lipoprotein Lipase Activity by Displacement of the Enzyme from Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ApoC-III inhibits clearance of triglyceride-rich lipoproteins through LDL family receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of ApoC-III on the Metabolism of Triglyceride-Rich Lipoproteins in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human apolipoprotein CIII levels; evaluation of three assay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Volanesorsen Apolipoprotein C-III Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Familial Chylomicronemia Syndrome and the Central Role of Apolipoprotein C-III
Familial chylomicronemia syndrome (FCS) is a rare, autosomal recessive genetic disorder characterized by severe hypertriglyceridemia, with fasting triglyceride levels often exceeding 1,000 mg/dL and sometimes reaching as high as 15,000 mg/dL. This condition arises from a deficiency in the activity of lipoprotein lipase (LPL), the primary enzyme responsible for the hydrolysis of triglycerides from chylomicrons and very-low-density lipoproteins (VLDL). The genetic basis for FCS most commonly involves mutations in the LPL gene itself, but can also result from mutations in genes encoding for proteins essential for LPL function, such as APOC2, APOA5, LMF1, and GPIHBP1.
The hallmark of FCS is the accumulation of chylomicrons in the plasma, leading to a range of clinical manifestations including recurrent episodes of acute pancreatitis, eruptive xanthomas, lipemia retinalis, and hepatosplenomegaly. Patients with FCS face a significant disease burden, with chronic abdominal pain and the constant threat of life-threatening pancreatitis. Standard lipid-lowering therapies are generally ineffective in this patient population, highlighting the need for novel therapeutic strategies.
Apolipoprotein C-III (ApoC-III) has emerged as a key regulator of triglyceride metabolism and a promising therapeutic target for severe hypertriglyceridemia. Synthesized primarily in the liver, ApoC-III is a component of triglyceride-rich lipoproteins (TRLs), including chylomicrons and VLDL, as well as high-density lipoprotein (HDL). Its multifaceted role in triglyceride metabolism involves both LPL-dependent and LPL-independent pathways.
The Core Mechanism: Volanesorsen and Antisense Inhibition of ApoC-III
This compound is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to specifically target the messenger RNA (mRNA) for human ApoC-III. By binding to the APOC3 mRNA in a sequence-specific manner, this compound initiates the degradation of the mRNA transcript through the action of RNase H1, a ubiquitous cellular enzyme. This targeted degradation of APOC3 mRNA effectively prevents the translation of the ApoC-III protein, leading to a profound and sustained reduction in circulating ApoC-III levels.
The reduction in ApoC-III has a dual effect on triglyceride metabolism:
-
LPL-Dependent Pathway: By removing the inhibitory effect of ApoC-III on LPL, this compound enhances the lipolysis of triglyceride-rich lipoproteins, facilitating the clearance of triglycerides from the circulation.
-
LPL-Independent Pathway: ApoC-III also inhibits the hepatic uptake of TRL remnants by interfering with their binding to lipoprotein receptors. By reducing ApoC-III levels, this compound promotes the clearance of these remnants by the liver, a mechanism that is particularly crucial in patients with deficient LPL activity.
Quantitative Efficacy of this compound: A Summary of Clinical Trial Data
The efficacy of this compound in reducing triglycerides and ApoC-III has been demonstrated in several key clinical trials. The following tables summarize the quantitative data from the Phase 3 APPROACH and COMPASS studies.
Table 1: Efficacy of this compound in the APPROACH Study (Familial Chylomicronemia Syndrome)
| Parameter | This compound (n=33) | Placebo (n=33) | p-value |
| Baseline Triglycerides (mg/dL), mean | 2,209 | 2,209 | - |
| Change in Triglycerides at 3 Months, mean % | -77% | +18% | <0.0001[1] |
| Absolute Change in Triglycerides at 3 Months (mg/dL), mean | -1,712 | +92 | <0.001 |
| Patients Achieving Triglycerides <750 mg/dL at 3 Months | 77% | 10% | <0.001 |
| Change in ApoC-III at 3 Months, mean % | -84% | +6% | <0.001[2] |
Table 2: Efficacy of this compound in the COMPASS Study (Multifactorial Chylomicronemia)
| Parameter | This compound (n=75) | Placebo (n=38) | p-value |
| Baseline Triglycerides (mg/dL), mean | 1,261 | - | - |
| Change in Triglycerides at 3 Months, mean % | -71.2% | +0.9% | <0.0001[3] |
| Absolute Change in Triglycerides at 3 Months (mg/dL), mean | -869 | +74 | <0.0001[3] |
| Patients with FCS (n=7) Change in Triglycerides at 3 Months, mean % | -73% | - | -[2] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the research and development of this compound.
Quantification of ApoC-III mRNA in Liver Tissue by RT-qPCR
Objective: To measure the relative or absolute levels of APOC3 mRNA in liver tissue to assess the pharmacodynamic effect of this compound.
Methodology:
-
Tissue Homogenization and RNA Extraction:
-
Excise fresh liver tissue and immediately place it in an RNA stabilization solution or snap-freeze in liquid nitrogen.
-
Homogenize the tissue using a mechanical homogenizer in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method followed by isopropanol precipitation.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
Use a commercially available cDNA synthesis kit for consistency.
-
-
Quantitative PCR (qPCR):
-
Design or obtain validated primers specific for the human APOC3 gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative expression of APOC3 mRNA normalized to the housekeeping gene using the 2-ΔΔCt method.
-
Measurement of Plasma ApoC-III Protein Levels by ELISA
Objective: To quantify the concentration of ApoC-III protein in plasma or serum samples.
Methodology:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Thaw samples on ice and dilute them appropriately in the assay buffer provided with the ELISA kit.
-
-
ELISA Procedure (Sandwich ELISA):
-
Use a commercially available human ApoC-III ELISA kit.
-
Add standards and diluted samples to the wells of a microplate pre-coated with a capture antibody specific for human ApoC-III.
-
Incubate to allow the ApoC-III in the samples to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for a different epitope on ApoC-III and incubate.
-
Wash the plate again.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add a chromogenic substrate (e.g., TMB) and incubate in the dark to allow for color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ApoC-III in the samples by interpolating their absorbance values from the standard curve.
-
In Vivo Triglyceride-Rich Lipoprotein (TRL) Clearance Assay in Mice
Objective: To assess the rate of clearance of TRLs from the circulation in a mouse model.
Methodology:
-
Preparation of Radiolabeled TRLs:
-
Prepare TRL-like particles by emulsifying a lipid mixture containing radiolabeled triglycerides (e.g., [3H]triolein) and a non-hydrolyzable lipid marker (e.g., [14C]cholesteryl oleate).
-
Isolate the TRL fraction by ultracentrifugation.
-
-
Animal Procedure:
-
Sample Processing and Analysis:
-
Separate plasma from the blood samples by centrifugation.
-
Measure the radioactivity of both 3H and 14C in an aliquot of the plasma using a liquid scintillation counter.
-
The clearance of [3H]triolein represents the lipolysis and uptake of fatty acids, while the clearance of [14C]cholesteryl oleate represents the clearance of the TRL remnant core.
-
-
Data Analysis:
-
Plot the percentage of the injected dose remaining in the plasma over time for both isotopes.
-
Calculate the plasma clearance rate from the decay curve.
-
Visualizing the Core Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: ApoC-III Inhibition Pathway by this compound.
Caption: this compound Drug Development Workflow.
Conclusion
This compound represents a targeted therapeutic approach for the management of severe hypertriglyceridemia, particularly in the context of FCS, by directly addressing the overproduction of ApoC-III. Its mechanism of action, centered on the antisense-mediated inhibition of ApoC-III synthesis, leads to a significant reduction in plasma triglycerides through both LPL-dependent and LPL-independent pathways. The robust quantitative data from pivotal clinical trials underscore its efficacy in a patient population with limited treatment options. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar therapeutic modalities. As research in the field of oligonucleotide therapeutics continues to advance, the principles underlying the development and evaluation of this compound will serve as a valuable reference for the scientific and drug development communities.
References
- 1. hcplive.com [hcplive.com]
- 2. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simplified procedure to trace triglyceride‐rich lipoprotein metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Volanesorsen: A Second-Generation Antisense Oligonucleotide Targeting Apolipoprotein C-III
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Volanesorsen is a second-generation antisense oligonucleotide (ASO) developed to inhibit the synthesis of apolipoprotein C-III (ApoC-III), a key regulator of triglyceride metabolism.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development and evaluation. This compound is designed as a therapeutic intervention for severe hypertriglyceridemia, particularly in patients with familial chylomicronemia syndrome (FCS), a rare and debilitating genetic disorder.[1][2]
Core Mechanism of Action
This compound is a synthetic, single-stranded nucleic acid molecule designed to be complementary to the messenger RNA (mRNA) of the APOC3 gene.[1] As a second-generation ASO, it incorporates chemical modifications, specifically a 2'-O-methoxyethyl (2'-MOE) modification in the sugar-phosphate backbone, which enhances its stability, binding affinity, and resistance to nuclease degradation.[3][4]
The primary mechanism of action involves the binding of this compound to the APOC3 mRNA in the liver. This binding event creates an RNA-DNA heteroduplex, which is a substrate for the endogenous enzyme Ribonuclease H1 (RNase H1).[5][6] RNase H1 selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the APOC3 mRNA.[5][6] By preventing the translation of APOC3 mRNA, this compound effectively reduces the production and secretion of ApoC-III protein from hepatocytes.[1][5]
Apolipoprotein C-III is a glycoprotein that plays a pivotal role in triglyceride metabolism by inhibiting lipoprotein lipase (LPL) and hepatic lipase, enzymes responsible for the hydrolysis of triglycerides in chylomicrons and very-low-density lipoproteins (VLDL).[3][7] ApoC-III also impedes the hepatic uptake of triglyceride-rich lipoproteins (TRLs).[7] By reducing ApoC-III levels, this compound disinhibits LPL and hepatic lipase activity, leading to enhanced clearance of TRLs from the circulation and a subsequent reduction in plasma triglyceride levels.[5][8]
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in several key clinical trials, including the Phase 3 APPROACH, COMPASS, and BROADEN studies.
Efficacy Data
The primary efficacy endpoint in these trials was the percent change in fasting triglyceride levels from baseline.
| Clinical Trial | Patient Population | Treatment Arm | N | Baseline Triglycerides (mg/dL, mean) | Percent Change from Baseline at 3 Months (mean) | Absolute Reduction in Triglycerides (mg/dL, mean) | Reference(s) |
| APPROACH | Familial Chylomicronemia Syndrome (FCS) | This compound 300 mg weekly | 33 | 2,209 | -77% | -1,712 | [9][10] |
| Placebo | 33 | 2,209 | +18% | +92 | [9][10] | ||
| COMPASS | Multifactorial Chylomicronemia | This compound 300 mg weekly | 75 | ~1,260 | -71.2% | -869 | [11][12] |
| Placebo | 38 | ~1,260 | +0.9% | +74 | [11][12] | ||
| BROADEN | Familial Partial Lipodystrophy (FPLD) | This compound 300 mg weekly | 20 | - | -88% | - | [13] |
| Placebo | 20 | - | -22% | - | [13] | ||
| Phase 2 | Type 2 Diabetes & High Triglycerides | This compound 300 mg weekly | 10 | - | -69% | - | [14] |
| Placebo | 5 | - | - | - | [14] |
Safety Data: Common Adverse Events
The most frequently reported adverse events in this compound-treated patients are summarized below.
| Adverse Event | APPROACH Study (this compound, n=33) | COMPASS Study (this compound, n=75) | Reference(s) |
| Thrombocytopenia | 45% (platelet counts < 100,000 per microliter) | - | [10] |
| Injection Site Reactions | 61% | Most common adverse event | [15][16] |
| Abdominal Pain | 27% | - | [17] |
| Fatigue | 21% | - | [17] |
| Headache | 21% | - | [17] |
| Nausea | 18% | - | [17] |
| Myalgia | 15% | - | [17] |
| Diarrhea | 15% | - | [17] |
| Epistaxis | 15% | - | [17] |
| Vomiting | 15% | - | [17] |
| Nasopharyngitis | 15% | - | [17] |
Experimental Protocols
This section details the general methodologies employed in the development and evaluation of second-generation antisense oligonucleotides like this compound.
Antisense Oligonucleotide Synthesis and Purification
The synthesis of 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotides is typically performed using automated solid-phase phosphoramidite chemistry.[11][14]
Protocol Outline:
-
Solid Support: The synthesis begins with the first nucleoside attached to a solid support, commonly controlled pore glass (CPG), via its 3'-hydroxyl group.[18]
-
DMT Protection: The 5'-hydroxyl group of the nucleoside is protected by a dimethoxytrityl (DMT) group.
-
Stepwise Synthesis Cycle:
-
De-blocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid.
-
Coupling: The next phosphoramidite monomer (containing the desired base and 2'-MOE modification) is activated and coupled to the deprotected 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
-
Purification: The crude oligonucleotide product is purified to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) is a common method for achieving high purity.[18]
-
Quality Control: The final product is analyzed for purity, identity, and integrity using techniques such as mass spectrometry and UV spectroscopy.[18]
In Vitro Activity Assay: RNase H-Mediated Cleavage
This assay is used to confirm that the ASO can direct RNase H to cleave its target mRNA.
Protocol Outline:
-
Substrate Preparation: A radiolabeled or fluorescently tagged RNA transcript corresponding to the target sequence of the APOC3 mRNA is synthesized.
-
Hybridization: The ASO (this compound) is incubated with the target RNA transcript to allow for the formation of an RNA-ASO duplex.
-
RNase H Treatment: Recombinant RNase H enzyme is added to the reaction mixture.
-
Incubation: The reaction is incubated at a physiological temperature (e.g., 37°C) for a defined period.
-
Analysis of Cleavage Products: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).[6] The presence of cleavage products of the expected size confirms RNase H-mediated activity.[6]
-
Quantification: The intensity of the bands corresponding to the full-length RNA and the cleavage products can be quantified to determine the efficiency of cleavage.
In Vivo Efficacy Assessment in Animal Models
Animal models of hypertriglyceridemia are utilized to evaluate the in vivo efficacy and safety of ASOs.
Protocol Outline:
-
Animal Model Selection: Relevant animal models include human ApoC-III transgenic mice, Ldlr-/- mice, or non-human primates fed a high-fructose diet to induce hypertriglyceridemia.[5][19]
-
ASO Administration: this compound or a control ASO is administered to the animals, typically via subcutaneous injection, at various dose levels and frequencies.[19]
-
Monitoring: Animals are monitored for general health and body weight.
-
Blood Sampling: Blood samples are collected at predetermined time points to measure plasma triglyceride levels, ApoC-III protein concentrations, and other lipid parameters.
-
Tissue Harvesting: At the end of the study, tissues such as the liver are harvested.
-
Target Engagement Analysis:
-
mRNA Quantification: The levels of APOC3 mRNA in the liver are quantified using quantitative real-time PCR (qRT-PCR) to confirm target knockdown.
-
Protein Quantification: The levels of ApoC-III protein in plasma and liver can be measured by methods such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.[20]
-
-
Histopathological Analysis: Liver tissue may be examined for any signs of toxicity or steatosis.
Conclusion
This compound represents a targeted therapeutic approach for the management of severe hypertriglyceridemia by specifically inhibiting the production of ApoC-III. Its mechanism as a second-generation antisense oligonucleotide has been well-characterized, and clinical trials have demonstrated its efficacy in significantly reducing triglyceride levels in patients with familial chylomicronemia syndrome and other hypertriglyceridemic states. While the therapeutic benefits are substantial, the safety profile, particularly the risk of thrombocytopenia and injection site reactions, requires careful monitoring and management. The experimental methodologies outlined in this guide provide a framework for the continued development and evaluation of antisense oligonucleotide therapies.
References
- 1. pwc.co.uk [pwc.co.uk]
- 2. A New Modality in Dyslipidemia Treatment: Antisense Oligonucleotide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microsynth.com [microsynth.com]
- 4. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 5. Hypertriglyceridemia and Atherosclerosis: Using Human Research to Guide Mechanistic Studies in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Recent Apolipoprotein CIII trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. This compound and Triglyceride Levels in Familial Chylomicronemia Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antisense properties of 2'-O-(2S-methoxypropyl)-RNA-modified gapmer antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of efficacy and safety of this compound for treatment of metabolic complications in patients with familial partial lipodystrophy: Results of the BROADEN study: this compound in FPLD; The BROADEN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Best practices in oligonucleotide manufacturing | CRB [crbgroup.com]
- 15. Sequence-specific RNase H cleavage of gag mRNA from HIV-1 infected cells by an antisense oligonucleotide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Developing Manufacturing Oligonucleotides An Overview [advancingrna.com]
- 19. ahajournals.org [ahajournals.org]
- 20. Simultaneous Quantification of Apolipoprotein C-III O-Glycoforms by Protein-MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Basis of Familiel Chylomicronemia Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Familial Chylomicronemia Syndrome (FCS) is a rare, autosomal recessive disorder characterized by severe hypertriglyceridemia due to the impaired catabolism of chylomicrons. This condition arises from loss-of-function mutations in genes crucial for the activity of lipoprotein lipase (LPL), the key enzyme in triglyceride hydrolysis. While mutations in the LPL gene itself are the most common cause, accounting for approximately 80% of cases, pathogenic variants in genes encoding LPL's cofactors and processing proteins—APOC2, APOA5, GPIHBP1, and LMF1—are also implicated.[1][2] This guide provides an in-depth overview of the molecular genetics of FCS, detailing the roles of the associated genes, the spectrum of mutations, and genotype-phenotype correlations. Furthermore, it outlines key experimental protocols for genetic diagnosis and functional variant characterization, and presents quantitative data in a structured format to aid researchers and professionals in drug development.
Introduction to the Molecular Pathophysiology of FCS
Familial Chylomicronemia Syndrome is a monogenic disorder resulting from the genetic inability to clear triglyceride-rich lipoproteins, specifically chylomicrons, from the plasma.[2][3] Chylomicrons are synthesized in the intestine after a fat-containing meal and are responsible for transporting dietary triglycerides through the bloodstream.[4][5] In healthy individuals, these chylomicrons are rapidly hydrolyzed by lipoprotein lipase (LPL), an enzyme anchored to the luminal surface of capillary endothelial cells in adipose tissue, cardiac, and skeletal muscle.[3][5] This process releases free fatty acids for energy use or storage.
The functionality of LPL is dependent on a complex pathway involving several key proteins. A disruption in any of these components due to genetic mutations leads to a dysfunctional lipolytic process, causing massive accumulation of chylomicrons in the plasma, a condition known as chylomicronemia.[3][6] This results in extremely elevated triglyceride levels, often exceeding 1000 mg/dL, and is the hallmark of FCS.[6][7] The inheritance pattern for FCS is autosomal recessive, meaning an individual must inherit two mutated alleles (one from each parent) to be affected.[4][8]
Core Genetic Determinants of FCS
The genetic architecture of FCS centers around the lipoprotein lipase pathway. Biallelic loss-of-function mutations in one of five canonical genes are the primary cause of the syndrome.[6][9]
Table 1: Genes Implicated in Familial Chylomicronemia Syndrome
| Gene | Protein Product | Function in Chylomicron Metabolism | Chromosomal Locus |
| LPL | Lipoprotein Lipase | The primary enzyme responsible for hydrolyzing triglycerides within chylomicrons.[3][4] | 8p21.3 |
| APOC2 | Apolipoprotein C-II | An essential cofactor that binds to and activates LPL on the surface of chylomicrons.[3] | 19q13.32 |
| APOA5 | Apolipoprotein A-V | A potent activator of LPL-mediated triglyceride hydrolysis.[1][3] | 11q23.3 |
| GPIHBP1 | Glycosylphosphatidylinositol-anchored high-density lipoprotein-binding protein 1 | Transports LPL from the subendothelial spaces to the capillary lumen and anchors it to the endothelial surface.[2][3] | 8q24.3 |
| LMF1 | Lipase Maturation Factor 1 | A chaperone protein located in the endoplasmic reticulum, essential for the proper folding and maturation of LPL.[2][3] | 16p13.3 |
Mutations in the LPL gene are the most prevalent cause of FCS, identified in over 80% of diagnosed patients.[1][2] The remaining cases are attributed to mutations in the other four genes, which are critical for LPL's function, transport, or activation.[2]
Quantitative Data on Genetic Variants and Clinical Phenotypes
The genetic diagnosis of FCS is confirmed by identifying biallelic pathogenic variants in one of the canonical genes. The clinical presentation is severe, with triglyceride levels often being more than 10 times the upper limit of normal.
Table 2: Distribution of Causal Genes in FCS Patients and Associated Triglyceride Levels
| Gene | Prevalence in FCS Patients | Typical Fasting Triglyceride Range (mg/dL) | Reference |
| LPL | ~80-83% | >1000 - 20,000+ | [1][4][6][10] |
| GPIHBP1 | ~5-10% | >1000 - 15,000+ | [11] |
| APOA5 | ~2-5% | >1000 - 10,000+ | [6][11] |
| APOC2 | ~1-2% | >1000 - 10,000+ | [11] |
| LMF1 | ~1% | >1000 - 10,000+ | [11] |
Note: Triglyceride levels can be highly variable and are influenced by dietary fat intake.
Patients with FCS typically present with symptoms early in life, including recurrent episodes of acute pancreatitis, eruptive xanthomas, and hepatosplenomegaly.[5] A comparison with Multifactorial Chylomicronemia Syndrome (MCS), a polygenic condition, highlights the severity of the monogenic FCS form.
Table 3: Genotype-Phenotype Comparison between FCS and MCS
| Feature | Familial Chylomicronemia Syndrome (FCS) | Multifactorial Chylomicronemia Syndrome (MCS) | Reference |
| Genetic Basis | Monogenic (biallelic rare mutations in 1 of 5 canonical genes) | Polygenic (heterozygous rare variants + accumulation of common small-effect variants) | [6][10] |
| Age of Onset | Earlier (Childhood/Adolescence) | Later (Adulthood) | [10][11] |
| On-Treatment Triglyceride Levels | Markedly higher, often refractory to standard therapies | Lower, more responsive to therapy | [10] |
| Incidence of Acute Pancreatitis | High, recurrent episodes are common | Lower | [10][11] |
Experimental Protocols for Diagnosis and Research
A definitive diagnosis of FCS requires a combination of clinical suspicion, biochemical analysis, and genetic confirmation. Functional assays are crucial for characterizing the pathogenicity of novel variants identified during genetic screening.
Diagnostic Workflow
The diagnostic process for FCS follows a stepwise approach, starting with clinical and biochemical evaluation and culminating in genetic testing for confirmation.
Protocol 1: Genetic Analysis via Next-Generation Sequencing (NGS) Panel
This protocol outlines the steps for identifying causative mutations using a targeted NGS panel.
-
Sample Collection and DNA Extraction:
-
Collect 3-5 mL of peripheral blood in an EDTA tube or a saliva sample using a designated kit.
-
Extract genomic DNA (gDNA) using a standardized commercial kit (e.g., QIAamp DNA Blood Mini Kit).
-
Quantify the extracted gDNA and assess its purity using spectrophotometry (A260/A280 ratio).
-
-
Library Preparation and Target Enrichment:
-
Fragment the gDNA to a desired size range (e.g., 150-250 bp).
-
Perform end-repair, A-tailing, and ligation of sequencing adapters with unique barcodes for each sample.
-
Enrich the target regions (coding exons and flanking intronic sequences of LPL, APOC2, APOA5, GPIHBP1, LMF1) using a capture-based method with biotinylated oligonucleotide probes.
-
-
Sequencing:
-
Pool the enriched libraries.
-
Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to achieve high coverage (>100x) of the target regions.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess raw sequencing reads for quality scores.
-
Alignment: Align reads to the human reference genome (e.g., GRCh38/hg38).
-
Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Annotation: Annotate identified variants with information from databases such as dbSNP, ClinVar, and gnomAD.
-
Filtering: Filter variants based on allele frequency (<1% in population databases), predicted functional impact (e.g., nonsense, frameshift, missense), and inheritance pattern (homozygous or compound heterozygous).
-
-
Variant Confirmation and Classification:
-
Confirm potentially pathogenic variants using an orthogonal method, typically Sanger sequencing.
-
Classify variants as Pathogenic, Likely Pathogenic, or Variant of Uncertain Significance (VUS) according to ACMG guidelines.
-
Protocol 2: Post-Heparin Lipoprotein Lipase (LPL) Activity Assay
This functional assay measures the total lipolytic activity in plasma after the release of endothelial-bound lipases by heparin.
-
Patient Preparation and Sample Collection:
-
The patient must be in a fasting state for at least 12 hours.
-
Administer an intravenous bolus of heparin (e.g., 50-60 IU/kg body weight).
-
After 10-15 minutes, collect a blood sample from the contralateral arm into a pre-chilled EDTA tube.
-
Immediately place the sample on ice and centrifuge at 4°C (e.g., 3000 x g for 15 minutes) to separate the plasma.
-
Store the plasma at -80°C until the assay is performed.
-
-
Assay Procedure (Radiolabeled Substrate Method):
-
Prepare a substrate emulsion containing radiolabeled triolein (e.g., [³H]triolein), unlabeled triolein, and phospholipids.
-
Prepare two sets of reaction tubes for each plasma sample: one for total lipase activity and one for hepatic lipase (HL) activity.
-
To the HL tubes, add a high concentration of NaCl (1 M) or an LPL-specific inhibitory antibody to inhibit LPL activity.
-
Add the post-heparin plasma sample to all tubes.
-
Initiate the reaction by adding the substrate emulsion and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a mixture to extract the released free fatty acids (e.g., methanol/chloroform/heptane).
-
Centrifuge to separate the phases and measure the radioactivity in the aqueous phase using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of released free fatty acids based on the measured radioactivity.
-
Total Lipase Activity is determined from the tubes without inhibitor.
-
Hepatic Lipase (HL) Activity is determined from the tubes with the LPL inhibitor.
-
LPL Activity is calculated by subtracting the HL activity from the total lipase activity.
-
Results are typically expressed as nmol of FFA released/mL/hour. In FCS patients, LPL activity is severely reduced or undetectable.
-
Protocol 3: In Vitro Functional Analysis of LPL Variants
This protocol is used to assess the impact of a specific VUS on LPL protein expression, secretion, and activity.
-
Plasmid Construction and Site-Directed Mutagenesis:
-
Obtain a mammalian expression vector containing the wild-type (WT) human LPL cDNA.
-
Introduce the variant of interest into the WT LPL plasmid using a site-directed mutagenesis kit.
-
Verify the presence of the mutation and the integrity of the rest of the coding sequence by Sanger sequencing.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as HEK293T cells, in appropriate media.
-
Transiently transfect the cells in separate wells with the WT-LPL plasmid, the mutant-LPL plasmid, and an empty vector control using a transfection reagent (e.g., Lipofectamine).
-
For optimal LPL expression and folding, cells can be co-transfected with a plasmid expressing LMF1.
-
-
Analysis of LPL Mass and Secretion:
-
After 48 hours, collect the cell culture medium and prepare cell lysates.
-
Measure the LPL protein concentration (mass) in both the cell lysate (intracellular LPL) and the medium (secreted LPL) using a human LPL-specific ELISA kit.
-
Alternatively, perform Western blot analysis on the lysate and medium using an anti-LPL antibody to visualize protein expression and secretion.
-
-
Analysis of LPL Enzymatic Activity:
-
Measure the LPL enzymatic activity in aliquots of the cell culture medium using a fluorometric LPL activity assay kit.
-
This assay typically uses a quenched substrate that fluoresces upon hydrolysis by LPL.
-
Compare the activity of the mutant LPL to the WT LPL, normalizing for LPL mass to determine the specific activity.
-
-
Interpretation:
-
A significant reduction in LPL mass in the lysate and medium suggests the mutation affects protein synthesis or stability.
-
Normal LPL mass in the lysate but reduced mass in the medium indicates a secretion defect.
-
Normal secreted LPL mass but reduced enzymatic activity points to a catalytic defect.
-
Conclusion and Future Directions
The genetic basis of Familial Chylomicronemia Syndrome is well-defined, revolving around the critical LPL pathway. A comprehensive understanding of the roles of LPL, APOC2, APOA5, GPIHBP1, and LMF1 is essential for accurate diagnosis and the development of novel therapeutic strategies. While dietary fat restriction remains the cornerstone of management, the detailed molecular understanding of FCS is paving the way for targeted therapies, including gene therapy and antisense oligonucleotides. For drug development professionals, functional assays that can precisely characterize the molecular defect caused by a specific mutation are invaluable for patient stratification and for designing therapies that can restore or bypass the dysfunctional step in the chylomicron metabolism pathway. Continued research into the genotype-phenotype correlations and the development of standardized, high-throughput functional assays will further improve the diagnosis and management of this severe metabolic disorder.
References
- 1. remequi.incmnsz.mx [remequi.incmnsz.mx]
- 2. m.youtube.com [m.youtube.com]
- 3. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic algorithm for familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | GPIHBP1 and ANGPTL4 Utilize Protein Disorder to Orchestrate Order in Plasma Triglyceride Metabolism and Regulate Compartmentalization of LPL Activity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Diagnostic value of post-heparin lipase testing in detecting common genetic variants in the LPL and LIPC genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevention Genetics [preventiongenetics.com]
A Deep Dive into Volanesorsen for Severe Hypertriglyceridemia: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of volanesorsen, an antisense oligonucleotide developed for the treatment of severe hypertriglyceridemia, with a primary focus on Familial Chylomicronemia Syndrome (FCS). This document synthesizes key findings from pivotal clinical trials, details on its mechanism of action, and outlines the experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound is a second-generation 2'-O-methoxyethyl (2'-MOE) chimeric antisense oligonucleotide.[1] It is designed to specifically target the messenger RNA (mRNA) for apolipoprotein C-III (ApoC-III), a protein synthesized in the liver that plays a central role in the regulation of plasma triglycerides.[2][3]
ApoC-III inhibits lipoprotein lipase (LPL), a key enzyme responsible for the hydrolysis of triglycerides from triglyceride-rich lipoproteins (TRLs) like chylomicrons and very-low-density lipoproteins (VLDL).[2][4] By binding to ApoC-III mRNA, this compound facilitates its degradation by RNase H, thereby preventing the synthesis of the ApoC-III protein.[2] The resulting reduction in plasma ApoC-III levels leads to a disinhibition of LPL activity, promoting the clearance of TRLs and consequently lowering plasma triglyceride levels.[2][5] This mechanism is effective even in patients with deficient LPL activity, as it also enhances LPL-independent clearance pathways.[1][6]
Clinical Efficacy in Severe Hypertriglyceridemia
The efficacy of this compound has been demonstrated in several key clinical trials, most notably the Phase 3 APPROACH and COMPASS studies. These trials enrolled patients with FCS and severe hypertriglyceridemia, respectively.
The APPROACH Trial
The APPROACH study was a randomized, double-blind, placebo-controlled, 52-week trial involving 66 patients with FCS.[7][8] Patients treated with this compound (300 mg weekly) achieved a statistically significant mean reduction in triglycerides of 77% from baseline after 3 months, compared to an 18% increase in the placebo group (p<0.0001).[7][8][9] This corresponded to a mean absolute reduction of 1,712 mg/dL.[7][8] Furthermore, 50% of this compound-treated patients with baseline triglycerides ≥750 mg/dL reached levels below 500 mg/dL after 3 months, a target associated with a reduced risk of pancreatitis.[7] A significant reduction in the incidence of pancreatitis events was also observed in the this compound-treated group.[7][8]
The COMPASS Trial
The COMPASS study was a randomized, double-blind, placebo-controlled, 26-week trial in 113 patients with severe hypertriglyceridemia (average baseline triglycerides of 1,261 mg/dL).[10][11] The this compound-treated group (n=75) showed a mean reduction in triglycerides of 71.2% from baseline after 13 weeks, compared to a 0.9% reduction in the placebo group (p<0.0001).[10][11][12] This represented a mean absolute reduction of 869 mg/dL.[10][11] In a subset of seven FCS patients within this study, the mean triglyceride reduction was 73%, an absolute reduction of 1,511 mg/dL.[10]
Long-term Efficacy
An open-label extension study of the APPROACH and COMPASS trials demonstrated sustained reductions in triglyceride levels with long-term this compound treatment.[13] In treatment-naive FCS patients, mean triglyceride reductions of 60% were observed at 3 months, with a sustained effect over 24 months.[13] A longitudinal study in the UK Early Access to Medicines Scheme showed a 52% median reduction in triglycerides at 3 months in treatment-naive FCS patients, which was maintained for over 15 months.[14] This long-term treatment was also associated with a 74% reduction in the rate of pancreatitis events compared to the 5-year period prior to treatment.[14][15]
Table 1: Summary of Efficacy Data from Key Clinical Trials
| Study | Patient Population | N (this compound/Placebo) | Baseline Triglycerides (mg/dL) | Primary Endpoint: Mean % Change in Triglycerides from Baseline | Mean Absolute Reduction in Triglycerides (mg/dL) |
| APPROACH | Familial Chylomicronemia Syndrome (FCS) | 33/33 | 2,209 | -77% vs. +18% (at 3 months) | 1,712 |
| COMPASS | Severe Hypertriglyceridemia | 75/38 | 1,261 | -71.2% vs. -0.9% (at 13 weeks) | 869 |
| COMPASS (FCS subset) | Familial Chylomicronemia Syndrome (FCS) | 5/2 | 2,280 | -73% vs. +70% (at 13 weeks) | 1,511 |
| Phase 2 (FCS subset) | Familial Chylomicronemia Syndrome (FCS) | 3 | 1,844 | -69% (at 3 months) | 1,298 |
Safety and Tolerability Profile
The most common adverse events associated with this compound treatment are injection site reactions (ISRs) and thrombocytopenia (a decrease in platelet counts).[7][16]
Table 2: Key Safety Findings from the APPROACH Trial
| Adverse Event | This compound (n=33) | Placebo (n=33) |
| Injection Site Reactions | 61% | 0% |
| Thrombocytopenia (Platelets <100,000/µL) | 48% | 0% |
| Severe Thrombocytopenia (Platelets <25,000/µL) | 2 patients | 0 patients |
| Discontinuation due to Adverse Events | 9 patients | 0 patients |
Declines in platelet counts were generally manageable with dose adjustments and enhanced monitoring protocols.[7][8] No patients discontinued due to low platelets in the last six months of the APPROACH study after the implementation of a more rigorous platelet monitoring schedule.[7][8]
Experimental Protocols
Clinical Trial Design and Patient Population
-
APPROACH Trial: A Phase 3, randomized, double-blind, placebo-controlled, 52-week study in 66 patients with a diagnosis of FCS confirmed either by genetic testing or documented low LPL activity (<20% of normal).[7][17] Eligible patients had fasting triglyceride levels ≥750 mg/dL.[17]
-
COMPASS Trial: A Phase 3, randomized, double-blind, placebo-controlled, 26-week study in 113 patients with severe hypertriglyceridemia (fasting triglycerides ≥500 mg/dL).[10][11][12]
-
Dosing: In the pivotal trials, this compound was administered as a 300 mg subcutaneous injection once weekly.[1][15][18]
References
- 1. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 2. abcam.com [abcam.com]
- 3. Efficacy and safety of this compound in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Apolipoprotein C3 ELISA Kit (EHAPOC3) - Invitrogen [thermofisher.com]
- 5. Human APOC3 (Apolipoprotein C-III) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. mdpi.com [mdpi.com]
- 7. Human Apolipoprotein CIII ELISA Kit (ab154131) | Abcam [abcam.com]
- 8. Metabolism and Disposition of this compound, a 2'- O-(2 methoxyethyl) Antisense Oligonucleotide, Across Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. 3 The technology | this compound for treating familial chylomicronaemia syndrome | Guidance | NICE [nice.org.uk]
- 11. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment with this compound, a 2′-O-Methoxyethyl-Modified Antisense Oligonucleotide Targeting APOC3 mRNA, Does Not Affect the QTc Interval in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Akcea and Ionis Announce Positive Results from Pivotal Study of this compound in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]
- 18. Prevention Genetics [preventiongenetics.com]
Preclinical Profile of Volanesorsen: An In-Depth Technical Guide for Researchers
Executive Summary
Volanesorsen, an antisense oligonucleotide (ASO) targeting apolipoprotein C-III (apoC-III) mRNA, has demonstrated significant potential in preclinical studies as a potent therapeutic agent for reducing plasma triglycerides. This technical guide provides a comprehensive overview of the pivotal preclinical investigations of this compound and its species-specific analogues in various animal models, including mice, rats, and nonhuman primates. The data presented herein, meticulously compiled from peer-reviewed literature, offers researchers, scientists, and drug development professionals a detailed resource on the efficacy, mechanism of action, pharmacokinetics, and toxicology of this novel therapeutic. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to provide a clear and concise understanding of the underlying biological processes.
Introduction
Hypertriglyceridemia is a prevalent metabolic disorder and a significant risk factor for cardiovascular disease and pancreatitis. Apolipoprotein C-III (apoC-III) plays a central role in the regulation of triglyceride metabolism, primarily by inhibiting lipoprotein lipase (LPL) and hepatic lipase, key enzymes responsible for the clearance of triglyceride-rich lipoproteins (TRLs) from the circulation.[1] this compound (formerly known as ISIS 304801) is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide designed to specifically bind to and promote the degradation of apoC-III mRNA, thereby inhibiting the synthesis of the apoC-III protein.[2] This targeted approach offers a promising strategy for lowering plasma triglyceride levels. This guide delves into the foundational preclinical animal studies that have elucidated the therapeutic potential of this ASO.
Mechanism of Action
This compound exerts its therapeutic effect by selectively targeting the mRNA transcript of the APOC3 gene. As an antisense oligonucleotide, its sequence is complementary to a specific region of the apoC-III mRNA. Upon administration, this compound distributes to the liver, the primary site of apoC-III synthesis.[3] Within hepatocytes, it binds to the target apoC-III mRNA, forming a DNA-RNA heteroduplex. This hybrid molecule is a substrate for RNase H, an intracellular enzyme that selectively cleaves the RNA strand of such duplexes.[3] The degradation of the apoC-III mRNA prevents its translation into the apoC-III protein, leading to a significant reduction in both intracellular and circulating levels of apoC-III.[3] The subsequent decrease in apoC-III alleviates the inhibition of LPL and hepatic lipase, resulting in enhanced catabolism of TRLs and a marked reduction in plasma triglyceride concentrations.[1]
References
- 1. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Drug properties of second-generation antisense oligonucleotides: how do they measure up to their predecessors? | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Molecular Targets of Volanesorsen Therapy
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Volanesorsen (marketed as Waylivra) is a second-generation antisense oligonucleotide (ASO) designed as a targeted therapy for severe hypertriglyceridemia.[1] Its primary indication is for the treatment of Familial Chylomicronemia Syndrome (FCS), a rare and severe genetic disorder characterized by the inability to metabolize triglycerides effectively.[2][3] This document provides a comprehensive technical overview of the molecular underpinnings of this compound therapy, detailing its primary molecular target, mechanism of action, and the downstream physiological effects. It includes a summary of key quantitative data from clinical trials, generalized experimental protocols for ASO evaluation, and detailed diagrams of the relevant biological pathways and experimental workflows.
The Molecular Target: Apolipoprotein C-III (ApoC-III)
The therapeutic action of this compound is centered on a single molecular target: the messenger RNA (mRNA) that codes for apolipoprotein C-III (ApoC-III).[2][4]
2.1 Function of ApoC-III
ApoC-III is a 79-amino acid glycoprotein primarily synthesized in the liver and to a lesser extent, the intestine.[5][6] It is a crucial regulator of triglyceride metabolism, exerting its effects through several mechanisms:
-
Inhibition of Lipoprotein Lipase (LPL): ApoC-III is a potent inhibitor of LPL, the primary enzyme responsible for hydrolyzing triglycerides within chylomicrons and Very-Low-Density Lipoproteins (VLDL).[4][7]
-
Inhibition of Hepatic Lipase: The protein also inhibits hepatic lipase, which is involved in the conversion of VLDL to intermediate-density and low-density lipoproteins (IDL, LDL).[7][8]
-
Impaired Hepatic Clearance: ApoC-III interferes with the hepatic uptake of triglyceride-rich lipoproteins (TRLs) and their remnants by blocking their binding to hepatic receptors like the LDL receptor (LDLR) and LRP1.[8][9][10]
-
Promotion of VLDL Assembly: Intracellularly, ApoC-III has been shown to promote the assembly and secretion of triglyceride-rich VLDL particles from the liver, particularly in lipid-rich conditions.[6][10][11]
Elevated levels of ApoC-III are causally linked to hypertriglyceridemia. Conversely, individuals with loss-of-function mutations in the APOC3 gene exhibit lower plasma triglyceride levels and a reduced risk of cardiovascular disease.[5][12]
Pathophysiology of Familial Chylomicronemia Syndrome (FCS)
FCS is a rare autosomal recessive disorder that provides the primary clinical context for this compound therapy.[3][13] The condition is most commonly caused by biallelic loss-of-function mutations in the gene encoding Lipoprotein Lipase (LPL), affecting an estimated 1-2 individuals per million.[14][15] Other less common mutations affect genes necessary for LPL function, such as APOC2, APOA5, GP1HBP1, and LMF1.[3]
The resulting deficiency in LPL activity leads to a profound inability to clear chylomicrons from the plasma. This causes a massive accumulation of triglycerides, with fasting levels often exceeding 885 mg/dL and potentially reaching many thousands.[14][16] The primary and most severe complication of this condition is recurrent, and potentially fatal, acute pancreatitis.[3][17]
This compound: Mechanism of Action
This compound is a 20-nucleotide, second-generation 2'-O-methoxyethyl (2'-MOE) modified ASO.[1][9] Its design enables it to specifically target the mRNA of human ApoC-III, thereby inhibiting its production through an antisense mechanism.
The sequence of events is as follows:
-
Hybridization: After subcutaneous administration, this compound distributes to the liver.[4] In hepatocytes, its nucleotide sequence specifically binds to a complementary sequence in the 3' untranslated region of the ApoC-III mRNA.[9][18] This forms an RNA-DNA hybrid duplex.
-
RNase H1-Mediated Cleavage: The intracellular enzyme Ribonuclease H1 (RNase H1) recognizes this RNA-DNA hybrid.[4][9]
-
mRNA Degradation: RNase H1 selectively cleaves the RNA strand (the ApoC-III mRNA) of the hybrid, marking it for degradation by cellular machinery.[4][19]
-
Inhibition of Translation: The degradation of the ApoC-III mRNA prevents it from being translated into ApoC-III protein by ribosomes.[19][20]
-
Restoration of Lipid Metabolism: The resulting reduction in circulating ApoC-III protein disinhibits LPL, allowing for the effective hydrolysis and clearance of TRLs from the plasma, leading to a dramatic reduction in triglyceride levels.[8][19] This clearance occurs through both LPL-dependent and LPL-independent pathways.[9][13]
Quantitative Data Summary
The efficacy and pharmacokinetic profile of this compound have been characterized in several clinical trials. The data below is summarized from key studies.
Table 1: Efficacy of this compound in Clinical Trials
| Trial Name | Patient Population | N (this compound/Placebo) | Primary Endpoint | Result | Citation(s) |
| APPROACH | Familial Chylomicronemia Syndrome (FCS) | 33 / 33 | Mean % change in triglycerides at 3 months | -77% in this compound group vs. +18% in placebo group (p<0.001) | [21] |
| Mean absolute reduction in triglycerides | -1712 mg/dL in this compound group | [21] | |||
| % change in ApoC-III at 3 months | -84% in this compound group vs. +6.1% in placebo group | [21][22] | |||
| COMPASS | Severe Hypertriglyceridemia or FCS | 76 / 38 | Mean % change in triglycerides at 3 months | -71.2% in this compound group vs. +0.9% in placebo group (p<0.0001) | [22] |
| Mean absolute reduction in triglycerides | -869 mg/dL in this compound group | [22] | |||
| Phase 2 | Type 2 Diabetes & Hypertriglyceridemia | 10 / 5 | Mean % change in triglycerides at 13 weeks | -69% in this compound group | [23][24] |
| Mean % change in ApoC-III at 13 weeks | -88% in this compound group | [23][24] | |||
| Mean % change in HDL-C at 13 weeks | +42% in this compound group | [23][24] | |||
| OLE | FCS (from APPROACH, COMPASS, and Naive) | - | Mean % decrease in triglycerides from baseline | Sustained reductions of 42% to 66% at 24 months | [25] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Description | Citation(s) |
| Administration | Subcutaneous injection | - | [4][19] |
| Bioavailability | ~80% | Fraction of the administered dose that reaches systemic circulation | [18][20] |
| Tmax (Time to Peak Concentration) | 2 to 4 hours | Time to reach maximum plasma concentration after subcutaneous dose | [18][26] |
| Volume of Distribution (Vd) | 330 L | Apparent volume into which the drug is distributed | [20] |
| Plasma Protein Binding | >98% | Extent of binding to proteins in the blood plasma | [20][27] |
| Metabolism | Endo- and exonuclease-mediated | Cleavage by cellular nucleases into shorter oligonucleotides | [27] |
| Elimination Half-life (t½) | >2 weeks (12 to 31 days) | Time required for the plasma concentration to reduce by half | [18][20] |
| Excretion | Primarily urinary | Excreted in the urine as metabolites | [20][27] |
Experimental Protocols for ASO Evaluation
The development of an antisense oligonucleotide like this compound involves a rigorous series of in vitro and in vivo experiments to validate its efficacy, specificity, and safety. Below is a generalized, detailed methodology representing a typical workflow.
6.1 Oligonucleotide Design and Synthesis
-
Target Selection: Identify the target mRNA sequence (e.g., human APOC3).
-
Sequence "Walking": Design and synthesize a series of ASOs (~20 nucleotides in length) complementary to different accessible regions of the target mRNA (e.g., 5' UTR, coding region, 3' UTR) to identify the most potent sequences.[28]
-
Chemical Modifications: Synthesize oligonucleotides with chemical modifications to enhance stability, reduce immunogenicity, and improve binding affinity. For this compound, this involves a 2'-O-methoxyethyl (2'-MOE) modification on the flanking nucleotides and a phosphorothioate backbone.
-
Control Oligonucleotides: Synthesize control oligonucleotides for validation. This must include at least one "mismatch" control (same sequence with 2-4 base mismatches) and one "scrambled" control (same base composition in a random, non-complementary order).[29]
6.2 In Vitro Assessment
-
Cell Line Selection: Utilize relevant cell lines that endogenously express the target gene, such as human hepatoma cells (e.g., HepG2) for an ApoC-III inhibitor.
-
ASO Transfection:
-
Plate cells to achieve ~70-80% confluency.
-
Transfect cells with varying concentrations of the target ASO and control ASOs using a suitable transfection reagent (e.g., lipofectamine) or via "gymnotic" (unassisted) delivery.
-
Perform a dose-response curve to determine the EC50 (effective concentration for 50% inhibition).[29]
-
-
Target mRNA Quantification:
-
After a set incubation period (e.g., 24-48 hours), lyse the cells and extract total RNA.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression level of the target mRNA (APOC3), normalized to a stable housekeeping gene (e.g., GAPDH).
-
-
Target Protein Quantification:
-
After a longer incubation period (e.g., 48-72 hours) to allow for protein turnover, collect cell lysates or culture media.
-
Measure the level of the target protein (ApoC-III) using methods such as Western Blotting or ELISA.[28]
-
-
Toxicity Assessment: Perform cell viability assays (e.g., MTT or LDH assays) in parallel to ensure the observed effects are not due to cytotoxicity.
6.3 In Vivo Assessment
-
Animal Model Selection: Use an appropriate animal model. For hyperlipidemia, this could include transgenic mice expressing human ApoC-III or other models of dyslipidemia.
-
Dosing and Administration:
-
Administer the lead ASO and control ASOs to cohorts of animals, typically via subcutaneous injection.
-
Include multiple dose groups to establish a dose-response relationship.
-
-
Sample Collection:
-
Collect blood samples at regular intervals to assess plasma drug concentration (pharmacokinetics) and target biomarker levels (pharmacodynamics).
-
At the end of the study, harvest tissues (especially liver, kidney) to measure ASO distribution and target mRNA/protein levels in the tissue.
-
-
Biomarker Analysis:
-
Measure plasma triglyceride and ApoC-III levels using standard clinical chemistry assays.
-
Analyze liver tissue for Apoc3 mRNA reduction (via RT-qPCR) and protein reduction (via Western Blot or immunohistochemistry).
-
-
Safety and Tolerability:
-
Monitor animals for clinical signs of toxicity.
-
Perform comprehensive safety assessments, including hematology (especially platelet counts, a known side effect of some ASOs), clinical chemistry (liver and kidney function tests), and histopathology of key organs.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Familial Hyperchylomicronemia Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Exploring apolipoprotein C-III: pathophysiological and pharmacological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apolipoprotein C-III - Wikipedia [en.wikipedia.org]
- 7. APOC-III: a Gatekeeper in Controlling Triglyceride Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. ApoC-III: a potent modulator of hypertriglyceridemia and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. endocrine.org [endocrine.org]
- 15. What Is Familial Hyperchylomicronemia Syndrome (FCS)? [webmd.com]
- 16. Familial Chylomicronemia Syndrome (FCS): Symptoms, Causes, and More [healthline.com]
- 17. lluh.org [lluh.org]
- 18. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medcraveonline.com [medcraveonline.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Akcea Announces Publication of Positive this compound Clinical Data Showing Reduced Triglycerides and Improved Insulin Sensitivity in Patients with High Triglycerides and Type 2 Diabetes [prnewswire.com]
- 24. Akcea Announces Publication of Positive this compound Clinical Data Showing Reduced Triglycerides and Improved Insulin Sensitivity in Patients with High Triglycerides and Type 2 Diabetes | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 25. This compound and triglyceride levels in familial chylomicronemia syndrome: Long-term efficacy and safety data from patients in an open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Treatment with this compound, a 2′-O-Methoxyethyl-Modified Antisense Oligonucleotide Targeting APOC3 mRNA, Does Not Affect the QTc Interval in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Metabolism and Disposition of this compound, a 2'- O-(2 methoxyethyl) Antisense Oligonucleotide, Across Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Volanesorsen on Lipoprotein Lipase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of volanesorsen's mechanism of action, with a specific focus on its effects on lipoprotein lipase (LPL) activity. This compound, an antisense oligonucleotide, represents a targeted therapeutic approach for severe hypertriglyceridemia, particularly in genetic disorders like Familial Chylomicronemia Syndrome (FCS) and Familial Partial Lipodystrophy (FPL).[1][2] This document synthesizes data from key clinical trials, details relevant experimental methodologies, and provides visual representations of the core biological and experimental processes.
Core Mechanism of Action: Inhibition of Apolipoprotein C-III
This compound is a second-generation 2'-O-methoxyethyl (2'-MOE) chimeric antisense oligonucleotide (ASO).[2][3] Its primary function is to inhibit the synthesis of Apolipoprotein C-III (ApoC-III), a key regulator of triglyceride metabolism produced primarily in the liver.[1][4]
The process is as follows:
-
Target Binding : this compound is designed to bind with high specificity to the messenger RNA (mRNA) that codes for human ApoC-III.[1][5]
-
mRNA Degradation : This binding event forms a DNA-RNA hybrid, which is a substrate for RNase H1, an intracellular enzyme.[1][6] RNase H1 selectively cleaves the mRNA strand of the hybrid.[1]
-
Inhibition of Translation : The degradation of ApoC-III mRNA prevents its translation into ApoC-III protein, leading to a significant and sustained reduction in circulating ApoC-III levels.[1][7][8]
ApoC-III exerts its hypertriglyceridemic effect through two primary pathways:
-
LPL-Dependent Pathway : ApoC-III is a potent inhibitor of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides from triglyceride-rich lipoproteins (TRLs) like chylomicrons and Very Low-Density Lipoproteins (VLDL).[1][9][10]
-
LPL-Independent Pathway : ApoC-III also inhibits the hepatic uptake of TRLs and their remnants by interfering with their binding to receptors like the LDL receptor and LDL receptor-related protein 1 (LRP1).[11][12]
By reducing ApoC-III levels, this compound effectively removes this inhibition, leading to both enhanced LPL activity (LPL-dependent) and increased hepatic clearance of TRLs (LPL-independent).[1][5][12] This dual mechanism results in a robust reduction of plasma triglycerides.
Quantitative Effects on LPL Activity and Key Biomarkers
Clinical studies have demonstrated this compound's significant impact on LPL activity, ApoC-III levels, and triglycerides. The following tables summarize key quantitative data from trials in patients with Partial Lipodystrophy (PL), Familial Chylomicronemia Syndrome (FCS), and severe hypertriglyceridemia (sHTG).
Study in Partial Lipodystrophy (PL)
In a study involving five adults with PL, this compound treatment (300 mg weekly) led to a marked improvement in LPL function, which is typically inhibited by elevated ApoC-III in this condition.[11][13][14]
Table 1: Effects of this compound in Patients with Partial Lipodystrophy
| Parameter | Baseline (Week 0) | Post-Treatment (Week 16) | % Change |
|---|---|---|---|
| ApoC-III (ng/mL) | 380 (246, 600) | 75 (26, 232) | -61% |
| Triglycerides (mg/dL) | 503 (330, 1040) | 116 (86, 355) | -57% |
| LPL Activation (nEq/mLmin) | 21 (20, 25) | 36 (29, 42) | +71% |
Data presented as median (25th, 75th percentile). LPL activation was measured in post-heparin plasma using the subject's own serum as the activator.[11][13]
Pivotal Trials in FCS and Severe Hypertriglyceridemia (sHTG)
The APPROACH (in FCS) and COMPASS (in sHTG) phase 3 trials established the efficacy of this compound in patient populations often characterized by deficient or non-functional LPL.[15][16] While direct LPL activity was a diagnostic criterion rather than an endpoint, the profound reduction in triglycerides in these LPL-deficient patients highlights the importance of this compound's LPL-independent mechanisms alongside its effect on any residual LPL function.[15][17][18]
Table 2: Efficacy of this compound in Phase 3 Clinical Trials (at 3 Months)
| Trial (Patient Population) | N (this compound) | N (Placebo) | Parameter | Mean % Change (this compound) | Mean % Change (Placebo) |
|---|---|---|---|---|---|
| APPROACH (FCS) | 33 | 33 | Triglycerides | -77% | +18% |
| ApoC-III | -84% | +6.1% | |||
| COMPASS (sHTG) | 76 | 38 | Triglycerides | -71.2% | +0.9% |
Data from the APPROACH and COMPASS studies.[4][15][16][19][20]
The average absolute reduction in triglycerides in the APPROACH study was 1,712 mg/dL in the this compound-treated group.[15] In an open-label trial with three FCS patients, this compound reduced plasma ApoC-III by 71% to 90% and triglycerides by 56% to 86%.[3]
Experimental Protocols
The assessment of this compound's effect on LPL activity relies on standardized and validated laboratory methods.
Measurement of Lipoprotein Lipase (LPL) Activity
The standard method to assess total body LPL activity involves measuring the enzyme's activity in plasma after the intravenous injection of heparin. Heparin displaces LPL bound to heparan sulfate proteoglycans on the endothelial surface, releasing it into circulation.[5][21][22]
Protocol: Post-Heparin LPL Activity Assay
-
Patient Preparation : The patient is required to fast overnight. A baseline blood sample is collected.
-
Heparin Administration : A bolus of heparin (e.g., 0.2 Units/gram of body weight) is administered intravenously.[21][22]
-
Post-Heparin Blood Collection : Blood is collected into tubes containing an anticoagulant (e.g., EDTA) at a specified time point after heparin injection, typically 10-15 minutes.[21][22]
-
Plasma Separation : The blood sample is immediately placed on ice and centrifuged at low speed (e.g., 3000 x g for 15 minutes at 4°C) to separate the plasma.[21][22]
-
LPL Activity Measurement : The plasma is assayed for LPL activity. This is often done using a fluorometric or radiometric assay that measures the hydrolysis of a triglyceride substrate.
-
Substrate Preparation : A substrate emulsion (e.g., a radiolabeled or fluorescently-labeled triolein substrate) is prepared.
-
Incubation : A small volume of the post-heparin plasma is incubated with the substrate at 37°C.[21][22]
-
Detection : The rate of release of free fatty acids is measured over time using a microplate reader (for fluorometric assays) or a scintillation counter (for radiometric assays).[21]
-
-
Quantification : The LPL activity is calculated based on a standard curve and expressed in units such as nmol of free fatty acid released per mL of plasma per minute (or hour).[22]
Measurement of ApoC-III and Triglycerides
-
Apolipoprotein C-III : Plasma or serum ApoC-III concentrations are typically measured using immunochemical methods such as enzyme-linked immunosorbent assays (ELISA), which offer high sensitivity and specificity.[20]
-
Triglycerides : Serum or plasma triglyceride levels are measured using standard enzymatic colorimetric assays, which are widely available on automated clinical chemistry analyzers.
Summary and Conclusion
This compound effectively enhances lipoprotein lipase activity through a targeted, LPL-dependent mechanism. By inhibiting the synthesis of the LPL inhibitor ApoC-III, this compound "releases the brake" on LPL, promoting the efficient hydrolysis of triglycerides from circulating lipoproteins.[1][13] This is evidenced by direct measurements showing increased LPL activation in patients with partial lipodystrophy following treatment.[11]
Furthermore, in conditions with severely compromised or absent LPL, such as FCS, this compound's ability to lower triglycerides demonstrates the critical role of its LPL-independent mechanisms, which involve enhancing the direct hepatic clearance of triglyceride-rich lipoproteins.[3][5][19] The comprehensive data from clinical trials underscore the potent triglyceride-lowering effect of reducing ApoC-III, validating it as a central therapeutic target for severe hypertriglyceridemia.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising Clinical Trial Results for Drug for Rare Disease in Which Patients Can’t Eat Fat [today.ucsd.edu]
- 5. medcraveonline.com [medcraveonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C230H320N63O125P19S19 | CID 121494123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. APOC3 inhibition with this compound reduces hepatic steatosis in patients with severe hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, an Antisense Oligonucleotide to Apolipoprotein-CIII, Decreases Triglycerides and Increases Lipoprotein Lipase Activity in Partial Lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Akcea and Ionis Announce Positive Results from Pivotal Study of this compound in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]
- 16. hcplive.com [hcplive.com]
- 17. Differential effects of this compound on apoC-III, triglycerides, and pancreatitis in familial chylomicronemia syndrome diagnosed by genetic or nongenetic criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lipid.org [lipid.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 22. content.abcam.com [content.abcam.com]
Methodological & Application
Application Notes and Protocols for In Vivo Delivery of Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) are a powerful class of therapeutic agents designed to modulate gene expression by binding to specific RNA targets.[1] Their clinical success, however, is critically dependent on effective and safe in vivo delivery to the target tissue. Unmodified or "naked" ASOs face significant hurdles, including rapid degradation by nucleases and poor cellular uptake due to their polyanionic nature.[2] To overcome these challenges, a variety of sophisticated delivery strategies have been developed, broadly categorized into systemic and local administration routes. These methods aim to protect the ASO from degradation, improve its pharmacokinetic profile, and enhance uptake by specific cell types.[3][4] This document provides detailed application notes and protocols for the most prominent in vivo ASO delivery methods.
Systemic Delivery Methods
Systemic delivery involves administering ASOs into the bloodstream, allowing for broad distribution throughout the body. While unconjugated phosphorothioate (PS)-modified ASOs can be administered systemically and tend to accumulate in the liver and kidneys, their potency is often limited.[5] Advanced strategies utilize conjugation or nanoparticle encapsulation to enhance delivery to specific tissues, particularly the liver.
Conjugate-Based Delivery: N-Acetylgalactosamine (GalNAc)
Application Note: Conjugating ASOs to N-acetylgalactosamine (GalNAc) is a highly effective strategy for targeted delivery to hepatocytes.[6] Liver hepatocytes abundantly express the asialoglycoprotein receptor (ASGPR), which has a high binding affinity for GalNAc.[7] This interaction triggers rapid, receptor-mediated endocytosis, leading to a significant increase in the intracellular concentration of the ASO in the liver.[8] Triantennary GalNAc conjugates have been shown to enhance ASO potency by 10-fold or more compared to their unconjugated counterparts, allowing for lower, more effective dosing.[8][9]
Quantitative Data: Potency of GalNAc-Conjugated ASOs
| Target | ASO Chemistry | Delivery Method | Potency Improvement (vs. Unconjugated) | Animal Model | Reference |
| Scavenger Receptor B1 | 2'MOE Gapmer | GalNAc Conjugate | ~100-fold decrease in ED50 | Mouse | [5] |
| Various | 2'MOE Gapmer | GalNAc Conjugate | 6 to 10-fold | Mouse | [8] |
| Various | LNA Gapmer | GalNAc Conjugate | Up to 20-fold | Rodent | [9] |
Protocol 1: Subcutaneous Administration of GalNAc-ASO in Mice
-
ASO Preparation: Dissolve the lyophilized GalNAc-ASO conjugate in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired stock concentration. Verify the final concentration using UV spectrometry.
-
Animal Handling: Acclimatize mice (e.g., C57BL/6, 6-8 weeks old) for at least one week prior to the experiment in accordance with institutional guidelines (IACUC).
-
Dosing Calculation: Calculate the required injection volume based on the animal's body weight and the target dose (e.g., in mg/kg).
-
Injection Procedure:
-
Gently restrain the mouse.
-
Lift the skin on the upper back to form a tent.
-
Insert a 27-30 gauge needle into the base of the skin tent, parallel to the spine, ensuring it is in the subcutaneous space.
-
Slowly inject the calculated volume of the ASO solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-Injection Monitoring: Monitor the animals for any adverse reactions. House them according to standard protocols.
-
Tissue Collection: At the designated time point (e.g., 72 hours post-injection), euthanize the animals via an approved method. Perfuse with cold PBS and harvest the liver and other relevant tissues for downstream analysis (e.g., qPCR for target mRNA knockdown, histology for toxicity assessment).
Lipid Nanoparticle (LNP) Delivery
Application Note: Lipid nanoparticles are clinically advanced delivery vehicles that encapsulate and protect ASOs, enhance their circulation time, and facilitate cellular uptake.[10][11] LNPs are typically composed of four components: an ionizable cationic lipid (for ASO complexation), a PEG-lipid (for stability and to control particle size), cholesterol (a structural helper lipid), and a neutral phospholipid like DOPE or DSPC (to aid in endosomal escape).[4][12] This formulation protects the ASO from degradation and promotes efficient delivery, particularly to the liver. Some formulations have achieved median effective doses (ED50) as low as 0.034 mg/kg for gene knockdown in mice.[12][13]
Quantitative Data: LNP-Mediated ASO Delivery in Mice
| Target | Cationic Lipid | LNP Composition (Lipid/Chol/DOPE/PEG) | ED50 (mRNA Knockdown) | Route | Reference |
| PCSK9 | 306-O12B-3 | 16/4/1/1 (w/w) | 0.088 mg/kg | IV | [12] |
| PCSK9 | 306-O12B-3 | 16/4/4/1 (w/w) | 0.034 mg/kg | IV | [12][13] |
Protocol 2: ASO-LNP Formulation via Microfluidic Mixing
This protocol is adapted from methodologies described for formulating ASOs in bioreducible LNPs.[10][12]
-
Solution Preparation:
-
Lipid Phase: Prepare a stock solution of the lipids (e.g., ionizable lipid, cholesterol, DOPE, and DSPE-PEG2000) in absolute ethanol at the desired weight ratio (e.g., 16:4:4:1).
-
Aqueous Phase: Dissolve the ASO in a low pH buffer (e.g., 25 mM sodium acetate, pH 5.2) to ensure the ionizable lipid is charged for complexation.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid-ethanol solution into one syringe and the ASO-aqueous solution into another.
-
Set the flow rate ratio, typically 3:1 for the aqueous to organic phase.
-
Initiate the mixing process. The rapid mixing of the two streams causes a change in solvent polarity, triggering the self-assembly of lipids around the ASO core to form LNPs.
-
-
Purification and Characterization:
-
Collect the resulting LNP suspension.
-
Dialyze the suspension against sterile PBS (pH 7.4) for at least 12 hours using an appropriate molecular weight cutoff membrane (e.g., 10 kDa) to remove ethanol and unencapsulated ASO.
-
Characterize the final LNP formulation for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the ASO encapsulation efficiency using a fluorescent dye-based assay (e.g., OliGreen™) by comparing fluorescence before and after lysing the nanoparticles with a detergent.[10]
-
-
Administration: The purified ASO-LNPs can be administered systemically, typically via intravenous (tail vein) injection in mice.
Protocol 3: Intravenous (Tail Vein) Injection of ASO-LNPs in Mice
This is a standard procedure for systemic administration in mice.[14][15]
-
Animal Preparation: Place the mouse in a restraining device. To increase visibility of the lateral tail veins, warm the tail using a heat lamp or by immersing it in warm water.
-
Injection Site Preparation: Wipe the tail with an antiseptic solution (e.g., 70% ethanol).
-
Injection Procedure:
-
Immobilize the tail and rotate it to access one of the lateral veins.
-
Using a 27-30 gauge needle attached to a syringe containing the ASO-LNP solution, insert the needle (bevel up) into the vein at a shallow angle, starting towards the distal end of the tail.
-
Successful entry into the vein is often indicated by a lack of resistance and blanching of the vein as the solution is injected.
-
Slowly inject the desired volume (typically up to 200 µL for a mouse).
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the animal for any signs of distress before returning it to its cage.
-
Local Delivery Methods
Local delivery involves administering ASOs directly to a specific tissue or compartment, which is essential for targets shielded by biological barriers like the blood-brain barrier (BBB) or for minimizing systemic exposure.
Central Nervous System (CNS) Delivery
Application Note: The BBB prevents systemically administered ASOs from reaching the brain and spinal cord.[4][16] Therefore, direct administration into the cerebrospinal fluid (CSF) is the required route for treating many neurological disorders.[17] This is typically achieved via intrathecal (IT) injection into the lumbar space or intracerebroventricular (ICV) injection into the brain's lateral ventricles.[18] These methods result in broad distribution of the ASO throughout the CNS and have been successfully used in both preclinical models and approved human therapies.[19][20][21]
Protocol 4: Direct Intrathecal (IT) Injection in Mice
This protocol describes a direct lumbar puncture method for ASO delivery to the CNS.[22][23]
-
ASO Preparation: Prepare the ASO in a sterile, preservative-free vehicle such as artificial CSF or PBS. Load the solution into a Hamilton syringe fitted with a 30-gauge needle.
-
Anesthesia: Anesthetize the mouse using an approved protocol (e.g., isoflurane). Confirm the depth of anesthesia by a lack of response to a toe pinch. Apply ophthalmic ointment to the eyes.
-
Positioning:
-
Shave the fur over the lower back, between the hips.
-
Position the anesthetized mouse so its spine is curved, which helps to open the intervertebral spaces. This can be achieved by placing the animal over a 15 mL conical tube.[22]
-
-
Injection:
-
Palpate the pelvis and locate the intervertebral space between the L5 and L6 vertebrae.
-
Insert the needle at a slight angle, directed towards the head.
-
A characteristic "tail flick" is a reliable indicator of successful entry into the intrathecal space.
-
Slowly inject the ASO solution (typically 5-10 µL) over approximately 10-20 seconds.
-
-
Recovery:
-
Slowly withdraw the needle. No sealant is typically required.
-
Place the animal on a warming pad and monitor until it has fully recovered from anesthesia.
-
-
Post-Procedure Analysis: After the desired treatment period, tissues from the brain and various regions of the spinal cord can be harvested to assess ASO distribution and target gene knockdown.[20]
Ocular Delivery
Application Note: The eye is an immune-privileged and self-contained organ, making it highly amenable to local ASO delivery for treating inherited retinal diseases.[4] Intravitreal injection, the administration of the ASO directly into the vitreous humor, is the most common route. This method allows the ASO to diffuse and reach target cells within the retina. Studies have compared various ASO chemical modifications for retinal delivery, finding that 2'-O-Me/PS and 2'MOE/PS chemistries have comparable efficacy and safety profiles.[24][25]
Quantitative Data: Comparison of ASO Chemistries in the Retina
| ASO Chemistry | Efficacy | Safety Profile (in vivo, mouse) | Reference |
| 2'-O-Methyl-Phosphorothioate (2-OMe/PS) | Effective splicing modulation | Good | [25] |
| 2'-O-Methoxyethyl-Phosphorothioate (2'MOE/PS) | Most efficacious splicing modulation | Good | [24][25] |
| In vivo PMO (octa-guanidine conjugated) | Effective | Caused toxicity and morphological alterations | [25] |
| Unmodified PMO | Reduced efficacy | No toxicity observed | [24] |
Protocol 5: Intravitreal Injection in Mice (High-Level)
-
Anesthesia: Anesthetize the mouse and apply a topical anesthetic (e.g., proparacaine) to the eye.
-
Injection: Using a 33-gauge needle on a Hamilton syringe, puncture the sclera just behind the limbus.
-
Delivery: Carefully advance the needle into the vitreous cavity, avoiding the lens, and slowly inject a small volume (e.g., 1-2 µL) of the ASO solution.
-
Recovery: Withdraw the needle and apply a topical antibiotic ointment. Monitor the animal for recovery.
-
Analysis: At the end of the study, eyes can be enucleated for histological analysis or retinal dissection to measure target RNA/protein levels.
References
- 1. Antisense therapy - Wikipedia [en.wikipedia.org]
- 2. Antisense Oligonucleotide (ASO) Delivery Services - Creative Biolabs [creative-biolabs.com]
- 3. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GalNAc-ASO Conjugates - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. GalNAc-Conjugated Antisense Oligonucleotide (ASO) Development Service - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.vt.edu [research.vt.edu]
- 15. research.vt.edu [research.vt.edu]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A mechanistic pharmacokinetic model for intrathecal administration of antisense oligonucleotides [frontiersin.org]
- 18. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intrathecal administration - Wikipedia [en.wikipedia.org]
- 20. Intrathecal Delivery of Antisense Oligonucleotides in the Rat Central Nervous System [jove.com]
- 21. neurology.org [neurology.org]
- 22. Intrathecal Delivery of Therapeutic Oligonucleotides for Potent Modulation of Gene Expression in the Central Nervous System - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Intrathecal Delivery of Therapeutic Oligonucleotides for Potent Modulation of Gene Expression in the Central Nervous System | Springer Nature Experiments [experiments.springernature.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Efficacy, biodistribution and safety comparison of chemically modified antisense oligonucleotides in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Volanesorsen in Plasma Samples Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volanesorsen is an antisense oligonucleotide designed to inhibit the production of apolipoprotein C-III (ApoC-III), a key regulator of triglyceride metabolism.[1][2][3][4] Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for the quantification of this compound in plasma samples using a competitive enzyme-linked immunosorbent assay (ELISA). This hybridization-based ELISA offers a sensitive and specific method for bioanalytical studies.[5][6][][8]
Principle of the Assay
The assay is based on the principle of competitive hybridization. A known amount of biotinylated oligonucleotide complementary to this compound is coated onto a streptavidin-coated microplate. The plasma sample containing this compound is then added to the wells along with a fixed concentration of a digoxigenin-labeled oligonucleotide that is also complementary to the capture probe. This compound in the sample competes with the digoxigenin-labeled oligonucleotide for binding to the immobilized capture probe. The amount of bound digoxigenin-labeled oligonucleotide is inversely proportional to the concentration of this compound in the sample. The bound digoxigenin-labeled probe is then detected with an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase), and a colorimetric substrate is added to generate a signal that can be measured spectrophotometrically.
Quantitative Data Summary
A validated hybridization ELISA method for the analysis of this compound in plasma has been reported with the following quantitative parameters.[6][]
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [6][] |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | [6][] |
| Assay Range | 1.00 - 100 ng/mL | [6][] |
Experimental Protocols
Materials and Reagents
-
This compound Standard: Purified this compound (ISIS 304801)
-
Capture Probe: 5'-Biotinylated oligonucleotide complementary to this compound (e.g., 5'-ATAAAGCTGGACAAGAAGCT-3' with locked nucleic acid modifications to increase binding affinity).[1]
-
Competitor Probe: 5'-Digoxigenin-labeled oligonucleotide with the same sequence as the capture probe.
-
Streptavidin-coated 96-well microplates
-
Plasma Samples: Human plasma (K2EDTA)
-
Blocking Buffer: Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA) and 0.05% Tween-20.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Hybridization Buffer: High-salt buffer to facilitate nucleic acid hybridization (e.g., 5x SSC, 0.1% SDS).
-
Anti-Digoxigenin-HRP Conjugate: Antibody specific for digoxigenin, conjugated to horseradish peroxidase.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2N H₂SO₄.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Preparation of Reagents
-
This compound Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in nuclease-free water.
-
Prepare a series of calibration standards by spiking known concentrations of this compound into control human plasma. A typical range would be from 0.5 ng/mL to 200 ng/mL to encompass the quantification range.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range (e.g., 3 ng/mL, 30 ng/mL, and 80 ng/mL).
-
-
Capture Probe Solution:
-
Dilute the 5'-biotinylated capture probe to a final concentration of 100 ng/mL in PBS.
-
-
Competitor Probe Solution:
-
Dilute the 5'-digoxigenin-labeled competitor probe to a predetermined optimal concentration in hybridization buffer. This concentration should be optimized to be near the EC50 of the standard curve.
-
Assay Procedure
-
Plate Coating:
-
Add 100 µL of the diluted capture probe solution to each well of the streptavidin-coated 96-well plate.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with 300 µL of Wash Buffer per well.
-
-
Competitive Hybridization:
-
Prepare a mixture of the plasma sample (or standard/QC) and the competitor probe solution. For example, mix 50 µL of the plasma sample with 50 µL of the competitor probe solution.
-
Add 100 µL of this mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 2 hours at 37°C to allow for competitive hybridization.
-
-
Washing:
-
Wash the plate five times with 300 µL of Wash Buffer per well to remove unbound materials.
-
-
Detection:
-
Dilute the anti-digoxigenin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 300 µL of Wash Buffer per well.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Data Analysis
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.
-
Use a four-parameter logistic (4-PL) curve fit to analyze the data.
-
Determine the concentration of this compound in the unknown plasma samples by interpolating their absorbance values from the standard curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Improvements to Hybridization-Ligation ELISA Methods to Overcome Bioanalytical Challenges Posed by Novel Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. Treatment with this compound, a 2′-O-Methoxyethyl-Modified Antisense Oligonucleotide Targeting APOC3 mRNA, Does Not Affect the QTc Interval in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ppd.com [ppd.com]
Application Notes and Protocols for Studying Volanesorsen Effects in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volanesorsen (formerly ISIS 304801) is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein C-III (ApoC-III). ApoC-III is a key regulator of triglyceride metabolism, and elevated levels are associated with hypertriglyceridemia, a risk factor for cardiovascular disease and pancreatitis. This compound is a synthetic nucleic acid strand that binds specifically to the messenger RNA (mRNA) of the APOC3 gene. This binding event leads to the degradation of the APOC3 mRNA through the action of RNase H, thereby preventing the translation of the ApoC-III protein. The reduction in ApoC-III levels enhances the clearance of triglyceride-rich lipoproteins.
These application notes provide a comprehensive guide for utilizing in vitro cell culture models, particularly the human hepatoma cell line HepG2, to study the pharmacological effects of this compound. The protocols detailed below cover the treatment of cells with this compound, and the subsequent analysis of APOC3 gene expression, ApoC-III protein levels, and intracellular lipid accumulation.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in cell culture models. It is important to note that while literature confirms a concentration-dependent effect of this compound in vitro, specific dose-response data from non-clinical cell culture studies is not extensively published. The data presented here is illustrative and based on the established mechanism of action and findings from related studies. Researchers are encouraged to generate their own dose-response curves to determine precise IC50 values for their specific experimental conditions.
Table 1: Effect of this compound on APOC3 mRNA Expression in HepG2 Cells
| This compound Concentration (nM) | Mean Fold Change in APOC3 mRNA (vs. Control) | Standard Deviation |
| 0 (Control) | 1.00 | 0.12 |
| 10 | 0.65 | 0.09 |
| 50 | 0.30 | 0.05 |
| 100 | 0.15 | 0.03 |
| 200 | 0.08 | 0.02 |
Table 2: Effect of this compound on Secreted ApoC-III Protein Levels from HepG2 Cells
| This compound Concentration (nM) | Mean ApoC-III Concentration (ng/mL) | Standard Deviation (ng/mL) | Percent Inhibition (%) |
| 0 (Control) | 500 | 45 | 0 |
| 10 | 325 | 30 | 35 |
| 50 | 175 | 20 | 65 |
| 100 | 90 | 15 | 82 |
| 200 | 50 | 10 | 90 |
Table 3: Effect of this compound on Intracellular Triglyceride Accumulation in Oleic Acid-Treated HepG2 Cells
| Treatment | Mean Intracellular Triglyceride Content (µg/mg protein) | Standard Deviation (µg/mg protein) | Percent Reduction vs. Oleic Acid alone (%) |
| Vehicle Control | 15 | 2.5 | N/A |
| Oleic Acid (0.5 mM) | 85 | 9.0 | 0 |
| Oleic Acid + this compound (100 nM) | 40 | 5.5 | 53 |
| Oleic Acid + this compound (200 nM) | 25 | 3.0 | 71 |
Experimental Protocols
Cell Culture and Maintenance of HepG2 Cells
-
Cell Line: HepG2 (human hepatoma cell line)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Delivery of this compound to HepG2 Cells
Two primary methods for delivering ASOs to cultured cells are transfection using a lipid-based reagent and gymnastic delivery (delivery without a transfection reagent).
Protocol 2.1: Transfection of this compound using Lipofectamine RNAiMAX
This is a highly efficient method for delivering ASOs into a wide range of cell types, including HepG2.
-
Materials:
-
This compound stock solution (e.g., 10 µM in nuclease-free water)
-
Control (scrambled) ASO
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
HepG2 cells
-
6-well or 24-well tissue culture plates
-
-
Procedure (for a single well of a 24-well plate):
-
One day prior to transfection, seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
On the day of transfection, prepare two sets of tubes for each condition:
-
Tube A (ASO dilution): Dilute the desired amount of this compound (e.g., to achieve final concentrations of 10, 50, 100, 200 nM) in 50 µL of Opti-MEM. Mix gently.
-
Tube B (Lipofectamine dilution): Dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of ASO-lipid complexes.
-
Aspirate the growth medium from the HepG2 cells and replace it with 400 µL of fresh, pre-warmed complete growth medium.
-
Add the 100 µL of the ASO-lipid complex mixture to the well containing the cells.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2 before proceeding with downstream analysis.
-
Protocol 2.2: Gymnastic Delivery of this compound
This method relies on the intrinsic ability of some cell types to take up "naked" ASOs, particularly those with certain chemical modifications. It avoids the potential toxicity associated with transfection reagents.
-
Materials:
-
This compound stock solution
-
Control (scrambled) ASO
-
HepG2 cells
-
Tissue culture plates
-
-
Procedure:
-
Seed HepG2 cells in tissue culture plates and allow them to adhere and reach the desired confluency.
-
Prepare a working solution of this compound in complete growth medium at the desired final concentrations.
-
Aspirate the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired duration (typically 2-4 days), replacing the medium with fresh this compound-containing medium every 48 hours.
-
Quantitative Real-Time PCR (qPCR) for APOC3 mRNA Expression
-
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Nuclease-free water
-
Forward and reverse primers for human APOC3 and a housekeeping gene (e.g., GAPDH).
-
-
Primer Sequences:
-
Human APOC3 Forward: 5'-AAGACCGCCAAGGATGCACTGA-3'
-
Human APOC3 Reverse: 5'-TCTGACCTCAGGGTCCAAATCC-3'
-
Human GAPDH Forward: 5'-TCCTGTTCGACAGTCAGCCGCA-3'
-
Human GAPDH Reverse: 5'-GCGCCCAATACGACCAAATCCGT-3'
-
-
Procedure:
-
RNA Isolation: Following treatment with this compound, wash the cells with PBS and lyse them according to the RNA isolation kit manufacturer's protocol. Quantify the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Run the qPCR reaction using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis to ensure the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative expression of APOC3 mRNA using the 2^-ΔΔCt method, normalizing to the expression of the housekeeping gene (GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted ApoC-III Protein
-
Materials:
-
Human ApoC-III ELISA kit
-
Cell culture supernatant from this compound-treated and control cells
-
Microplate reader
-
-
Procedure:
-
Collect the cell culture supernatant from each well at the end of the treatment period.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the wells of a pre-coated microplate.
-
Incubating to allow for ApoC-III to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of ApoC-III in the samples by comparing their absorbance to the standard curve.
-
Oil Red O Staining for Intracellular Lipid Accumulation
This protocol is used to visualize and quantify neutral lipids within the cells.
-
Materials:
-
Oil Red O staining kit
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
60% Isopropanol
-
Hematoxylin (for counterstaining nuclei)
-
Microscope
-
-
Procedure:
-
After treatment, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Aspirate the isopropanol and add the Oil Red O working solution. Incubate for 15-20 minutes at room temperature.
-
Wash the cells with distilled water until the water runs clear.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.
-
Visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.
-
For quantification, the Oil Red O can be extracted from the stained cells using 100% isopropanol, and the absorbance of the extract can be measured at approximately 500 nm.
-
Mandatory Visualization
Caption: Experimental workflow for studying this compound effects in HepG2 cells.
Application Notes and Protocols for Measuring Triglyceride Levels in Volanesorsen-Treated Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volanesorsen (marketed as WAYLIVRA®) is an antisense oligonucleotide inhibitor of apolipoprotein C-III (ApoC-III) production. ApoC-III is a key regulator of triglyceride metabolism.[1][2] By inhibiting ApoC-III synthesis, this compound leads to a significant reduction in plasma triglyceride levels. These application notes provide a comprehensive overview of the methodologies for measuring triglyceride levels in subjects treated with this compound, summarizing key clinical trial data and detailing relevant experimental protocols. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the study of this compound and other triglyceride-lowering therapies.
Data Presentation: Efficacy of this compound in Reducing Triglyceride Levels
The following tables summarize the quantitative data from key clinical trials assessing the effect of this compound on triglyceride and ApoC-III levels in various patient populations.
Table 1: Efficacy of this compound in Patients with Familial Chylomicronemia Syndrome (FCS) - APPROACH Study [3][4][5]
| Parameter | This compound (n=33) | Placebo (n=33) | p-value |
| Baseline Mean Triglycerides (mg/dL) | 2,209 | 2,209 | - |
| Mean Triglyceride Reduction at 3 Months | -77% | +18% | <0.0001 |
| Mean Absolute Triglyceride Reduction (mg/dL) | -1,712 | - | - |
| Patients with Triglycerides <750 mg/dL at 3 Months | 77% | 10% | <0.001 |
| Mean ApoC-III Reduction at 3 Months | -84% | +6.1% | <0.001 |
Table 2: Efficacy of this compound in Patients with High Triglycerides - COMPASS Study [4]
| Parameter | This compound | Placebo |
| Baseline Mean Triglycerides (mg/dL) | >500 | >500 |
| Mean Triglyceride Reduction at 3 Months | -71% | - |
Table 3: Efficacy of this compound in Patients with Type 2 Diabetes and Hypertriglyceridemia [2][6][7]
| Parameter | This compound | Placebo | p-value |
| Mean ApoC-III Reduction | -88% | - | 0.02 |
| Mean Triglyceride Reduction | -69% | - | 0.02 |
| Mean HDL-C Increase | +42% | - | 0.03 |
Table 4: Efficacy of this compound in Patients with Partial Lipodystrophy (PL) [1][8][9]
| Parameter | Baseline (Median) | After 16 Weeks (Median) |
| ApoC-III (ng/mL) | 380 | 75 |
| Triglycerides (mg/dL) | 503 | 116 |
| LPL Activity (nEq/mL*min) | 21 | 36 |
Experimental Protocols
Measurement of Serum Triglycerides by Enzymatic Colorimetric Method
This protocol describes a standard enzymatic assay for the quantitative determination of triglycerides in serum or plasma, a method commonly employed in clinical trials.
Principle: Triglycerides are hydrolyzed by lipoprotein lipase (LPL) into glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate, which is subsequently oxidized by glycerol phosphate oxidase (GPO) to produce dihydroxyacetone phosphate and hydrogen peroxide (H2O2). In a Trinder-type reaction, the H2O2 reacts with a chromogenic substrate in the presence of peroxidase (POD) to form a colored product. The intensity of the color is directly proportional to the triglyceride concentration.[5]
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500-550 nm.
-
Clinical chemistry analyzer (e.g., Roche/Hitachi Cobas series) (optional, for automated analysis).
-
Centrifuge.
-
Micropipettes and tips.
-
Test tubes or microplates.
-
Triglyceride reagent kit (containing lipase, glycerol kinase, glycerol phosphate oxidase, peroxidase, ATP, and a chromogenic substrate).
-
Triglyceride calibrators.
-
Quality control materials.
-
Saline solution (0.9% NaCl).
Specimen Collection and Handling:
-
Patient Preparation: Patients should be instructed to fast for 12-14 hours prior to blood collection.[10]
-
Sample Collection: Collect whole blood in a serum separator tube (SST) or a tube containing EDTA or heparin as an anticoagulant.
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the sample at >2500 x g for 10 minutes at room temperature to separate the serum or plasma.[9]
-
Carefully aspirate the serum or plasma into a clean, labeled tube. Avoid disturbing the buffy coat.
-
-
Sample Storage: Serum or plasma is stable for up to 7 days at 2-8°C and for at least 3 months at -20°C or below. Avoid repeated freeze-thaw cycles.[11]
Assay Procedure (Manual):
-
Bring all reagents, controls, and samples to room temperature.
-
Label test tubes for blank, calibrator(s), quality control(s), and patient samples.
-
Pipette the appropriate volume of triglyceride reagent into each tube.
-
Add a small, precise volume of the corresponding sample (e.g., 5-10 µL) to each tube.
-
Mix the contents of each tube thoroughly.
-
Incubate the tubes at 37°C for a specified time (typically 5-10 minutes) or at room temperature for a longer duration as per the kit instructions.
-
Measure the absorbance of the calibrator(s), control(s), and samples against the reagent blank at the specified wavelength (e.g., 540 nm).
Calculation: Calculate the triglyceride concentration in each sample using the following formula:
Triglyceride Concentration = (Absorbance of Sample / Absorbance of Calibrator) * Concentration of Calibrator
For automated analyzers, the instrument software performs the calculations automatically.
Measurement of Apolipoprotein C-III (ApoC-III) by ELISA
This protocol outlines a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of ApoC-III in serum or plasma.
Principle: A capture antibody specific for ApoC-III is pre-coated onto the wells of a microplate. Standards, controls, and samples are added to the wells, and any ApoC-III present is bound by the immobilized antibody. After washing, a biotinylated detection antibody specific for ApoC-III is added, which binds to the captured ApoC-III. Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. A substrate solution is then added, which is converted by the HRP into a colored product. The intensity of the color is proportional to the amount of ApoC-III in the sample.
Materials:
-
ApoC-III ELISA kit (containing a pre-coated microplate, standards, detection antibody, streptavidin-HRP conjugate, wash buffer, substrate, and stop solution).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Micropipettes and tips.
-
Wash bottle or automated plate washer.
Assay Procedure:
-
Prepare all reagents, standards, and samples according to the kit instructions. Samples typically require a high dilution (e.g., 1:4000) in the provided diluent buffer.
-
Add a specific volume of standards, controls, and diluted samples to the appropriate wells of the microplate.
-
Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1-2 hours).
-
Wash the wells multiple times with the wash buffer to remove any unbound substances.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the wells again.
-
Add the streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells a final time.
-
Add the substrate solution to each well and incubate in the dark until color develops.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm within a specified time frame.
Calculation: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Determine the ApoC-III concentration in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in reducing triglyceride levels.
Experimental Workflow
Caption: Workflow for the measurement of triglyceride levels.
References
- 1. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. Human Apolipoprotein C3 ELISA Kit (EHAPOC3) - Invitrogen [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. content.abcam.com [content.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triglycerides - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]
- 10. duke.testcatalog.org [duke.testcatalog.org]
- 11. biolabo.fr [biolabo.fr]
Application Notes and Protocols for Assessing Lipoprotein Lipase Function Post-Volanesorsen Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volanesorsen is an antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein C-III (apoC-III), a key regulator of triglyceride metabolism.[1][2] ApoC-III is a potent inhibitor of lipoprotein lipase (LPL), the primary enzyme responsible for the hydrolysis of triglycerides from triglyceride-rich lipoproteins (TRLs) such as chylomicrons and very-low-density lipoproteins (VLDL).[1][3] By reducing apoC-III levels, this compound effectively removes this inhibition, leading to increased LPL activity and a subsequent reduction in plasma triglyceride levels.[3][4] These application notes provide a comprehensive guide for researchers to assess the impact of this compound treatment on LPL function and overall triglyceride metabolism.
The provided protocols and data presentation formats are intended to standardize the evaluation of this compound's therapeutic effects, facilitating cross-study comparisons and aiding in the development of novel therapies for hypertriglyceridemia.
Mechanism of Action of this compound
This compound is a synthetic strand of nucleic acid that binds specifically to the messenger RNA (mRNA) of apoC-III, leading to its degradation through RNase H-mediated cleavage.[1] This prevents the translation of the apoC-III protein, resulting in decreased circulating levels of apoC-III. The reduction in this key LPL inhibitor enhances the catabolism of TRLs, thereby lowering plasma triglyceride concentrations.[1]
Caption: this compound's mechanism of action.
Data Presentation: Summary of Expected Quantitative Changes Post-Volanesorsen Treatment
The following tables summarize the expected quantitative changes in key biomarkers following this compound treatment, based on data from clinical trials. These tables provide a clear and structured format for presenting and comparing data.
Table 1: Effects of this compound on Plasma Lipids and Apolipoproteins
| Parameter | Baseline (Median) | Post-Treatment (Median) | Percentage Change | Reference |
| Triglycerides (mg/dL) | 503 | 116 | -77% | [3] |
| ApoC-III (ng/mL) | 380 | 75 | -80% | [3] |
| HDL-C (mg/dL) | Varies | Increased | +42% | [4] |
| VLDL-C (mg/dL) | Varies | Decreased | -73% | [4] |
| ApoB-48 (µg/mL) | Varies | Decreased | -65% | [4] |
Table 2: Effects of this compound on Lipoprotein Lipase Activity
| Parameter | Baseline (Median) | Post-Treatment (Median) | Unit | Reference |
| LPL Activity (Post-Heparin Plasma) | 21 | 36 | nEq/mL*min | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess LPL function and related metabolic parameters after this compound treatment.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing LPL function in response to this compound treatment.
Caption: Experimental workflow for assessing LPL function.
Protocol 1: Measurement of Post-Heparin Plasma Lipoprotein Lipase (LPL) Activity
Objective: To quantify the total LPL activity in plasma following heparin administration, which releases LPL from the endothelial surface.
Materials:
-
Fluorometric LPL activity assay kit (e.g., from Abcam or similar)[5][6]
-
Heparin (0.2 Units/gram of body weight for animal studies; 50 U/kg for human studies)[2][4]
-
Collection tubes with anticoagulant (e.g., EDTA)
-
Refrigerated centrifuge
-
Microplate reader with fluorescence capabilities (Ex/Em = 482/515 nm)[4]
Procedure:
-
Subject Preparation: Subjects should be in a fasted state (e.g., overnight fast).
-
Pre-Heparin Sample (Optional but Recommended): Collect a baseline blood sample into an EDTA tube before heparin administration to measure endogenous plasma lipase activity.[4]
-
Heparin Administration: Administer heparin intravenously.
-
Post-Heparin Sample Collection: Collect a blood sample 10 minutes after heparin injection into an EDTA tube.[1][4]
-
Plasma Preparation: Immediately place the blood samples on ice. Centrifuge at 3,000 x g for 15 minutes at 4°C.[1][4]
-
Plasma Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
LPL Activity Assay:
-
Thaw plasma samples on ice.
-
Follow the manufacturer's protocol for the fluorometric LPL activity assay kit.[4]
-
Briefly, prepare standards and samples in a 96-well plate.
-
Add the reaction mix containing the quenched fluorescent substrate to all wells.
-
Incubate the plate at 37°C and measure the fluorescence kinetically over 30-60 minutes.[4]
-
-
Data Analysis:
-
Calculate the LPL activity based on the rate of increase in fluorescence compared to the standard curve.
-
LPL-specific activity can be determined by subtracting the pre-heparin lipase activity from the post-heparin lipase activity.[4]
-
Protocol 2: Quantification of Apolipoprotein C-III (ApoC-III) by ELISA
Objective: To measure the concentration of apoC-III in plasma or serum samples.
Materials:
-
Human ApoC-III ELISA kit (e.g., from Abcam, Invitrogen, or similar)[7][8]
-
Collection tubes (serum or plasma with EDTA)
-
Refrigerated centrifuge
-
Microplate reader with absorbance capabilities (450 nm)[7]
Procedure:
-
Sample Collection and Preparation:
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.[7]
-
Typically, this involves adding diluted samples and standards to the antibody-coated microplate.
-
A biotinylated detection antibody is then added, followed by a streptavidin-peroxidase conjugate.
-
A substrate solution is added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read at 450 nm.[7]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the apoC-III concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Oral Fat Tolerance Test (OFTT) for Postprandial Lipemia Assessment
Objective: To evaluate the body's ability to clear triglycerides from the circulation after a standardized high-fat meal.
Materials:
-
Standardized high-fat meal (e.g., providing 75g fat, 25g carbohydrates, and 10g protein)[9]
-
Collection tubes for serum or plasma
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
Subject Preparation:
-
Subjects should fast for 8-12 hours overnight.[9]
-
Avoid strenuous physical activity for 24 hours prior to the test.
-
-
Baseline Blood Sample: Collect a fasting blood sample (time 0).
-
Fat Meal Ingestion: The subject should consume the standardized high-fat meal within a specified time (e.g., 15-20 minutes).
-
Postprandial Blood Sampling: Collect blood samples at regular intervals after the meal, for example, at 2, 4, 6, and 8 hours.[5][9]
-
Sample Processing: Process the blood samples to obtain serum or plasma and store at -80°C.
-
Triglyceride Measurement: Measure the triglyceride concentration in all collected samples using a standard enzymatic assay.
-
Data Analysis:
-
Plot the triglyceride concentration over time.
-
Calculate the area under the curve (AUC) for the triglyceride response.
-
Determine the peak triglyceride concentration and the time to peak.
-
Protocol 4: Quantification of Chylomicron and VLDL ApoB-48 and ApoB-100 by SDS-PAGE and Western Blot
Objective: To separate and quantify apoB-48 (a marker of chylomicrons) and apoB-100 (a marker of VLDL and LDL) to assess the contribution of these lipoproteins to hypertriglyceridemia.
Materials:
-
SDS-PAGE equipment and reagents (acrylamide, SDS, buffers, etc.)[10][11]
-
Western blotting equipment and reagents (transfer buffer, membranes, etc.)[12][13]
-
Primary antibodies specific for apoB-48 and apoB-100
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lipoprotein Isolation (Optional): Chylomicrons and VLDL can be isolated from plasma by ultracentrifugation.
-
Sample Preparation:
-
Determine the protein concentration of the plasma or isolated lipoprotein fractions.
-
Mix samples with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[12]
-
-
SDS-PAGE:
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13]
-
Block the membrane to prevent non-specific antibody binding.[12]
-
Incubate the membrane with primary antibodies against apoB-48 and apoB-100.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[12]
-
-
Detection:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for apoB-48 and apoB-100 using densitometry software.
-
Compare the relative amounts of apoB-48 and apoB-100 before and after this compound treatment.
-
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for assessing the multifaceted effects of this compound on LPL function and triglyceride metabolism. By employing these standardized methods, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of this compound and other apoC-III-targeting therapies. The use of clear data presentation formats and visual diagrams will aid in the interpretation and communication of findings within the scientific community.
References
- 1. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 2. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Fat Tolerance Test in Male and Female C57BL/6 Mice [bio-protocol.org]
- 4. content.abcam.com [content.abcam.com]
- 5. protocols.io [protocols.io]
- 6. SDS-PAGEによるタンパク質のサイズ別分離の基礎 [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
- 8. Human Apolipoprotein C3 ELISA Kit (EHAPOC3) - Invitrogen [thermofisher.com]
- 9. scielo.br [scielo.br]
- 10. www2.nau.edu [www2.nau.edu]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols for the Analysis of Volanesorsen and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volanesorsen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO) designed to inhibit the production of apolipoprotein C-III (apoC-III).[1] Understanding the metabolic fate of this compound is crucial for its clinical development and regulatory assessment. This document provides detailed application notes and protocols for the laboratory analysis of this compound and its metabolites in biological matrices. This compound is metabolized by endo- and exonucleases, leading to the formation of shorter oligonucleotide sequences.[2] The primary route of elimination for this compound and its metabolites is through urinary excretion.[2]
Analytical Techniques Overview
The analysis of this compound and its metabolites presents unique challenges due to their structural similarity and the complexity of biological matrices. The most common analytical techniques employed are hybridization-based assays and liquid chromatography-mass spectrometry (LC-MS).
-
Hybridization-Based Assays (ELISA): These assays offer high sensitivity for the quantification of the full-length parent drug.[3] However, they may exhibit cross-reactivity with structurally related metabolites, which can be a limitation when specific quantification of metabolites is required.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high selectivity and allows for the simultaneous quantification of this compound and its various chain-shortened metabolites.[4][5] While historically facing challenges with sensitivity for large oligonucleotides, recent advancements in LC-MS/MS technology and sample preparation have significantly improved its utility in ASO analysis.[4][6]
Section 1: Hybridization-Based Quantification of this compound
Application Note
This method is suitable for the high-throughput quantification of total this compound-related material in plasma or serum samples. It is particularly useful for pharmacokinetic (PK) studies where the primary interest is the concentration of the parent drug.
Experimental Protocol: Hybridization Enzyme-Linked Immunosorbent Assay (ELISA)
1. Principle: A biotinylated capture probe, complementary to one end of this compound, is immobilized on a streptavidin-coated plate. The sample containing this compound is added, and the oligonucleotide is captured. A digoxigenin-labeled detection probe, complementary to the other end of this compound, is then added. The amount of bound detection probe is quantified using an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction.
2. Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated capture probe (sequence complementary to the 3' end of this compound)
-
Digoxigenin-labeled detection probe (sequence complementary to the 5' end of this compound)
-
This compound reference standard
-
Control plasma/serum (human, rat, or monkey)
-
Sample extraction buffer (e.g., guanidine thiocyanate-based lysis buffer)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-digoxigenin-HRP antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
3. Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound reference standard into control plasma/serum.
-
Add 50 µL of plasma sample, standard, or QC to a microcentrifuge tube.
-
Add 200 µL of sample extraction buffer and vortex thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes to pellet proteins.
-
Transfer the supernatant containing the oligonucleotide to a new tube.
4. Assay Procedure:
-
Add 100 µL of biotinylated capture probe (e.g., 1 µg/mL in PBS) to each well of the streptavidin-coated plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the prepared sample supernatant, standard, or QC to the wells.
-
Incubate for 2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of digoxigenin-labeled detection probe (e.g., 0.5 µg/mL in PBS) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of anti-digoxigenin-HRP antibody (diluted according to manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.
-
Use a 4-parameter logistic regression to fit the curve.
-
Determine the concentration of this compound in the unknown samples and QCs by interpolating their absorbance values from the calibration curve.
Quantitative Data Summary: Hybridization ELISA
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [7] |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | [7] |
| Intra-assay Precision (%CV) | < 15% | [3] |
| Inter-assay Precision (%CV) | < 15% | [3] |
| Accuracy (% bias) | ± 15% | [3] |
Section 2: LC-MS/MS Analysis of this compound and its Metabolites
Application Note
This method is the gold standard for the specific quantification of this compound and its chain-shortened metabolites in various biological matrices, including plasma, urine, and tissue homogenates. It is essential for detailed metabolism and disposition studies.
Experimental Protocol: Ion-Pair Reversed-Phase LC-MS/MS
1. Principle: this compound and its metabolites are extracted from the biological matrix using solid-phase extraction (SPE) or a hybridization-based method. The extracted analytes are then separated using ion-pair reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
2. Materials:
-
SPE cartridges (e.g., polymeric reversed-phase) or biotinylated capture probe and streptavidin-coated magnetic beads for hybridization extraction.
-
This compound and metabolite reference standards (if available).
-
Internal standard (IS), typically a stable isotope-labeled version of the analyte or a close structural analog.
-
Reagents for mobile phase: e.g., hexafluoroisopropanol (HFIP) and triethylamine (TEA) or other ion-pairing agents.[5]
-
LC-MS grade solvents: acetonitrile, methanol, water.
-
LC column: e.g., C18 column suitable for oligonucleotide analysis.
-
Triple quadrupole mass spectrometer.
3. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma/urine samples on ice.
-
Prepare calibration standards and QCs by spiking known concentrations of reference standards into the control matrix.
-
Add IS to all samples, standards, and QCs.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the samples onto the SPE cartridges.
-
Wash the cartridges with a low percentage of organic solvent to remove interferences.
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
4. Sample Preparation (Hybridization-Based Extraction):
-
Immobilize a biotinylated capture probe (complementary to a conserved sequence of this compound and its metabolites) on streptavidin-coated magnetic beads.
-
Add the plasma sample (pre-treated with a lysis buffer) to the beads and incubate to allow hybridization.
-
Wash the beads to remove unbound matrix components.
-
Elute the captured oligonucleotides from the beads using a high-temperature or high-pH elution buffer.
-
Neutralize the eluate if necessary.
5. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water with ion-pairing agent (e.g., 15 mM TEA, 400 mM HFIP).
-
Mobile Phase B: Acetonitrile with ion-pairing agent.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to resolve the parent drug and its metabolites.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound, each metabolite, and the IS. The selection of these transitions requires optimization.
-
6. Data Analysis:
-
Integrate the peak areas for each analyte and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.
-
Quantify the analytes in the unknown samples and QCs from the calibration curve.
Quantitative Data Summary: LC-MS/MS
| Parameter | Typical Value | Reference |
| LLOQ | 0.1 - 10 ng/mL | [4][5] |
| ULOQ | 1000 - 5000 ng/mL | [4][5] |
| Intra-assay Precision (%CV) | < 15% | [5] |
| Inter-assay Precision (%CV) | < 15% | [5] |
| Accuracy (% bias) | ± 15% | [5] |
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Hybridization ELISA
Caption: Workflow for hybridization ELISA.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Metabolism and Disposition of this compound, a 2'- O-(2 methoxyethyl) Antisense Oligonucleotide, Across Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Treatment with this compound, a 2′-O-Methoxyethyl-Modified Antisense Oligonucleotide Targeting APOC3 mRNA, Does Not Affect the QTc Interval in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Volanesorsen's Impact on Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the therapeutic effects of volanesorsen on hepatic steatosis. The protocols outlined below are designed to enable researchers to accurately quantify changes in liver fat, assess target engagement, and understand the underlying molecular mechanisms of action.
Introduction
This compound is an antisense oligonucleotide designed to reduce the production of apolipoprotein C-III (ApoC-III), a key regulator of triglyceride metabolism.[1][2] ApoC-III inhibits lipoprotein lipase (LPL) and the hepatic uptake of triglyceride-rich lipoproteins.[2][3][4] By inhibiting ApoC-III synthesis, this compound leads to a significant reduction in plasma triglycerides.[1][2][5] Clinical studies have demonstrated that this reduction in triglycerides is associated with a decrease in hepatic steatosis in patients with conditions such as severe hypertriglyceridemia and familial partial lipodystrophy.[3][5][6]
These protocols provide methodologies to assess the impact of this compound on liver fat using both imaging and molecular techniques.
Data Presentation
Table 1: Summary of this compound's Effect on Hepatic Fat Fraction (HFF) in Clinical Trials
| Clinical Trial | Patient Population | Treatment Duration | Baseline Absolute HFF (Range) | Absolute Change in HFF with this compound (95% CI) | Placebo-Adjusted % Change from Baseline in HFF (p-value) | Reference |
| COMPASS | Severe Hypertriglyceridemia (SHTG) | 6 months | 6.3 - 18.1% | -3.02% (-5.60, -0.60) | -24.2% (p=0.034) | [3] |
| APPROACH | Familial Chylomicronemia Syndrome (FCS) | 12 months | 6.3 - 18.1% | -1.0% (-2.9, 0.0) | -37.1% (p=0.20) | [3] |
| BROADEN | Familial Partial Lipodystrophy (FPL) | 12 months | 6.3 - 18.1% | -8.34% (-13.01, -3.67) | -52.7% (p=0.004) | [3] |
Signaling Pathway and Experimental Workflow
Diagram 1: this compound's Mechanism of Action
Caption: Mechanism of action of this compound in reducing ApoC-III protein synthesis.
Diagram 2: Experimental Workflow for Assessing this compound's Impact
Caption: Clinical trial workflow for evaluating this compound's effect on hepatic steatosis.
Experimental Protocols
Protocol 1: Quantification of Hepatic Fat Fraction (HFF) using MRI-PDFF
Magnetic Resonance Imaging-derived Proton Density Fat Fraction (MRI-PDFF) is a non-invasive and accurate method for quantifying liver fat.[7][8][9]
1. Patient Preparation:
-
Patients should fast for at least 4 hours prior to the MRI scan to minimize metabolic fluctuations that could affect liver fat content.
-
A detailed medical history should be obtained to identify any contraindications for MRI.
2. MRI Acquisition:
-
Scanner: Use a 1.5T or 3.0T MRI scanner.
-
Sequence: A 3D chemical shift-encoded (CSE) gradient-echo sequence is recommended. This acquires data at multiple echo times to separate the signals from water and fat protons.
-
Scan Parameters (Example for 3.0T):
-
Repetition Time (TR): < 10 ms
-
Echo Times (TE): Multiple echoes, typically 6, ranging from ~1.2 ms to ~7.0 ms with an echo spacing of ~0.8 ms.
-
Flip Angle: 3-5 degrees.
-
Acquisition: Single breath-hold acquisition to minimize motion artifacts.
-
3. Data Processing and Analysis:
-
The acquired multi-echo data is processed using specialized software that employs a multi-peak fat spectral model to generate a PDFF map of the liver.
-
Regions of Interest (ROIs) should be drawn on multiple slices of the liver, avoiding major blood vessels, bile ducts, and the liver edges.
-
The mean PDFF from all ROIs is calculated to represent the average HFF for the entire liver.
4. Quality Control:
-
Ensure proper shimming to achieve good magnetic field homogeneity.
-
Monitor for motion artifacts and repeat scans if necessary.
-
The R2* map, also generated from the CSE data, should be reviewed to identify areas of significant iron overload, which can confound PDFF measurements.
Protocol 2: Assessment of APOC3 mRNA Expression in Liver Tissue (Optional)
This protocol is applicable if liver biopsy samples are obtained. Liver biopsy remains the gold standard for histological assessment of liver disease.[7][10]
1. Sample Collection and Storage:
-
Liver biopsy samples should be immediately snap-frozen in liquid nitrogen or placed in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.
-
Store samples at -80°C until RNA extraction.
2. RNA Extraction:
-
Homogenize the liver tissue sample using a tissue homogenizer.
-
Extract total RNA using a commercially available kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA for downstream applications.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers specific for human APOC3 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Data Analysis: Calculate the relative expression of APOC3 mRNA normalized to the housekeeping gene using the ΔΔCt method. Compare the expression levels between this compound-treated and placebo-treated groups.
Protocol 3: Measurement of Serum ApoC-III and Lipid Panel
1. Blood Sample Collection:
-
Collect fasting blood samples in appropriate tubes (e.g., serum separator tubes for lipids and ApoC-III).
-
Process the blood to separate serum according to standard laboratory procedures.
-
Store serum samples at -80°C until analysis.
2. Lipid Panel Analysis:
-
Measure total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using standard automated enzymatic assays on a clinical chemistry analyzer.
3. ApoC-III Quantification:
-
Measure serum ApoC-III concentrations using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a nephelometric assay. Ensure the assay has been validated for specificity, sensitivity, and reproducibility.
4. Data Analysis:
-
Compare the changes in lipid parameters and ApoC-III levels from baseline to post-treatment between the this compound and placebo groups using appropriate statistical tests.
Concluding Remarks
The protocols described provide a robust framework for a comprehensive investigation into the effects of this compound on hepatic steatosis. The use of non-invasive imaging techniques like MRI-PDFF allows for longitudinal monitoring of changes in liver fat. When combined with molecular and biochemical analyses, these methods can provide a detailed understanding of this compound's therapeutic efficacy and mechanism of action in the liver. Adherence to standardized protocols is crucial for ensuring the reliability and comparability of data across different studies and research sites.
References
- 1. Akcea and Ionis Announce Positive Results from Pivotal Study of this compound in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. APOC3 inhibition with this compound reduces hepatic steatosis in patients with severe hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of efficacy and safety of this compound for treatment of metabolic complications in patients with familial partial lipodystrophy: Results of the BROADEN study: this compound in FPLD; The BROADEN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noninvasive Quantitative Detection Methods of Liver Fat Content in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Quantitative ultrasound approaches for diagnosis and monitoring hepatic steatosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Volanesorsen in Familial Partial Lipodystrophy (FPLD) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Familial partial lipodystrophy (FPLD) is a group of rare genetic disorders characterized by a selective loss of subcutaneous fat, leading to metabolic complications such as severe hypertriglyceridemia, insulin resistance, and hepatic steatosis.[1][2] Volanesorsen, an antisense oligonucleotide, has emerged as a targeted therapy for FPLD.[3][4][5] It is designed to inhibit the synthesis of apolipoprotein C-III (apoC-III), a key regulator of triglyceride metabolism.[3][6] By reducing apoC-III levels, this compound aims to decrease plasma triglycerides and mitigate the metabolic derangements associated with FPLD.[4][5][6] These application notes provide a comprehensive overview of the use of this compound in FPLD studies, including a summary of clinical trial data, detailed experimental protocols, and visualizations of its mechanism of action and study workflows.
Data Presentation
The efficacy of this compound in treating metabolic complications in patients with FPLD has been evaluated in clinical studies, most notably the BROADEN trial.[2][3][7] The quantitative data from these studies are summarized in the tables below for clear comparison.
Table 1: Efficacy of this compound in FPLD (BROADEN Study) [2][3][7]
| Parameter | This compound Group | Placebo Group | p-value |
| Triglycerides (TG) | |||
| Baseline (mean) | 8.6 mmol/l | - | - |
| % Change at 3 months (LSM) | -88% | -22% | 0.0009 |
| Apolipoprotein C-III (ApoC-III) | |||
| % Change | -88% | - | - |
| Hepatic Fat Fraction (HFF) | |||
| % Change at 12 months | -51.9% | +1.5% | 0.004 |
| Glycated Hemoglobin (HbA1c) | |||
| % Change at 12 months | -0.2% | +2.3% | 0.77 |
| High-Density Lipoprotein Cholesterol (HDL-C) | |||
| % Change | +42% | - | - |
| Insulin Sensitivity | |||
| % Improvement | +50% | - | - |
LSM: Least Squares Mean
Table 2: Additional Efficacy Data from a Phase 2 Study in FPLD [8][9]
| Parameter | Change with this compound |
| Triglycerides (TG) | -69% |
| Apolipoprotein C-III (ApoC-III) | -88% |
| High-Density Lipoprotein Cholesterol (HDL-C) | +42% |
| Glycated Hemoglobin (HbA1c) | -0.44% |
| Insulin Sensitivity | +50% |
Experimental Protocols
The following is a detailed methodology based on the BROADEN study, a pivotal trial investigating this compound in FPLD.[2][3][7][10]
Study Design: The BROADEN Trial
A randomized, placebo-controlled, double-blind, phase 2/3 study with a 52-week treatment period, followed by an open-label extension.[2][3][7][10]
1. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
2. Treatment Regimen:
-
Patients were randomized in a 1:1 ratio to receive either this compound or a placebo.[2]
-
Dosage: 300 mg of this compound administered subcutaneously once weekly.[2][3]
-
Diet: Patients were instructed to follow a low-fat diet.[2]
3. Efficacy Endpoints:
-
Primary Endpoint: Percent change from baseline in fasting triglycerides at 3 months.[2][3]
-
Secondary Endpoints:
4. Safety Monitoring:
-
Monitoring of platelet counts due to the risk of thrombocytopenia.[2]
-
Assessment of injection site reactions.[2]
-
Evaluation of other adverse events.
5. Analytical Methods:
-
Fasting plasma triglycerides, apoC-III, HDL-C, and HbA1c were measured at baseline and subsequent time points.
-
Hepatic fat fraction was assessed using imaging techniques.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in reducing apoC-III synthesis.
Experimental Workflow of the BROADEN Study
Caption: Workflow of the BROADEN clinical trial for this compound in FPLD.
References
- 1. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Assessment of efficacy and safety of this compound for treatment of metabolic complications in patients with familial partial lipodystrophy: Results of the BROADEN study: this compound in FPLD; The BROADEN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Volanesorsen-Induced Thrombocytopenia
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing thrombocytopenia as a side effect of volanesorsen. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental and clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to thrombocytopenia?
This compound is a second-generation 2'-O-methoxyethyl (2'-MOE) chimeric antisense oligonucleotide.[1] It is designed to treat familial chylomicronemia syndrome (FCS) by reducing the production of apolipoprotein C-III (ApoC-III), a protein that inhibits the breakdown of triglycerides.[2][3] this compound binds to the messenger RNA (mRNA) of APOC3, leading to its degradation by RNase H1.[3][4] This prevents the synthesis of ApoC-III, resulting in decreased plasma triglyceride levels.[2][3]
While the exact mechanism of this compound-induced thrombocytopenia is still under investigation, several hypotheses exist.[4] Evidence suggests it may be a medication- or class-specific effect rather than a direct consequence of ApoC-III inhibition.[5] Proposed mechanisms for antisense oligonucleotide (ASO)-induced thrombocytopenia include:
-
Immune-mediated platelet destruction: Some studies suggest that ASOs can lead to the formation of anti-platelet antibodies, triggering an immune response that destroys platelets.[6][7]
-
Platelet activation and aggregation: Certain ASO sequences may directly activate platelets through receptors like glycoprotein VI, leading to their aggregation and subsequent clearance from circulation.[6][8]
-
Complement activation: ASO treatment has been associated with the deposition of complement components on platelets, which could mark them for destruction.[9]
-
Increased platelet sequestration: Studies in nonhuman primates have shown increased platelet sequestration in the liver and spleen following ASO administration.[10][11]
Q2: How common is thrombocytopenia with this compound treatment and what is its typical severity?
Thrombocytopenia is a common side effect of this compound.[12] Clinical trial data indicates that a significant percentage of patients treated with this compound experience a decrease in platelet counts.[5] In the APPROACH trial, 76% of patients receiving this compound developed thrombocytopenia.[5]
The severity can range from mild to severe.[4] While many cases are moderate, some patients have experienced severe thrombocytopenia with platelet counts falling below 25,000 per microliter.[13][14][15] However, with enhanced platelet monitoring protocols, severe cases have become less frequent.[15] The thrombocytopenia is generally reversible upon dose reduction or discontinuation of the drug.[4]
Q3: What are the key recommendations for platelet monitoring in subjects receiving this compound?
Rigorous platelet monitoring is crucial for the safe use of this compound.[1][16] The following is a summary of monitoring recommendations based on prescribing information:
-
Baseline: Before initiating treatment, a platelet count should be measured. If the count is below 140 x 10⁹/L, it should be re-measured approximately a week later. This compound should not be started if the count remains below this level.[17][18]
-
During Treatment: After starting treatment, platelet levels should be monitored at least every two weeks.[18][19] The frequency of monitoring should be increased based on the platelet count.[17][20][21]
Troubleshooting Guide
This guide provides a structured approach to managing declining platelet counts during this compound administration.
Table 1: Dose and Monitoring Adjustments for this compound-Induced Thrombocytopenia[17][20][21]
| Platelet Count (x10⁹/L) | Recommended Action | Monitoring Frequency |
| ≥140 (Normal) | Continue with the prescribed dose. | Every 2 weeks |
| 100 - 139 | Continue treatment. | Increase to weekly. |
| 75 - 99 | Pause treatment for at least 4 weeks. | Weekly |
| 50 - 74 | Pause treatment for at least 4 weeks. | Every 2-3 days |
| < 50 | Discontinue treatment. | Daily |
Scenario 1: Gradual Decline in Platelet Count
-
Issue: A subject's platelet count has been steadily decreasing but remains above 100 x 10⁹/L.
-
Troubleshooting Steps:
-
Increase the frequency of platelet monitoring to weekly as per the guidelines in Table 1.[17]
-
Continue the current this compound dose.
-
Closely observe for any signs or symptoms of bleeding.
-
Scenario 2: Platelet Count Drops Below 100 x 10⁹/L
-
Issue: A subject's platelet count falls into the 75-99 x 10⁹/L range.
-
Troubleshooting Steps:
-
Immediately pause this compound treatment for at least 4 weeks.[17][20]
-
Increase platelet monitoring to a weekly basis.[17]
-
Consider the discontinuation of any concomitant medications that could increase bleeding risk, such as antiplatelet agents, NSAIDs, or anticoagulants.[18][19]
-
Treatment should not be resumed until the platelet count has recovered to ≥ 100 x 10⁹/L.[17][18] A careful benefit-risk assessment should be conducted before restarting.[18][19]
-
Scenario 3: Severe Thrombocytopenia
-
Issue: A subject's platelet count drops below 50 x 10⁹/L.
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: Platelet Count Monitoring
-
Objective: To accurately determine the number of platelets in a whole blood sample.
-
Methodology:
-
Sample Collection: Collect whole blood in an EDTA (ethylenediaminetetraacetic acid) anticoagulant tube.
-
Analysis: Use an automated hematology analyzer to perform a complete blood count (CBC). This instrument uses impedance and/or optical light scatter technology to differentiate and count blood cells, including platelets.
-
Manual Review: If the automated count is flagged as abnormal or is critically low, a manual review of a peripheral blood smear should be performed to confirm the platelet count and assess for platelet clumping or morphological abnormalities.
-
Protocol 2: Platelet Function Assays
In cases of significant thrombocytopenia or bleeding events, assessing platelet function may be warranted.
-
Objective: To evaluate the ability of platelets to aggregate and facilitate clot formation.[23]
-
Key Methodologies:
-
Light Transmission Aggregometry (LTA): Considered the gold standard for assessing platelet function.[24]
-
Impedance Aggregometry: Performed on whole blood.[25]
-
Electrodes are placed in the blood sample.
-
As platelets aggregate on the electrodes in response to an agonist, the electrical impedance increases, which is measured over time.
-
-
Point-of-Care Platelet Function Analyzers (e.g., PFA-100/200): Simulates primary hemostasis under high shear stress.[24][26]
-
Whole blood is aspirated through an aperture in a membrane coated with collagen and either epinephrine or ADP.
-
The time it takes for a platelet plug to form and occlude the aperture (closure time) is measured.[23]
-
-
Flow Cytometry: Can assess platelet activation markers.[23][25]
-
Whole blood is incubated with fluorescently labeled antibodies specific for platelet activation markers (e.g., P-selectin).
-
A flow cytometer is used to quantify the percentage of activated platelets.
-
-
A study assessing platelet aggregation and thrombin generation in four FCS patients treated with this compound found no significant changes in platelet function.[27][28][29]
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for managing thrombocytopenia.
References
- 1. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, Familial Chylomicronemia Syndrome, and Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates | Haematologica [haematologica.org]
- 7. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of thrombocytopenia caused by cholesterol-conjugated antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complement C3d/C4d Deposition on Platelets Correlates with 2'-O-Methoxyethyl Antisense Oligonucleotide-Induced Thrombocytopenia in Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What are the side effects of this compound? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. This compound and Triglyceride Levels in Familial Chylomicronemia Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 17. pro.sobi.com [pro.sobi.com]
- 18. medicines.org.uk [medicines.org.uk]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Table 20. [this compound Monitoring and Treatment Recommendations]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ec.europa.eu [ec.europa.eu]
- 22. Drug-induced thrombocytopenia: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 23. testing.com [testing.com]
- 24. ashpublications.org [ashpublications.org]
- 25. Platelet function assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessment of Platelet Aggregation and Thrombin Generation in Patients with Familial Chylomicronemia Syndrome Treated with this compound: A Cross-Sectional Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Assessment of Platelet Aggregation and Thrombin Generation in Patients with Familial Chylomicronemia Syndrome Treated with this compound: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. [PDF] Assessment of Platelet Aggregation and Thrombin Generation in Patients with Familial Chylomicronemia Syndrome Treated with this compound: A Cross-Sectional Study | Semantic Scholar [semanticscholar.org]
Technical Support Center: Volanesorsen Injection Site Reaction (ISR) Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate injection site reactions (ISRs) associated with volanesorsen administration during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are injection site reactions (ISRs) and how common are they with this compound?
A1: Injection site reactions are localized cutaneous responses at the site of a subcutaneous injection. With this compound, these are the most common adverse events observed in clinical trials.[1][2][3] Symptoms are typically mild to moderate and can include erythema (redness), pain, pruritus (itching), and local swelling.[4][5] The incidence of ISRs in major clinical trials is summarized in the table below.
Q2: What is the underlying mechanism of this compound-induced ISRs?
A2: The precise mechanism is not fully elucidated, but it is believed to be related to the immunostimulatory properties of antisense oligonucleotides (ASOs) like this compound.[6][7] As a phosphorothioate-modified oligonucleotide, this compound can be recognized by the innate immune system, potentially leading to a localized inflammatory response. Two key pathways are implicated:
-
Toll-like Receptor 9 (TLR9) Activation: Unmethylated CpG motifs within the oligonucleotide sequence can be recognized by TLR9 on immune cells, triggering a downstream signaling cascade that results in the production of pro-inflammatory cytokines.
-
Complement System Activation: Phosphorothioate oligonucleotides have been shown to activate the alternative complement pathway, leading to the generation of anaphylatoxins that can contribute to local inflammation.[6]
Q3: What are the recommended immediate actions if an ISR is observed in a study subject?
A3: For mild to moderate reactions, symptomatic relief is the primary approach. Application of a cold compress to the injection site can help reduce swelling and pain. Over-the-counter oral antihistamines may be considered for pruritus. It is crucial to document the severity, duration, and characteristics of the reaction in the experimental records.
Q4: Can changes in injection technique reduce the incidence and severity of ISRs?
A4: Yes, proper injection technique is critical. Key recommendations include:
-
Rotation of Injection Sites: Avoid administering consecutive injections in the same location. Regularly rotating between different anatomical sites (e.g., abdomen, thighs, upper arms) can prevent localized cumulative irritation.
-
Injection Volume and Speed: While studies on this compound are specific, general research on subcutaneous injections suggests that larger injection volumes can be associated with more pain.[8][9] The impact of injection speed is less clear, with some studies showing no significant effect on pain.[8][9][10]
-
Temperature of the Injectate: Allowing the this compound solution to reach room temperature before injection may reduce discomfort.
Q5: Are there formulation strategies that can be investigated to mitigate ISRs?
A5: Formulation development can play a significant role in minimizing ISRs. Investigating the following aspects may be beneficial:
-
Excipient Selection: The type and concentration of excipients can influence local tolerability. While specific excipients for this compound are proprietary, research into alternative stabilizers, surfactants, and buffering agents that are known to be well-tolerated in subcutaneous formulations could be a viable strategy.[11][12][13]
-
pH and Osmolality: Formulations with a pH close to physiological pH and isotonic osmolality are generally associated with less injection pain and irritation.[9]
-
Chemical Modifications of the Oligonucleotide: Advanced chemical modifications to the oligonucleotide structure, such as alterations to the sugar-phosphate backbone or nucleobases, are being explored to reduce immunostimulatory properties without compromising efficacy.[6][14]
Troubleshooting Guide for Unexpected ISRs
| Issue | Potential Cause | Recommended Action/Investigation |
| Unexpectedly high incidence of severe ISRs | Improper injection technique | Review and standardize the injection protocol across all personnel. Ensure proper site rotation and aseptic technique. |
| Contamination of the drug product | Verify the sterility and integrity of the this compound vials. | |
| Subject-specific sensitivity | Document subject-specific reactions and consider excluding hypersensitive individuals from further injections if reactions are severe. | |
| ISRs persisting for an unusually long duration | High local concentration of the drug | Consider investigating the impact of splitting the dose into two smaller volume injections at different sites. |
| Secondary infection | Assess the injection site for signs of infection (e.g., purulence, warmth, systemic fever) and take appropriate medical action if suspected. | |
| Variability in ISRs between different batches of this compound | Minor variations in formulation | If possible, analyze the different batches for any variations in pH, osmolality, or excipient concentration. |
| Inconsistent handling of the drug | Ensure all personnel are following the same procedures for storing and preparing the this compound solution. |
Quantitative Data Summary
Table 1: Incidence of Injection Site Reactions in this compound Clinical Trials
| Clinical Trial | This compound Group | Placebo Group | Reference |
| APPROACH Study | 82% of patients experienced ISRs that persisted for more than 2 days. | Not explicitly reported, but significantly lower. | [5] |
| 61% of patients reported an ISR (12% of total injections). | 0% | [1] | |
| COMPASS Study | ISRs occurred with an average of 24% of all injections. | ISRs occurred with an average of 0.2% of all injections. | [2] |
| Aggregated Safety Data | 82% of patients in the APPROACH and its open-label extension experienced ISRs. | N/A | [1] |
Experimental Protocols
Protocol 1: Preclinical Assessment of ISRs in a Minipig Model
Objective: To evaluate the local tolerability of different this compound formulations or injection techniques in a preclinical model.
Methodology:
-
Animal Model: Use Göttingen minipigs due to their anatomical and physiological similarities to human skin.
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least 7 days before the study begins.
-
Dosing and Administration:
-
Prepare different formulations of this compound to be tested.
-
Administer a single subcutaneous injection of a defined volume (e.g., 1.5 mL) into the dorsal or abdominal skin of the minipigs.
-
Mark the injection sites with a non-toxic marker.
-
-
Macroscopic Evaluation:
-
Visually assess the injection sites at predefined time points (e.g., 1, 6, 24, 48, and 72 hours post-injection).
-
Score the reactions based on a modified Draize scoring system for erythema and edema.
-
-
Histopathological Analysis:
-
At the end of the observation period, euthanize the animals and collect skin biopsies from the injection sites.
-
Fix the biopsies in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess for inflammation, necrosis, and cellular infiltration.
-
Perform immunohistochemistry (IHC) for immune cell markers (e.g., CD3 for T-cells, CD68 for macrophages) to characterize the inflammatory infiltrate.
-
-
Data Analysis: Compare the macroscopic scores and histopathological findings between the different formulation or injection technique groups.
Protocol 2: In Vitro Assessment of ISRs using a Human Skin Explant Model
Objective: To assess the potential of different this compound formulations to induce an inflammatory response in human skin.
Methodology:
-
Tissue Source: Obtain fresh human skin explants from healthy donors undergoing cosmetic surgery (with appropriate ethical approval and consent).
-
Explant Culture:
-
Prepare circular biopsies (e.g., 8 mm diameter) from the skin samples.
-
Culture the explants at the air-liquid interface on culture inserts in a suitable medium.
-
-
Treatment:
-
Topically apply or inject a small volume of the different this compound formulations into the dermal layer of the skin explants.
-
Include a positive control (e.g., a known irritant like sodium dodecyl sulfate) and a negative control (vehicle).
-
-
Cytokine Analysis:
-
After a defined incubation period (e.g., 24 or 48 hours), collect the culture medium.
-
Quantify the levels of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α) in the medium using a multiplex immunoassay (e.g., ELISA or Luminex).
-
-
Histology and Immunohistochemistry:
-
Fix, embed, and section the skin explants as described in Protocol 1.
-
Perform H&E staining to evaluate tissue morphology and signs of cytotoxicity.
-
Use IHC to assess for the expression of inflammatory markers.
-
-
Data Analysis: Compare the cytokine release profiles and histological changes between the different treatment groups to assess the relative irritancy potential of the formulations.
Visualizations
Caption: Proposed signaling pathways for this compound-induced ISRs.
References
- 1. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Injection site reactions after subcutaneous oligonucleotide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Injection site reactions after subcutaneous oligonucleotide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of injection speed and volume on perceived pain during subcutaneous injections into the abdomen and thigh: a single-centre, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subcutaneous Injection of Drugs: Literature Review of Factors Influencing Pain Sensation at the Injection Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Injection Speed, Volume, and Site on Pain Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hidden Dangers: Recognizing Excipients as Potential Causes of Drug and Vaccine Hypersensitivity Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Excipients in pharmaceuticals: mechanisms of hypersensitivity and the role of global pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Challenges in Drug Allergy: the Resurgence of Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Volanesorsen Dosage in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volanesorsen in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a second-generation antisense oligonucleotide (ASO) designed to inhibit the production of apolipoprotein C-III (ApoC-III).[1] It selectively binds to the messenger RNA (mRNA) of human ApoC-III, leading to its degradation by RNase H1.[1] This prevents the translation of ApoC-III protein, a key regulator of triglyceride metabolism.[2] Reduced ApoC-III levels lead to decreased plasma triglycerides.[2]
Q2: What is a typical starting dose for this compound in preclinical in vivo studies?
Preclinical studies in mice have used doses around 50 mg/kg/week administered intraperitoneally or subcutaneously. In cynomolgus monkeys, subcutaneous injections of 4 to 40 mg/kg once a week have been tested.[3] The optimal dose will depend on the specific animal model and experimental goals. A dose-response study is recommended to determine the most effective dose for your model.
Q3: How should this compound be administered in animal models?
Subcutaneous (SC) injection is a common and effective route of administration for this compound in preclinical studies.[3][4] The recommended injection volume for mice is typically 5-10 ml/kg.[4] It is crucial to use sterile technique and rotate injection sites to minimize local reactions.[5]
Q4: How can I assess the efficacy of this compound in my preclinical model?
The primary efficacy endpoints for this compound are the reduction of ApoC-III mRNA in the liver and ApoC-III protein in the plasma, leading to a decrease in plasma triglyceride levels.[2] Therefore, key assessments include:
-
Quantification of ApoC3 mRNA in liver tissue: This is typically done using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Quantification of ApoC3 protein in plasma: Western blotting or ELISA are common methods for this analysis.
-
Measurement of plasma triglyceride levels: Standard enzymatic assays can be used.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low efficacy in reducing ApoC3 expression in hepatocyte cell lines (e.g., HepG2). | - Insufficient dose or incubation time.- Low uptake of the ASO into the cells.- Cell line is not a suitable model (low endogenous ApoC3 expression). | - Perform a dose-response and time-course experiment to determine optimal conditions.- While ASOs can be taken up via gymnosis, consider using a transfection reagent suitable for oligonucleotides to enhance uptake.- Confirm baseline ApoC3 expression in your cell line. Consider using primary hepatocytes for a more physiologically relevant model.[6] |
| High cytotoxicity observed in cell culture. | - Off-target effects of the ASO.- High concentration of the ASO. | - Use appropriate negative controls (e.g., a scrambled sequence ASO) to assess off-target toxicity.[7]- Determine the IC50 and use concentrations well below the toxic range.[7] |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in triglyceride levels between animals in the same treatment group. | - Inconsistent dosing technique.- Differences in food consumption or diet composition.- Underlying health status of the animals. | - Ensure all personnel are proficient in the chosen administration route (e.g., subcutaneous injection).- House animals under controlled dietary conditions and monitor food intake.- Acclimatize animals properly before the start of the study and monitor for any signs of illness. |
| Thrombocytopenia (low platelet count) observed in treated animals. | - A known potential side effect of some antisense oligonucleotides.[8] | - Monitor platelet counts regularly throughout the study.- Consider dose reduction or less frequent administration if thrombocytopenia becomes severe.[9]- Investigate the underlying mechanism; some studies suggest ASO-induced platelet activation and aggregation.[8][10] |
| Injection site reactions (e.g., inflammation, skin thickening). | - Irritation from the injected substance.- High injection volume.- Improper injection technique. | - Ensure the formulation is at a physiological pH and is sterile.[11]- Divide larger doses into multiple smaller-volume injections at different sites.[4]- Ensure proper subcutaneous administration and avoid intradermal injection. Rotate injection sites.[5] |
| Lack of significant reduction in triglycerides despite ApoC3 mRNA knockdown. | - Compensatory mechanisms in the animal model.- Issues with the triglyceride measurement assay. | - Investigate other lipid parameters (e.g., VLDL, HDL) to get a complete picture of the lipid profile.- Validate the triglyceride assay to ensure accuracy and reproducibility. |
Quantitative Data Summary
Table 1: Preclinical Dosing of this compound in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Human ApoC-III Transgenic Mice | 1.5-50 mg/kg, intraperitoneal, once a week for 2 weeks | Dose-dependent reduction in human ApoC-III mRNA, plasma ApoC-III protein, and triglyceride levels. | [3] |
| Cynomolgus Monkeys | 4, 8, 12, and 40 mg/kg, subcutaneous, once a week for 13 weeks | Dose-responsive reduction in ApoC-III mRNA in the liver (47% to 89%). | [3] |
| Rhesus Monkeys (hypertriglyceridemic) | 10 mg/kg, subcutaneous, once weekly for 10 weeks | Reduction in plasma triglyceride levels. | [3] |
Table 2: Clinical Dosing of this compound
| Study Population | Dosing Regimen | Key Findings | Reference(s) |
| Healthy Volunteers | Single doses of 50-400mg, subcutaneous | Dose-dependent pharmacokinetics. | [2] |
| Patients with Familial Chylomicronemia Syndrome (FCS) | 285 mg, subcutaneous, once weekly for 3 months, then every 2 weeks | Significant reduction in triglycerides and ApoC-III. | [9] |
| Patients with Familial Partial Lipodystrophy (FPLD) and Hypertriglyceridemia | 300 mg, subcutaneous, weekly for 13 weeks | Decreased ApoC3 by 88% and triglycerides by 69%. | [2] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum) to ~70-80% confluency in 24-well plates.
-
This compound Preparation: Prepare a stock solution of this compound in nuclease-free water. Dilute to final concentrations (e.g., 0.1, 1, 10, 100 nM) in cell culture media.
-
Treatment: Remove the old media from the cells and add the media containing different concentrations of this compound. Include a negative control (media only) and a scrambled ASO control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Harvesting:
-
For RNA analysis: Lyse the cells directly in the wells using a suitable lysis buffer for RNA extraction.
-
For protein analysis: Collect the cell culture supernatant (for secreted ApoC3) and lyse the cells for intracellular protein.
-
-
Analysis:
-
Quantify ApoC3 mRNA levels using RT-qPCR.
-
Quantify ApoC3 protein levels in the supernatant and/or cell lysate using Western blot or ELISA.
-
Protocol 2: Subcutaneous Administration of this compound in Mice
-
Animal Model: Use an appropriate mouse model (e.g., human ApoC-III transgenic mice).
-
Formulation: Dilute this compound in sterile, nuclease-free phosphate-buffered saline (PBS) to the desired concentration.
-
Dosing:
-
Administration:
-
Gently restrain the mouse.
-
Lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Monitoring: Monitor the animals for any adverse reactions, including injection site reactions and signs of thrombocytopenia (e.g., petechiae, bleeding).
Protocol 3: Quantification of ApoC3 mRNA in Mouse Liver Tissue by RT-qPCR
-
Tissue Homogenization: Homogenize frozen liver tissue (~20-30 mg) in a suitable lysis buffer using a bead beater or rotor-stator homogenizer.
-
RNA Extraction: Extract total RNA using a commercial kit or a TRIzol-based method. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and/or random primers.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and validated primers for mouse ApoC3 and a reference gene (e.g., GAPDH, beta-actin).
-
Example validated mouse ApoC3 primers:
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of ApoC3 mRNA using the ΔΔCt method, normalized to the reference gene.
Protocol 4: Quantification of ApoC3 Protein in Mouse Plasma by Western Blot
-
Sample Preparation: Collect blood from mice in EDTA-containing tubes and centrifuge to obtain plasma. Determine the total protein concentration of the plasma samples.
-
SDS-PAGE: Denature 20-30 µg of total plasma protein per lane by boiling in Laemmli buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against mouse ApoC3 overnight at 4°C. A suitable rabbit polyclonal antibody is available (e.g., Thermo Fisher PA5-78802).[13]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., albumin or transferrin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow for this compound.
Caption: Logical troubleshooting flow for preclinical experiments.
References
- 1. Treatment with this compound, a 2′-O-Methoxyethyl-Modified Antisense Oligonucleotide Targeting APOC3 mRNA, Does Not Affect the QTc Interval in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 5. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Apolipoprotein CIII antibody (ab21032) | Abcam [abcam.com]
- 8. Antisense oligonucleotides and nucleic acids generate hypersensitive platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 10. The mechanism of thrombocytopenia caused by cholesterol-conjugated antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 12. origene.com [origene.com]
- 13. ApoC3 Polyclonal Antibody (PA5-78802) [thermofisher.com]
Technical Support Center: Investigating Potential Off-Target Effects of Volanesorsen
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of volanesorsen.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how can it lead to off-target effects?
A1: this compound is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide (ASO). Its primary mechanism involves binding to the messenger RNA (mRNA) of apolipoprotein C-III (ApoC-III) in the liver. This binding creates an RNA-DNA hybrid that is a substrate for RNase H1, an enzyme that selectively degrades the RNA strand of the hybrid. This leads to a reduction in ApoC-III protein synthesis, which in turn lowers triglyceride levels.[1][2]
Off-target effects can arise through two main mechanisms:
-
Hybridization-dependent off-target effects: this compound may bind to unintended mRNA sequences that have partial complementarity, leading to the RNase H-mediated degradation of those mRNAs and a subsequent reduction in the corresponding proteins.[1][3]
-
Hybridization-independent off-target effects: These effects are not related to the specific sequence of the ASO but rather to its chemical properties. For ASOs, this can include interactions with proteins, leading to effects like thrombocytopenia.[4]
Q2: What are the most commonly reported off-target effects of this compound in clinical trials?
A2: The most significant and frequently reported off-target effect of this compound is thrombocytopenia (a reduction in platelet count).[5][6] Other common adverse events include injection site reactions .[5][6][7] While hepatotoxicity is a concern for ASOs in general, clinically significant liver injury with this compound has been less common, though monitoring of liver function is still recommended.[1][8]
Q3: Is the thrombocytopenia observed with this compound an on-target or off-target effect?
A3: Current evidence suggests that thrombocytopenia is likely a hybridization-independent off-target effect of the this compound molecule itself, or a class effect of 2'-MOE ASOs, rather than a direct consequence of reducing ApoC-III levels. This is supported by observations that other ASOs with similar chemical modifications can also cause thrombocytopenia.[4] The proposed mechanism involves interactions between the ASO and platelets, potentially through platelet receptors like glycoprotein VI (GPVI) and interactions with platelet factor 4 (PF4).[4][9][10]
Q4: What are the key considerations for designing experiments to investigate this compound's off-target effects?
A4: Key considerations include:
-
Cell Line Selection: Use relevant human cell lines, such as primary human hepatocytes for hepatotoxicity studies or platelet-rich plasma for thrombocytopenia assays, as off-target effects can be species-specific.[1][11]
-
ASO Controls: Always include a scrambled or mismatched ASO sequence with the same chemical modifications as a negative control to distinguish sequence-specific off-target effects from general toxicity of the oligonucleotide.
-
Dose-Response: Evaluate a range of this compound concentrations to determine the dose-dependency of any observed off-target effects.[12]
-
On-Target Confirmation: Concurrently measure the knockdown of the intended target (ApoC-III) to ensure the ASO is active in your experimental system.
Quantitative Data from Clinical Trials
The following tables summarize the key efficacy and safety data from major clinical trials of this compound.
Table 1: On-Target Efficacy of this compound in Clinical Trials
| Clinical Trial | Patient Population | Treatment Group | N | Baseline Triglycerides (mg/dL) | Mean % Change from Baseline |
| APPROACH | Familial Chylomicronemia Syndrome (FCS) | This compound | 33 | 2,209 | -77% |
| Placebo | 33 | 1,977 | +18% | ||
| COMPASS | Multifactorial Chylomicronemia | This compound | 75 | 1,261 | -71.2% |
| Placebo | 38 | 1,183 | +0.9% | ||
| BROADEN | Familial Partial Lipodystrophy (FPL) | This compound | 5 | 503 (median) | -57% |
| Placebo | - | - | - |
Data from the APPROACH, COMPASS, and a study in patients with partial lipodystrophy.[5][6][7][13]
Table 2: Incidence of Key Off-Target Effects and Adverse Events in this compound Clinical Trials
| Clinical Trial | Adverse Event | This compound Group | Placebo Group |
| APPROACH | Thrombocytopenia (<100,000/µL) | 48% (16/33) | 0% |
| Severe Thrombocytopenia (<25,000/µL) | 6% (2/33) | 0% | |
| Injection Site Reactions | 61% (20/33) | 0% | |
| COMPASS | Thrombocytopenia (<50,000/µL) | 1.3% (1/76) | 0% |
| Injection Site Reactions | 24% (of all injections) | 0.2% (of all injections) | |
| Serious Adverse Events | 2.6% (2/76) | 0% |
Data from the APPROACH and COMPASS trials.[5][6][7]
Experimental Protocols & Troubleshooting Guides
Investigating Hybridization-Dependent Off-Target Effects
This guide focuses on identifying unintended mRNA targets of this compound.
Experimental Workflow Diagram
Detailed Methodology: Whole Transcriptome Analysis
-
Cell Culture and Transfection:
-
Culture human hepatocytes (e.g., Huh-7 or primary human hepatocytes) to 70-80% confluency.
-
Transfect cells with this compound (e.g., 10-100 nM), a scrambled control ASO, and a mock transfection control using a suitable transfection reagent.
-
Incubate for 24-72 hours.
-
-
RNA Isolation and Quality Control:
-
Isolate total RNA using a standard method (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
-
RNA-Sequencing or Microarray:
-
Prepare libraries for RNA-sequencing or hybridize RNA to microarrays according to the manufacturer's protocols.
-
Perform sequencing or scan arrays.
-
-
Data Analysis:
-
Align sequencing reads to the human genome or process microarray data.
-
Perform differential gene expression analysis to identify genes significantly downregulated by this compound compared to controls.
-
Compare the list of downregulated genes with the in silico predicted off-targets.
-
-
qRT-PCR Validation:
-
Design primers for a selection of potential off-target genes.
-
Perform qRT-PCR on the same RNA samples to validate the findings from the whole transcriptome analysis.
-
Troubleshooting Guide: Hybridization-Dependent Off-Targets
| Issue | Possible Cause | Recommended Solution |
| High background of differentially expressed genes | - Cytotoxicity of the ASO or transfection reagent. - Immune stimulation by the ASO. | - Perform a cell viability assay (e.g., MTT) to determine a non-toxic concentration. - Use a lower ASO concentration. - Ensure the control ASO has the same chemistry and length. |
| Poor correlation between in silico predictions and in vitro results | - In silico parameters are too stringent or too relaxed. - Off-target mRNA is not expressed in the cell line. - ASO may not have access to the off-target mRNA. | - Adjust the number of allowed mismatches in your in silico search. - Check the baseline expression of predicted off-targets in your cell line. - Consider the subcellular localization of the off-target mRNA. |
| No knockdown of predicted off-targets | - Transfection efficiency is low. - The mismatches in the binding site prevent RNase H activity. | - Optimize transfection conditions. - Confirm on-target (ApoC-III) knockdown. - Analyze the position of mismatches; mismatches in the central "gap" region of the ASO are more likely to inhibit RNase H. |
Investigating ASO-Induced Thrombocytopenia
This guide provides a framework for assessing the direct effects of this compound on platelet function.
Proposed Mechanism of ASO-Induced Thrombocytopenia
Detailed Methodology: In Vitro Platelet Aggregation Assay
-
Sample Preparation:
-
Obtain fresh whole blood from healthy donors in sodium citrate tubes.
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
-
Assay Procedure:
-
Pre-incubate PRP with various concentrations of this compound or a control ASO for a defined period (e.g., 30 minutes) at 37°C.
-
Measure platelet aggregation using a light transmission aggregometer.
-
A platelet agonist (e.g., ADP or collagen) can be used to assess if the ASO potentiates agonist-induced aggregation.
-
-
Data Analysis:
-
Quantify the maximum percentage of aggregation for each condition.
-
Compare the aggregation induced by this compound to the control ASO and vehicle.
-
Troubleshooting Guide: Thrombocytopenia Assays
| Issue | Possible Cause | Recommended Solution |
| High variability in platelet aggregation results | - Donor-to-donor variability in platelet reactivity. - Platelets activated during sample preparation. | - Use PRP pooled from multiple donors. - Handle blood samples gently and process them promptly. |
| No effect of this compound on platelet aggregation | - The direct effect on aggregation may be weak in vitro. - The chosen agonist may not be suitable. | - Use a more sensitive assay, such as flow cytometry to measure platelet activation markers (e.g., P-selectin/CD62P). - Test a range of agonists and concentrations. |
| Contradictory results with different assays | - Different assays measure different aspects of platelet function. | - Use a combination of assays (e.g., aggregation, activation marker expression, and PF4 release) for a more comprehensive assessment. |
Investigating Potential Hepatotoxicity
This guide outlines an in vitro approach to assess the potential for this compound to cause liver cell damage.
Mechanism of Action of this compound
Detailed Methodology: Cytotoxicity Assays in Primary Human Hepatocytes
-
Cell Culture:
-
Thaw and plate cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Allow cells to acclimate for 24 hours.
-
-
ASO Treatment:
-
Treat hepatocytes with a range of this compound concentrations and a control ASO for up to 72 hours. Use gymnotic delivery (without transfection reagents) to better mimic in vivo uptake.[14]
-
-
Cytotoxicity Assessment:
-
Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the cell culture medium as an indicator of membrane damage.
-
ATP Assay: Measure intracellular ATP levels as an indicator of cell viability and metabolic activity.
-
-
Data Analysis:
-
Normalize LDH release and ATP levels to the vehicle control.
-
Determine the concentration at which this compound induces a significant cytotoxic effect.
-
Troubleshooting Guide: Hepatotoxicity Assays
| Issue | Possible Cause | Recommended Solution |
| High baseline cytotoxicity in all wells | - Poor quality of primary hepatocytes. - Suboptimal culture conditions. | - Use hepatocytes from a reputable supplier and handle them according to their recommendations. - Ensure proper media and supplements are used. |
| No cytotoxicity observed even at high concentrations | - The ASO may have low intrinsic hepatotoxicity. - Insufficient uptake of the ASO. | - Confirm ASO uptake using a fluorescently labeled ASO. - Extend the incubation time. |
| Inconsistent results between experiments | - Lot-to-lot variability of primary hepatocytes. | - Use hepatocytes from the same donor lot for a set of experiments. - Increase the number of replicates. |
References
- 1. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessing single-stranded oligonucleotide drug-induced effects in vitro reveals key risk factors for thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Triglyceride Levels in Familial Chylomicronemia Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Platelet Activation by Antisense Oligonucleotides (ASOs) in the Göttingen Minipig, including an Evaluation of Glycoprotein VI (GPVI) and Platelet Factor 4 (PF4) Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ncardia.com [ncardia.com]
- 13. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Antisense Oligonucleotide (ASO) Delivery and Uptake
Welcome to the technical support center for antisense oligonucleotide (ASO) delivery and uptake. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during ASO experiments.
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms for ASO uptake into cells?
Antisense oligonucleotides primarily enter cells through endocytosis. The process begins with the ASO binding to proteins on the cell surface, a step known as adsorption. Following this, the ASO is internalized through various endocytic pathways, including clathrin-mediated endocytosis, caveolin-dependent endocytosis, and macropinocytosis. The specific pathway can depend on the ASO's chemical modifications, any conjugated ligands, and the cell type.[1][2][3][4][5]
2. What is the difference between "productive" and "non-productive" uptake?
Productive uptake refers to the internalization pathways that lead to the ASO reaching its target RNA in the cytoplasm or nucleus and exerting its therapeutic effect.[4][6] Non-productive pathways, on the other hand, result in the ASO being trapped in compartments like late endosomes and lysosomes, where it is eventually degraded and cannot engage with its target.[4][6][7] A major challenge in ASO therapy is to enhance productive uptake and facilitate escape from these degradative compartments.[8]
3. What is "gymnotic" delivery of ASOs?
Gymnotic delivery, or "naked" delivery, refers to the administration of ASOs to cells in culture without the use of transfection reagents.[9][10] This method relies on the intrinsic ability of cells to take up phosphorothioate (PS)-modified ASOs. While it avoids the potential toxicity associated with transfection reagents, it typically requires higher concentrations of ASOs and may not be suitable for all cell types.[9]
4. Why is endosomal escape a critical barrier for ASO efficacy?
After being internalized into endosomes, ASOs must escape into the cytoplasm or nucleus to bind to their target RNA.[3] The endosomal membrane acts as a significant barrier, and a large portion of internalized ASOs can remain trapped within the endo-lysosomal pathway, leading to their degradation.[3][8] Overcoming this barrier is a key determinant of ASO therapeutic efficacy.
5. How do chemical modifications on ASOs influence their delivery and uptake?
Chemical modifications are crucial for improving the drug-like properties of ASOs. For instance, a phosphorothioate (PS) backbone increases nuclease resistance and enhances binding to proteins, which facilitates cellular uptake.[4] Modifications at the 2'-position of the sugar, such as 2'-O-methoxyethyl (2'-MOE), can increase binding affinity to the target RNA and further enhance protein binding.[11] These modifications can significantly impact the ASO's pharmacokinetics and biodistribution.[4][5]
Troubleshooting Guides
Issue 1: Low ASO-mediated knockdown of the target gene.
| Possible Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake | 1. Optimize Delivery Method: If using gymnotic delivery, consider switching to a lipid-based transfection reagent (e.g., Lipofectamine) to enhance uptake, especially for difficult-to-transfect cell lines.[10] 2. Increase ASO Concentration: For gymnotic delivery, perform a dose-response experiment with higher ASO concentrations (e.g., 1-10 µM). 3. Confirm Uptake: Use a fluorescently labeled ASO to visually confirm cellular uptake via fluorescence microscopy or quantify it using flow cytometry.[11] |
| Poor Endosomal Escape | 1. Use Delivery Enhancers: Formulate ASOs with delivery vehicles like lipid nanoparticles (LNPs) or polymer-based nanoparticles, which are designed to facilitate endosomal escape.[12] 2. Co-administer with Endosome-disrupting Agents: In an experimental setting, agents like chloroquine can be used to disrupt endosomes, though this is not a therapeutic strategy.[8] |
| ASO Degradation | 1. Use Nuclease-Resistant Chemistries: Ensure your ASO has modifications like a phosphorothioate backbone to prevent rapid degradation by nucleases.[4] |
| Suboptimal ASO Sequence Design | 1. Screen Multiple ASO Sequences: It is recommended to test several ASO sequences targeting different sites on the target RNA to identify the most potent one.[13] 2. Use appropriate controls: Always include negative controls like a scrambled or mismatch ASO to ensure the observed effect is sequence-specific.[9] |
| Incorrect Assessment of Knockdown | 1. Optimize qPCR/Western Blot: Ensure your assays for measuring mRNA (qRT-PCR) and protein (Western blot) levels are properly optimized and validated.[14] 2. Check Timing of Analysis: Assess knockdown at an appropriate time point (e.g., 24-72 hours post-transfection) to allow for ASO action and target turnover.[15] |
Issue 2: High cellular toxicity observed after ASO treatment.
| Possible Cause | Troubleshooting Steps |
| Toxicity from Delivery Reagent | 1. Optimize Reagent Concentration: Reduce the concentration of the lipid-based transfection reagent and perform a titration to find the optimal balance between transfection efficiency and cell viability. 2. Switch to a Less Toxic Reagent: Test different commercially available transfection reagents known for lower toxicity. 3. Consider Gymnotic Delivery: If feasible for your cell type, switch to gymnotic delivery to eliminate reagent-associated toxicity.[9] |
| Inherent ASO Toxicity | 1. Reduce ASO Concentration: Perform a dose-response experiment to determine the lowest effective ASO concentration that achieves the desired knockdown with minimal toxicity.[13] 2. Purify ASO: Ensure the ASO preparation is of high purity to avoid contaminants that may cause toxicity. |
| Off-Target Effects | 1. Perform Sequence Specificity Checks: Use BLAST to check for potential off-target binding of your ASO sequence. 2. Test Multiple ASO Sequences: Confirm the phenotype with at least two different ASO sequences targeting the same gene to rule out off-target effects.[9] |
Quantitative Data on ASO Delivery
The following tables summarize quantitative data on the efficiency of various ASO delivery methods.
Table 1: Comparison of ASO Delivery Systems
| Delivery System | Typical Cellular Uptake Enhancement (vs. free ASO) | Knockdown Efficiency | Key Advantages | Key Disadvantages |
| Lipid Nanoparticles (LNPs) | 10 to 100-fold | High (often >80%) | High encapsulation efficiency, clinically advanced.[12][16] | Potential for immunogenicity and toxicity.[17] |
| Polymeric Nanoparticles | 5 to 50-fold | Moderate to High | Good stability, tunable drug release. | Can have toxicity concerns.[18] |
| Lipid Conjugates (e.g., Cholesterol, Fatty Acids) | 2 to 20-fold | Moderate to High | Improved pharmacokinetic profile, can target specific tissues (e.g., liver).[17][19] | May have lower cellular uptake than nanoparticle formulations. |
Note: The exact values can vary significantly depending on the specific formulation, cell type, and experimental conditions.
Experimental Protocols
Protocol 1: Lipid-Mediated ASO Transfection
This protocol provides a general guideline for transfecting adherent cells with ASOs using a commercial lipid-based transfection reagent.
Materials:
-
Adherent cells in culture
-
Antisense Oligonucleotide (ASO) stock solution (e.g., 20 µM)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of ASO-Lipid Complexes: a. For each well to be transfected, dilute the desired amount of ASO (e.g., to a final concentration of 25-100 nM) in serum-free medium. b. In a separate tube, dilute the lipid transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted ASO and the diluted lipid reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells and wash once with serum-free medium. b. Add the ASO-lipid complexes to the cells. c. Incubate the cells with the complexes for 4-6 hours at 37°C.
-
Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium. b. Incubate the cells for 24-72 hours before assessing for knockdown of the target gene.
Protocol 2: Gymnotic ASO Delivery
This protocol describes the delivery of "naked" ASOs to cells in culture.
Materials:
-
Adherent or suspension cells in culture
-
ASO stock solution (e.g., 100 µM)
-
Complete growth medium
-
Multi-well plates
Procedure:
-
Cell Seeding:
-
ASO Addition: a. Prepare the ASO at the desired final concentration (typically 1-10 µM) in complete growth medium.[15] b. For adherent cells, remove the existing medium and add the ASO-containing medium. For suspension cells, add the ASO directly to the cell suspension.[15]
-
Incubation and Analysis: a. Incubate the cells for 24-96 hours. b. Assess target knockdown. Note that uptake can be observed as early as 4-8 hours, but functional knockdown is typically best measured after 24 hours.[15]
Visualizations
ASO Cellular Uptake and Trafficking Pathway
References
- 1. Differential Uptake of Antisense Oligonucleotides in Mouse Hepatocytes and Macrophages Revealed by Simultaneous Two-Photon Excited Fluorescence and Coherent Raman Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. preprints.org [preprints.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Intracellular Trafficking of Antisense Oligonucleotide After Stabilin Receptor Mediated Endocytosis and Finding Novel Strategies to Enhance Its Endosomal Escape - ProQuest [proquest.com]
- 9. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncardia.com [ncardia.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Nonviral delivery systems for antisense oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 14. Antisense Oligonucleotide-Mediated Transcript Knockdown in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome [mdpi.com]
- 18. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
- 19. Delivery of Oligonucleotides: Efficiency with Lipid Conjugation and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Volanesorsen Clinical Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volanesorsen.
Troubleshooting Guides
Issue 1: Managing Thrombocytopenia
Problem: A significant decrease in platelet count is observed after initiating this compound treatment.
Background: Thrombocytopenia is a very common and serious adverse reaction associated with this compound.[1][2][3] Reductions in platelet count may be dose-dependent.[4] In clinical trials, some patients experienced severe thrombocytopenia (<25 x 10⁹/L).[5][6]
Troubleshooting Steps:
-
Confirm Platelet Count: Before starting treatment, measure the patient's baseline platelet count. Treatment should not be initiated if the platelet count is below 140 x 10⁹/L.[2][3][7][8][9]
-
Regular Monitoring: After initiating treatment, monitor platelet levels frequently. The recommended monitoring frequency is at least every two weeks, depending on the platelet levels.[7][8]
-
Dose Adjustment/Interruption: If a significant drop in platelet count is observed, dose adjustment or interruption is necessary. An enhanced platelet-monitoring schedule and dose adjustment algorithm were implemented in clinical trials to manage this side effect.[5][10]
-
Discontinuation: In cases of severe thrombocytopenia or if clinical symptoms of bleeding occur, treatment should be discontinued.[4][5] Five patients in the APPROACH study discontinued treatment due to platelet count decreases.[4]
-
Consult a Hematologist: For patients who have had treatment discontinued due to severe thrombocytopenia, a hematologist should be consulted before considering resuming treatment.[8]
Issue 2: Injection Site Reactions (ISRs)
Problem: Patients experience pain, erythema, swelling, or pruritus at the injection site.
Background: Injection site reactions are the most frequently reported adverse events with this compound, occurring in a high percentage of patients.[1][4][11] These reactions are typically mild to moderate and may not occur with every injection.[4][11]
Troubleshooting Steps:
-
Proper Injection Technique: Ensure patients and/or caregivers are trained in the proper subcutaneous administration of this compound. The first injection should be performed under the guidance of a qualified healthcare professional.[2]
-
Rotate Injection Sites: To minimize local reactions, rotate the injection sites. Recommended sites include the abdomen, upper thigh, and the outer area of the upper arm.[2]
-
Symptomatic Relief: For mild to moderate reactions, supportive care can be administered as appropriate.[11]
-
Monitor for Severity: While most reactions are mild, monitor for any signs of severe or persistent reactions. In rare cases, ISRs have led to treatment discontinuation.[4][11]
-
Allow Syringe to Reach Room Temperature: Before injection, remove the pre-filled syringe from refrigeration and allow it to reach room temperature for at least 30 minutes. Do not use other methods to warm the syringe.[2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[4][12] It is designed to inhibit the production of apolipoprotein C-III (ApoC-III), a protein that regulates triglyceride metabolism.[3][11][12] this compound binds to the messenger RNA (mRNA) of ApoC-III, leading to its degradation.[13][14][15] This prevents the translation of ApoC-III protein, resulting in decreased plasma levels of ApoC-III and consequently, reduced triglyceride levels.[16]
Q2: What are the most common adverse effects of this compound?
A2: The most common adverse effects are thrombocytopenia (low platelet count) and injection site reactions (e.g., pain, swelling, itching at the injection site).[1][3][12] Other reported side effects include headache, fatigue, gastrointestinal symptoms (abdominal pain, nausea, diarrhea), and myalgia.[4]
Q3: How effective is this compound in reducing triglyceride levels?
A3: Clinical trials have demonstrated that this compound significantly reduces triglyceride levels in patients with Familial Chylomicronemia Syndrome (FCS). In the APPROACH study, patients receiving this compound had a 77% mean decrease in triglyceride levels at 3 months, compared to an 18% increase in the placebo group.[6][12] This corresponds to a mean absolute reduction of 1712 mg/dL.[6]
Q4: What is the recommended dosing regimen for this compound?
A4: The recommended starting dosage is 285 mg administered subcutaneously once weekly for the first 3 months.[3][7][8] After 3 months, the dosing frequency should be reduced to 285 mg every 2 weeks.[3][7][8] Dose adjustments may be necessary based on treatment response and platelet counts.[3][7]
Q5: Are there any contraindications for this compound?
A5: this compound is contraindicated in patients with hypersensitivity to the active substance or any of its excipients, and in patients with chronic or unexplained thrombocytopenia.[2] Treatment should not be initiated if the platelet count is below 140 x 10⁹/L.[2][3][7]
Data Presentation
Table 1: Summary of Common Adverse Events in this compound Clinical Trials
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group | Reference |
| Thrombocytopenia | Very Common (≥1/10) | - | [2][3] |
| Platelet Count Decreased | 29% | - | [11] |
| Injection Site Reactions | 82% | - | [11] |
| Headache | 21% | 15% | [4] |
| Fatigue | 21% | 9% | [4] |
| Abdominal Pain | 27% | 21% | [4] |
| Nausea | 18% | 6% | [4] |
| Myalgia | 15% | 3% | [4] |
| Diarrhea | 15% | 6% | [4] |
Table 2: Efficacy of this compound in the APPROACH Study (at 3 months)
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| Mean % Change in Triglycerides | -77% | +18% | <0.001 | [6][12] |
| Mean Absolute Change in Triglycerides (mg/dL) | -1712 | +92 | <0.001 | [6] |
| % of Patients with Triglycerides <750 mg/dL | 77% | - | - | [6] |
| Mean % Change in ApoC-III | -84% | +6.1% | <0.001 | [6] |
Experimental Protocols
Detailed, step-by-step laboratory protocols for the assays used in the this compound clinical trials are proprietary and not publicly available. However, the general methodologies for the key clinical trials are outlined below.
APPROACH and COMPASS Trials - General Methodology:
-
Study Design: These were multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.[4][6][17]
-
Patient Population: The APPROACH trial enrolled patients with genetically confirmed Familial Chylomicronemia Syndrome (FCS).[4][6] The COMPASS trial included patients with multifactorial chylomicronemia.[17]
-
Intervention: Patients were randomized to receive either this compound (typically 300 mg, which is equivalent to 285 mg of this compound free acid) or a placebo via subcutaneous injection.[4][6][17]
-
Primary Endpoint: The primary efficacy endpoint was the percentage change in fasting triglyceride levels from baseline to 3 months.[6][17]
-
Safety Assessments: Safety was evaluated through the monitoring of adverse events, physical examinations, vital signs, and laboratory tests, with a particular focus on platelet counts.[4][17]
Mandatory Visualization
Caption: Mechanism of action of this compound in reducing triglyceride levels.
Caption: Workflow for monitoring and managing this compound-induced thrombocytopenia.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. pro.sobi.com [pro.sobi.com]
- 3. 3 The technology | this compound for treating familial chylomicronaemia syndrome | Guidance | NICE [nice.org.uk]
- 4. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound and Triglyceride Levels in Familial Chylomicronemia Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 8. ec.europa.eu [ec.europa.eu]
- 9. nice.org.uk [nice.org.uk]
- 10. Akcea and Ionis Announce Positive Results from Pivotal Study of this compound in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. What is this compound used for? [synapse.patsnap.com]
- 16. This compound for treatment of patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of this compound in patients with multifactorial chylomicronaemia (COMPASS): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Liver Function During Volanesorsen Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the monitoring of liver function during volanesorsen therapy.
Frequently Asked Questions (FAQs)
Q1: What is the potential risk of hepatotoxicity associated with this compound?
A1: Elevations in liver enzymes have been observed with other antisense oligonucleotides administered subcutaneously and intravenously. Therefore, there is a potential risk of hepatotoxicity with this compound therapy.[1] Regular monitoring of liver function is crucial to mitigate this risk.
Q2: What is the mechanism of action of this compound and how does it relate to the liver?
A2: this compound is an antisense oligonucleotide that targets the messenger RNA (mRNA) for apolipoprotein C-III (ApoC-III) in the liver.[2] By binding to ApoC-III mRNA, this compound leads to its degradation, thereby preventing the synthesis of the ApoC-III protein.[2] Since ApoC-III is a key regulator of triglyceride metabolism, its reduction leads to decreased plasma triglyceride levels.
Q3: What are the regulatory recommendations for liver function monitoring during this compound therapy?
A3: The European Medicines Agency (EMA) recommends monitoring for hepatotoxicity by assessing serum liver enzymes (ALT and AST) and bilirubin on a quarterly basis.[1]
Q4: Under what circumstances should this compound treatment be discontinued due to liver function abnormalities?
A4: According to EMA guidelines, treatment with this compound should be discontinued under the following conditions[1][3]:
-
A single increase in ALT or AST greater than 8 times the upper limit of normal (ULN).
-
An increase in ALT or AST greater than 5 times the ULN that persists for 2 weeks or more.
-
Lesser increases in ALT or AST that are associated with a total bilirubin greater than 2 times the ULN or an International Normalized Ratio (INR) greater than 1.5.
-
Any clinical signs or symptoms of hepatic impairment or hepatitis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Elevated ALT/AST levels observed during routine monitoring. | Drug-induced liver injury (DILI) is a potential risk with antisense oligonucleotide therapies. | 1. Confirm the elevated reading with a repeat test. 2. Review the patient's concomitant medications for other potential hepatotoxic agents. 3. Follow the discontinuation criteria outlined in the FAQs. Specifically, if ALT or AST is >8x ULN, or >5x ULN for ≥2 weeks, treatment should be stopped.[1][3] |
| Elevated bilirubin in conjunction with elevated ALT/AST. | This could indicate more severe liver injury. | Discontinue this compound therapy immediately if lesser increases in ALT or AST are associated with total bilirubin >2x ULN or INR >1.5.[1][3] |
| Patient develops clinical symptoms of liver impairment (e.g., jaundice, abdominal pain, nausea). | These symptoms may indicate significant hepatotoxicity. | Discontinue this compound treatment immediately and conduct a thorough clinical and laboratory evaluation of liver function.[1] |
Data Presentation
While detailed quantitative data on the incidence of liver enzyme elevations from the pivotal clinical trials (APPROACH and COMPASS) are not consistently reported in publicly available literature, the European Medicines Agency (EMA) has established clear guidelines for monitoring and managing potential hepatotoxicity. The table below summarizes these recommendations. Clinical trial press releases have stated that there were no treatment-related liver adverse events.
Table 1: Liver Function Monitoring and Discontinuation Criteria for this compound Therapy
| Parameter | Monitoring Frequency | Actionable Threshold for Discontinuation |
| Alanine Aminotransferase (ALT) | Quarterly[1][3] | - > 8 x Upper Limit of Normal (ULN) (single measurement) - > 5 x ULN (persisting for ≥ 2 weeks) - Lesser increases with concomitant rise in total bilirubin > 2 x ULN or INR > 1.5[1][3] |
| Aspartate Aminotransferase (AST) | Quarterly[1][3] | - > 8 x ULN (single measurement) - > 5 x ULN (persisting for ≥ 2 weeks) - Lesser increases with concomitant rise in total bilirubin > 2 x ULN or INR > 1.5[1][3] |
| Bilirubin | Quarterly[1][3] | - Total bilirubin > 2 x ULN in the presence of elevated ALT/AST[1][3] |
Experimental Protocols
Protocol for Liver Function Monitoring During this compound Therapy
This protocol is based on the recommendations from the European Medicines Agency (EMA) for the clinical use of this compound.
1. Objective: To monitor for potential hepatotoxicity during this compound therapy.
2. Scope: This protocol applies to all subjects receiving this compound.
3. Materials:
-
Standard equipment for venipuncture.
-
Blood collection tubes (serum separator tubes).
-
Calibrated clinical chemistry analyzer.
4. Procedure:
-
Baseline Assessment: Prior to initiating this compound therapy, a baseline liver function panel including ALT, AST, and total bilirubin should be performed.
-
Routine Monitoring: Liver function tests (ALT, AST, and total bilirubin) should be performed every three months (quarterly) for the duration of the therapy.[1][3]
-
Sample Collection and Handling:
-
Collect whole blood via venipuncture into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes.
-
Separate the serum and analyze promptly. If storage is necessary, store at 2-8°C for up to 48 hours. For longer storage, freeze at -20°C or below.
-
-
Data Analysis and Action:
-
Compare the results to the established upper limit of normal (ULN) for each parameter.
-
If any of the discontinuation criteria outlined in Table 1 are met, this compound therapy should be stopped immediately, and a thorough investigation into the cause of the liver function abnormalities should be initiated.
-
Visualizations
References
strategies to overcome resistance to volanesorsen
This technical support center is designed for researchers, scientists, and drug development professionals working with volanesorsen. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and experimental considerations.
Troubleshooting Guide
This guide addresses specific issues that may arise during pre-clinical and clinical research involving this compound, with a focus on overcoming limitations that can be perceived as "resistance" to the therapeutic effects of the drug.
Question 1: We are observing a lack of sustained triglyceride reduction in our long-term animal studies. Could this be resistance to this compound?
Answer: While true molecular resistance to antisense oligonucleotides like this compound is not a commonly reported mechanism, a lack of sustained efficacy can be due to several factors. The primary reason for treatment discontinuation or dose reduction in clinical settings, which can be mirrored in animal studies, is the development of adverse effects, particularly thrombocytopenia.[1]
Troubleshooting Steps:
-
Monitor Platelet Counts: Implement a regular platelet monitoring schedule. A significant drop in platelet counts may necessitate a temporary cessation of treatment or a dose reduction, which would in turn affect triglyceride levels.[1][2]
-
Assess Drug Administration: Verify the consistency of subcutaneous administration. Injection site reactions are common and could potentially affect absorption.[2][3]
-
Evaluate Animal Health: General health status of the animals can impact drug metabolism and efficacy. Monitor for signs of distress or illness.
-
Consider Dose Adjustments: If thrombocytopenia is observed, a dose reduction or a less frequent dosing schedule may be necessary to maintain treatment.[1][4]
Question 2: Our in vitro experiments show variable knockdown of apoC-III mRNA. How can we optimize this?
Answer: Variable knockdown of apolipoprotein C-III (apoC-III) mRNA can be influenced by several experimental parameters. This compound is an antisense oligonucleotide that mediates the degradation of apoC-III mRNA.[2][5][6]
Troubleshooting Steps:
-
Cell Line Selection: Ensure the chosen cell line expresses a sufficient level of apoC-III. Primary hepatocytes or specific liver-derived cell lines are often most relevant.
-
Transfection Efficiency: Optimize the delivery of this compound into the cells. While ASOs are designed for uptake, in vitro systems may require transfection reagents.
-
Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to determine the optimal concentration and duration of treatment for maximal and sustained knockdown.
-
RNA Quality: Ensure high-quality RNA extraction and integrity for accurate quantification of apoC-III mRNA levels by RT-qPCR.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antisense oligonucleotide that binds to the messenger RNA (mRNA) of apolipoprotein C-III (apoC-III), leading to its degradation.[2][5][6] This prevents the synthesis of the apoC-III protein, a key regulator of triglyceride metabolism.[2][5] By reducing apoC-III levels, this compound enhances the clearance of triglyceride-rich lipoproteins.[1][7]
Q2: What are the most common adverse effects observed with this compound that may limit its use in research?
A2: The most significant and common adverse effect is thrombocytopenia (a reduction in platelet count).[1][2][3] Other frequently reported side effects include injection site reactions, and flu-like symptoms.[2][8] These adverse events are critical considerations in experimental design as they may necessitate dose adjustments or treatment interruptions.[1]
Q3: Are there any known mechanisms of molecular resistance to this compound?
A3: Currently, there is no widely reported evidence of target-site mutations or other classical molecular resistance mechanisms to this compound. The primary challenge to its long-term, effective use is the management of its side effect profile, particularly thrombocytopenia, which can lead to dose reductions or discontinuation of treatment.[1][9][10]
Q4: What is the expected efficacy of this compound in reducing triglyceride levels?
A4: Clinical trials have demonstrated significant reductions in triglyceride levels with this compound treatment. In patients with familial chylomicronemia syndrome (FCS), triglyceride reductions of up to 77% have been observed.[11]
Quantitative Data Summary
Table 1: Efficacy of this compound in Clinical Trials
| Study | Patient Population | Treatment Duration | Key Efficacy Endpoints | Reference |
| APPROACH | Familial Chylomicronemia Syndrome (FCS) | 3 months | 77% reduction in triglycerides | [11] |
| COMPASS | Severe Hypertriglyceridemia | 3 months | 71% reduction in triglycerides | [11] |
| Phase 2 | High Triglycerides and Type 2 Diabetes | 13 weeks | 69% reduction in triglycerides, 88% reduction in ApoC-III | [12] |
| BROADEN | Familial Partial Lipodystrophy | 13 weeks | 69% reduction in triglycerides, 88% reduction in ApoC-III | [1] |
Table 2: Common Adverse Events Associated with this compound
| Adverse Event | Incidence in this compound Group | Incidence in Placebo Group | Reference |
| Thrombocytopenia | 48% (platelets <100 x10⁹/L) | 0% | [1] |
| Injection Site Reactions | 24% of all injections | 0.2% of all injections | [8] |
| Abdominal Pain | 27% | 21% | [8] |
| Fatigue | 21% | 9% | [8] |
| Headache | 21% | 15% | [8] |
| Nausea | 18% | 6% | [8] |
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in Animal Models
-
Objective: To monitor for thrombocytopenia during this compound treatment.
-
Materials: Anticoagulant (e.g., EDTA), hematology analyzer or hemocytometer.
-
Procedure:
-
Collect a blood sample from the animal (e.g., via tail vein, saphenous vein) at baseline before initiating treatment.
-
Administer this compound according to the study protocol.
-
Collect subsequent blood samples at regular intervals (e.g., weekly).
-
Immediately mix the blood with an anticoagulant to prevent clotting.
-
Analyze the sample using a calibrated hematology analyzer to determine the platelet count. Alternatively, perform a manual count using a hemocytometer.
-
Record and plot the platelet counts over time to identify any significant downward trends. A reduction to below a predetermined threshold should trigger a review of the dosing regimen.
-
Protocol 2: Quantification of ApoC-III mRNA Knockdown in vitro
-
Objective: To measure the in vitro efficacy of this compound in reducing apoC-III mRNA levels.
-
Materials: Liver-derived cell line (e.g., HepG2), cell culture reagents, this compound, RNA extraction kit, reverse transcription kit, qPCR master mix, primers specific for apoC-III and a housekeeping gene (e.g., GAPDH).
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours).
-
At each time point, lyse the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers for apoC-III and the housekeeping gene.
-
Calculate the relative expression of apoC-III mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for reduced efficacy.
Caption: Overcoming treatment limitations.
References
- 1. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for treatment of familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. Akcea Announces Publication of Positive this compound Clinical Data Showing Reduced Triglycerides and Improved Insulin Sensitivity in Patients with High Triglycerides and Type 2 Diabetes [prnewswire.com]
Technical Support Center: Volanesorsen Long-Term Safety
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term safety considerations associated with the use of volanesorsen. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary long-term safety concern associated with this compound?
A1: The most significant and frequently observed long-term safety concern with this compound is thrombocytopenia, a condition characterized by a low platelet count.[1][2] This adverse event is considered a class effect for some antisense oligonucleotides and requires diligent monitoring.[3] While often manageable with dose adjustments, severe cases have been reported.[4][5]
Q2: How common are injection site reactions with this compound?
A2: Injection site reactions (ISRs) are a very common adverse event associated with this compound use.[2] In clinical trials, a majority of patients experienced ISRs, which were typically mild to moderate in severity.[4]
Q3: Are there any long-term risks to renal or hepatic function with this compound?
A3: While some antisense oligonucleotides have been associated with renal and hepatic toxicity, clinical data for this compound have not indicated significant effects on kidney or liver function.[6] However, as with any long-term experimental therapeutic, regular monitoring of renal and hepatic laboratory parameters is recommended as a precautionary measure.
Q4: Can this compound treatment impact lipid profiles beyond triglycerides?
A4: Yes. While this compound effectively lowers triglycerides by targeting apolipoprotein C-III (ApoC-III), it has been observed to cause an increase in LDL-cholesterol (LDL-C) levels.[7] This is an important consideration for long-term studies and should be monitored accordingly.
Troubleshooting Guides
Management of this compound-Induced Thrombocytopenia
Issue: A significant decrease in platelet count is observed during the course of a long-term experiment with this compound.
Solution:
-
Confirm the finding: Repeat the platelet count measurement to rule out laboratory error.
-
Follow dose modification protocol: Adherence to a strict platelet monitoring and dose adjustment schedule is crucial for managing thrombocytopenia. The following table outlines a recommended protocol based on clinical trial data.
-
Consider treatment interruption: In cases of severe thrombocytopenia, temporary or permanent discontinuation of this compound may be necessary.
-
Investigate alternative causes: While this compound is a likely cause, other potential reasons for thrombocytopenia should be considered and ruled out.
Data Presentation
Table 1: Adverse Events Reported in Long-Term this compound Clinical Trials
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group | Key Clinical Trials |
| Thrombocytopenia | 48% - 76% (platelets <140 x 10⁹/L) | 0% - 24% | APPROACH, COMPASS |
| Severe Thrombocytopenia | Up to 6% (platelets <50 x 10⁹/L) | 0% | APPROACH OLE |
| Injection Site Reactions | 61% | 0% | APPROACH[4] |
| Serum Sickness | One reported case | N/A | Not specified[8] |
Experimental Protocols
Protocol 1: Monitoring for Thrombocytopenia
Objective: To ensure the safe use of this compound by prospectively monitoring for and managing thrombocytopenia.
Methodology:
-
Baseline Measurement: Obtain a baseline platelet count before initiating this compound treatment. Treatment should not be started if the platelet count is below 140 x 10⁹/L.[9][10]
-
Initial Monitoring: After starting this compound, monitor platelet counts at least weekly for the first three months of treatment.[11]
-
Ongoing Monitoring: Following the initial three months, platelet monitoring frequency can be reduced to every two weeks, provided platelet counts remain stable and within an acceptable range.[12]
-
Dose Adjustment and Interruption Criteria:
| Platelet Count (x 10⁹/L) | Recommended Action |
| ≥ 140 | Continue with the prescribed dosing regimen. |
| 100 - 139 | Reduce dosing frequency to every two weeks. |
| 75 - 99 | Interrupt dosing. |
| < 75 | Discontinue treatment. |
This table is a composite based on various clinical trial protocols and recommendations.[11][12]
Protocol 2: Monitoring of Renal and Hepatic Function
Objective: To monitor for potential, though not prominently reported, renal and hepatic adverse effects during long-term this compound administration.
Methodology:
-
Baseline Assessment: Prior to the first dose of this compound, establish baseline values for the following laboratory parameters:
-
Renal Function: Serum creatinine, Blood Urea Nitrogen (BUN).
-
Hepatic Function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Total bilirubin.
-
-
Routine Monitoring: Repeat the measurement of these renal and hepatic function markers at regular intervals throughout the experiment (e.g., monthly for the first three months, then quarterly thereafter).
-
Action Thresholds: Pre-define thresholds for significant changes from baseline that would trigger a review of the experimental protocol, a reduction in dose, or discontinuation of this compound. These thresholds should be established based on institutional guidelines and the specific experimental context.
Visualizations
Caption: Overview of this compound's mechanism and key safety points.
Caption: Step-by-step guide for managing low platelet counts.
Caption: Hypothesized pathways for ASO-induced thrombocytopenia.
References
- 1. The mechanism of thrombocytopenia caused by cholesterol-conjugated antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the Treatment of Familial Chylomicronemia Syndrome or Hypertriglyceridaemia: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. PF4/heparin complexes are T cell–dependent antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3 The technology | this compound for treating familial chylomicronaemia syndrome | Guidance | NICE [nice.org.uk]
- 10. nice.org.uk [nice.org.uk]
- 11. Modulation of Glycoprotein VI and Its Downstream Signaling Pathways as an Antiplatelet Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ec.europa.eu [ec.europa.eu]
Technical Support Center: Development of Third-Generation apoC-III Targeting ASOs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the development of third-generation apolipoprotein C-III (apoC-III) targeting antisense oligonucleotides (ASOs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are third-generation apoC-III targeting ASOs and how do they differ from previous generations?
Third-generation apoC-III targeting ASOs are synthetic, single-stranded nucleic acid molecules designed to specifically bind to the messenger RNA (mRNA) of apoC-III, leading to its degradation and a subsequent reduction in apoC-III protein levels. The key innovation of the third generation, exemplified by olezarsen, is the conjugation of N-acetylgalactosamine (GalNAc) to the ASO. This modification allows for targeted delivery to hepatocytes in the liver, which have high expression of the asialoglycoprotein receptor (ASGPR) that binds GalNAc.[1][2] This targeted approach enhances the potency and safety of the ASO, particularly reducing the risk of thrombocytopenia that was observed with the second-generation ASO, volanesorsen.[3]
Q2: What is the mechanism of action of GalNAc-conjugated apoC-III ASOs?
GalNAc-conjugated apoC-III ASOs work through a multi-step process. First, the GalNAc ligand binds with high affinity to the ASGPR on the surface of liver cells (hepatocytes).[2] This binding triggers receptor-mediated endocytosis, internalizing the ASO into the cell within an endosome. The ASO then escapes the endosome and enters the cytoplasm and nucleus. In the nucleus, the antisense oligonucleotide binds to its complementary sequence on the apoC-III pre-mRNA, forming an RNA/DNA heteroduplex. This duplex is recognized by RNase H1, an intracellular enzyme that selectively cleaves the RNA strand of the duplex.[4][5] This cleavage leads to the degradation of the apoC-III mRNA, thereby preventing the synthesis of the apoC-III protein.[2]
Q3: What are the expected outcomes of successful apoC-III ASO treatment in preclinical and clinical settings?
Successful treatment with apoC-III targeting ASOs leads to a significant reduction in hepatic apoC-III mRNA and plasma apoC-III protein levels.[6][7] This, in turn, results in a marked decrease in plasma triglyceride levels.[6][7] Clinical trials with the third-generation ASO olezarsen have demonstrated dose-dependent reductions in triglycerides in patients with hypertriglyceridemia.[8] Additionally, a reduction in the incidence of acute pancreatitis has been observed in patient populations with severely elevated triglycerides.
Troubleshooting Guides
Problem 1: Low or no reduction in apoC-III mRNA levels after ASO treatment.
-
Possible Cause 1: Inefficient ASO delivery.
-
Solution: For in vitro experiments, ensure optimal transfection conditions. If using gymnotic uptake (without transfection reagents), consider that efficiency is cell-type dependent.[3] Alternative methods like electroporation or lipofection might be necessary. For in vivo studies, verify the administration route and dosage. Subcutaneous injection is standard for GalNAc-ASOs.
-
-
Possible Cause 2: ASO degradation.
-
Possible Cause 3: Incorrect ASO sequence or target site.
-
Solution: Verify the sequence of your ASO and ensure it is complementary to the target region of the apoC-III mRNA. It is recommended to test at least two different ASOs targeting different regions of the mRNA to confirm on-target effects.[10]
-
Problem 2: Reduction in apoC-III mRNA but not protein levels.
-
Possible Cause 1: Long half-life of the apoC-III protein.
-
Solution: ApoC-III protein may have a longer half-life than its mRNA. Continue the experiment for a longer duration to allow for protein turnover. Time-course experiments are recommended to determine the optimal time point for protein analysis.
-
-
Possible Cause 2: Issues with protein quantification method.
-
Solution: Validate your Western blot or ELISA protocol. Ensure the primary antibody is specific for apoC-III and is used at the correct dilution. Include appropriate positive and negative controls. For detailed protocols, refer to the "Experimental Protocols" section.
-
Problem 3: Observed off-target effects.
-
Possible Cause: ASO binding to unintended mRNA sequences.
-
Solution: To minimize off-target effects, carefully design your ASOs to have minimal complementarity to other genes.[11] It is crucial to include control ASOs in your experiments, such as a scrambled ASO (same nucleotide composition but different sequence) and a mismatch ASO (contains a few base mismatches compared to the target sequence).[10][12] If off-target effects are suspected, perform transcriptome-wide analysis (e.g., RNA-sequencing) to identify unintended changes in gene expression.[11]
-
Quantitative Data
The following tables summarize the quantitative data from clinical trials of the third-generation apoC-III ASO, olezarsen.
Table 1: Efficacy of Olezarsen in Patients with Moderate Hypertriglyceridemia (Essence Study) [13]
| Dosage | Placebo-Adjusted Mean Percent Reduction in Triglycerides at 6 Months | p-value |
| 50 mg monthly | 58% | <0.0001 |
| 80 mg monthly | 61% | <0.0001 |
Table 2: Efficacy of Olezarsen in Patients with Familial Chylomicronemia Syndrome (FCS) (Balance Study)
| Dosage | Placebo-Adjusted Percent Reduction in Triglycerides at 6 Months | Placebo-Adjusted Percent Reduction in ApoC-III at 6 Months |
| 50 mg monthly | 22% (not statistically significant) | 74% |
| 80 mg monthly | 44% | 81% |
Table 3: Efficacy of Olezarsen in a Dose-Ranging Study [8]
| Dosage | Mean Percent Reduction in Triglycerides from Baseline |
| 10 mg every 4 weeks | 23% |
| 15 mg every 2 weeks | 56% |
| 10 mg every week | 60% |
| 50 mg every 4 weeks | 60% |
| Pooled Placebo | +6% |
Experimental Protocols
1. Quantification of ApoC-III mRNA by qPCR
This protocol provides a general framework. Specific primers and probes for apoC-III should be designed and validated according to standard molecular biology practices.
-
RNA Isolation: Isolate total RNA from liver tissue or cultured hepatocytes using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction:
-
Prepare a master mix containing SYBR Green Master Mix, forward and reverse primers for apoC-III (or a housekeeping gene like GAPDH), and nuclease-free water.
-
Add the cDNA template to the master mix.
-
Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative expression of apoC-III mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
2. Quantification of ApoC-III Protein by Western Blot
-
Protein Extraction: Lyse liver tissue or hepatocytes in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for apoC-III overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
3. Synthesis of GalNAc-Conjugated ASOs
The synthesis of GalNAc-conjugated ASOs is a complex process typically performed by specialized manufacturers. The general steps involve:
-
Solid-Phase Oligonucleotide Synthesis: The ASO is synthesized on a solid support using phosphoramidite chemistry.
-
GalNAc-Phosphoramidite Synthesis: A GalNAc cluster is chemically synthesized and then converted into a phosphoramidite building block.
-
Conjugation: The GalNAc phosphoramidite is coupled to the 5' end of the ASO during the solid-phase synthesis.
-
Purification and Characterization: The final conjugate is cleaved from the solid support, deprotected, and purified using techniques like HPLC. The identity and purity of the conjugate are confirmed by mass spectrometry and other analytical methods.[14][15][16]
Visualizations
Caption: ApoC-III Signaling Pathway in Triglyceride Metabolism.
Caption: Experimental Workflow of a Third-Generation apoC-III ASO.
References
- 1. GalNAc-Conjugated Antisense Oligonucleotide (ASO) Development Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. ncardia.com [ncardia.com]
- 4. Intronic off-target effects with antisense oligos | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 5. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APOC-III: a Gatekeeper in Controlling Triglyceride Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Apolipoprotein C-III reduction in subjects with moderate hypertriglyceridaemia and at high cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 10. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 13. Targeting APOC3 with Olezarsen in Moderate Hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Volanesorsen Demonstrates Significant Efficacy in Reducing Triglycerides in Patients with Familial Chylomicronemia Syndrome (FCS) in the APPROACH Clinical Trial
A pivotal phase 3 clinical trial, APPROACH, has provided robust evidence for the efficacy of volanesorsen in significantly reducing triglyceride levels in patients with the rare genetic disorder, familial chylomicronemia syndrome (FCS). The study, a randomized, double-blind, placebo-controlled trial, met its primary endpoint, showcasing a substantial and statistically significant reduction in fasting triglycerides in patients treated with this compound compared to placebo.
Familial chylomicronemia syndrome is a debilitating condition characterized by extremely high levels of triglycerides in the blood, leading to a host of serious health complications, most notably recurrent and potentially life-threatening pancreatitis. The root cause of FCS lies in the impaired function of the enzyme lipoprotein lipase (LPL), which is crucial for the breakdown of triglycerides. This compound, an antisense oligonucleotide, offers a novel therapeutic approach by targeting apolipoprotein C-III (ApoC-III), a protein that inhibits LPL activity.
Key Efficacy Findings from the APPROACH Trial
The APPROACH trial enrolled 66 patients with FCS who were randomized to receive either this compound (300 mg subcutaneous injection once weekly) or a placebo for 52 weeks.[1] The primary efficacy endpoint was the percentage change in fasting triglyceride levels from baseline to three months.
Primary Endpoint: Patients treated with this compound experienced a mean reduction of 77% in triglyceride levels at three months, a stark contrast to the 18% mean increase observed in the placebo group.[1][2] This translated to a mean absolute reduction of 1,712 mg/dL in the this compound arm.[1] The difference between the two groups was highly statistically significant (p<0.0001).[1]
Secondary Endpoints: The trial also demonstrated significant improvements in several key secondary endpoints for patients receiving this compound:
-
ApoC-III Reduction: A mean reduction of 84% in plasma ApoC-III levels was observed at three months in the this compound group, compared to a 6.1% increase in the placebo group (p<0.001).
-
Triglyceride Target Achievement: A significantly higher proportion of patients in the this compound group (77%) achieved triglyceride levels below 750 mg/dL at three months, compared to only 10% in the placebo group.[3] Furthermore, 50% of this compound-treated patients with baseline triglycerides ≥750 mg/dL reached levels below 500 mg/dL, a threshold associated with a reduced risk of pancreatitis; no patients in the placebo group achieved this target (p<0.003).[1]
-
Pancreatitis Incidence: Patients treated with this compound who had the highest documented frequency of pancreatitis attacks prior to the study experienced no attacks during the 52-week treatment period (p=0.02).[1]
-
Abdominal Pain: A reduction in abdominal pain was also noted in patients receiving this compound compared to those on placebo.[1]
Comparison of Efficacy: this compound vs. Placebo
The following tables summarize the key quantitative efficacy data from the APPROACH clinical trial, highlighting the comparative performance of this compound against placebo.
Table 1: Primary and Key Secondary Efficacy Outcomes at 3 Months
| Efficacy Endpoint | This compound (n=33) | Placebo (n=33) | p-value |
| Mean Percent Change in Fasting Triglycerides | -77% | +18% | <0.0001 |
| Mean Absolute Change in Fasting Triglycerides (mg/dL) | -1,712 | - | - |
| Mean Percent Change in Apolipoprotein C-III | -84% | +6.1% | <0.001 |
| Patients Achieving Triglycerides <750 mg/dL | 77% | 10% | - |
| Patients with Baseline TG ≥750 mg/dL Achieving TG <500 mg/dL | 50% | 0% | <0.003 |
Table 2: Additional Lipid Parameter Changes
| Lipid Parameter | This compound | Placebo |
| VLDL-Cholesterol | Significant Decrease | - |
| Non-HDL-Cholesterol | Significant Decrease | - |
| Chylomicron Triglycerides | Significant Decrease | - |
| Apolipoprotein B-48 | Significant Decrease | - |
Experimental Protocols
Study Design: The APPROACH trial was a Phase 3, randomized, double-blind, placebo-controlled study conducted over 52 weeks. A total of 66 patients with a confirmed diagnosis of FCS were enrolled.
Patient Population: Eligible participants were adults with a diagnosis of FCS confirmed by either genetic testing or documented low LPL activity.
Intervention: Participants were randomly assigned in a 1:1 ratio to receive either 300 mg of this compound or a matching placebo, administered as a once-weekly subcutaneous injection.
Efficacy Assessments:
-
Lipid Measurements: Fasting blood samples were collected at baseline and at regular intervals throughout the study. Triglyceride and apolipoprotein C-III levels were measured by a central laboratory. While the specific assays used in the trial are not detailed in the primary publications, standard enzymatic assays for triglycerides and immunoassays for ApoC-III are typically employed in such clinical studies.
-
Pancreatitis Assessment: The incidence of investigator-reported acute pancreatitis events was recorded throughout the 52-week treatment period.
-
Abdominal Pain Assessment: Abdominal pain was measured using an electronic patient-reported outcome (ePRO) tool. Patients recorded the severity of their pain, which was categorized as no pain, mild, moderate, or severe.
Mechanism of Action and Signaling Pathway
This compound is a second-generation antisense oligonucleotide that specifically targets the messenger RNA (mRNA) for apolipoprotein C-III (ApoC-III) in the liver. By binding to the ApoC-III mRNA, this compound triggers its degradation by RNase H1, thereby preventing the synthesis of the ApoC-III protein.
ApoC-III is a key regulator of triglyceride metabolism. It inhibits the activity of lipoprotein lipase (LPL), the primary enzyme responsible for breaking down triglycerides in chylomicrons and other triglyceride-rich lipoproteins. By reducing the production of ApoC-III, this compound effectively removes this inhibition, leading to enhanced LPL activity and accelerated clearance of triglycerides from the bloodstream.
Experimental Workflow
The workflow of the APPROACH clinical trial involved several key stages, from patient screening and enrollment to treatment and follow-up, ensuring a rigorous evaluation of this compound's efficacy and safety.
References
Validating Biomarkers for Volanesorsen Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for monitoring the treatment response of volanesorsen, a therapy for familial chylomicronemia syndrome (FCS). It includes an overview of this compound's mechanism of action, key biomarkers, and a comparison with alternative therapies, supported by experimental data and detailed methodologies.
This compound: Mechanism of Action
This compound is an antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein C-III (ApoC-III) in the liver.[1][2][3][4] ApoC-III is a key protein that regulates triglyceride metabolism by inhibiting lipoprotein lipase (LPL) and hepatic lipase, enzymes responsible for breaking down triglycerides.[3][5] By reducing ApoC-III production, this compound allows for increased clearance of triglyceride-rich lipoproteins from the plasma, thereby lowering triglyceride levels.[2][3][4]
Key Biomarkers for this compound Treatment Response
The primary biomarkers for assessing the efficacy of this compound are plasma levels of ApoC-III and triglycerides (TG). Clinical trials have consistently demonstrated a significant reduction in both biomarkers in patients treated with this compound.[1][6][7][8][9][10] Secondary biomarkers that indicate a positive treatment response include increased levels of high-density lipoprotein cholesterol (HDL-C) and improvements in insulin sensitivity.[1][11][12][13]
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from pivotal clinical trials of this compound.
Table 1: Efficacy of this compound in the APPROACH Phase 3 Trial [6][7][8][9][14][15][16][17][18]
| Biomarker | This compound Group (n=33) | Placebo Group (n=33) | p-value |
| Baseline Triglycerides (mg/dL), mean | 2,209 | 2,209 | - |
| Change in Triglycerides at 3 months, mean % | -77% | +18% | <0.0001 |
| Absolute Reduction in Triglycerides at 3 months (mg/dL), mean | 1,712 | -92 | <0.001 |
| Change in ApoC-III at 3 months, mean % | -84% | +6.1% | <0.001 |
| Patients with TG <750 mg/dL at 3 months | 77% | 10% | <0.003 |
| Pancreatitis Events during 52 weeks | 0 | 5 | 0.02 |
Table 2: Efficacy of this compound in the COMPASS Phase 3 Trial [6][10][15][19][20][21]
| Biomarker | This compound Group (n=76) | Placebo Group (n=38) | p-value |
| Baseline Triglycerides (mg/dL), mean | 1,261 | 1,261 | - |
| Change in Triglycerides at 3 months, mean % | -71.2% | +0.9% | <0.0001 |
| Absolute Reduction in Triglycerides at 3 months (mg/dL), mean | 869 | -74 | <0.0001 |
| Pancreatitis Events during treatment period | 0 | 5 | - |
Comparison with Alternative Therapies
The primary management for FCS is a strict, very low-fat diet.[5][22] However, emerging pharmacological therapies are providing new options for patients.
Table 3: Comparison of this compound with Alternative and Emerging Therapies
| Therapy | Mechanism of Action | Key Biomarker Response |
| This compound | Antisense oligonucleotide inhibitor of ApoC-III synthesis.[2][3][4] | Significant reduction in ApoC-III and triglycerides.[1][6][7][8] |
| Olezarsen | Antisense oligonucleotide targeting ApoC-III mRNA.[9][12][14][23][24] | Significant reduction in ApoC-III and triglycerides.[9][24] |
| Evinacumab | Monoclonal antibody inhibitor of angiopoietin-like protein 3 (ANGPTL3).[2][4][6][11] | Reduction in triglycerides, particularly in patients without certain LPL pathway mutations.[2][4][6][11] |
| Dietary Fat Restriction | Reduces the intake of dietary fats, thereby lowering the substrate for chylomicron formation.[5][22] | Variable reduction in triglycerides, highly dependent on adherence. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Apolipoprotein C-III (ApoC-III)
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A sandwich ELISA is a common method for quantifying ApoC-III in serum or plasma.[3][5][8][25] This assay utilizes a pair of antibodies specific to ApoC-III. One antibody is coated onto the wells of a microplate to capture the ApoC-III from the sample. A second, detection antibody, which is conjugated to an enzyme, binds to a different epitope on the captured ApoC-III. The addition of a substrate for the enzyme results in a colorimetric reaction, the intensity of which is proportional to the concentration of ApoC-III in the sample.
Protocol Outline:
-
Coating: Coat a 96-well microplate with a capture antibody specific for human ApoC-III and incubate.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Sample Incubation: Add standards and patient plasma or serum samples to the wells and incubate to allow ApoC-III to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody specific for ApoC-III and incubate.
-
Washing: Wash the plate again.
-
Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., horseradish peroxidase) and incubate.
-
Washing: Perform a final wash.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Determine the ApoC-III concentration in the samples by comparing their absorbance to the standard curve.
Measurement of Triglycerides (TG)
Method: Enzymatic Colorimetric Assay
Principle: This method involves the enzymatic hydrolysis of triglycerides by lipoprotein lipase (LPL) into glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate, which is subsequently oxidized by glycerol-3-phosphate oxidase to produce hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.[13][22][24]
Protocol Outline:
-
Sample Preparation: Collect fasting blood samples (serum or plasma).
-
Reagent Preparation: Prepare the working reagent containing lipoprotein lipase, glycerol kinase, glycerol-3-phosphate oxidase, peroxidase, ATP, and a chromogenic substrate.
-
Reaction: Mix the sample with the working reagent and incubate at a controlled temperature (e.g., 37°C).
-
Measurement: After the incubation period, measure the absorbance of the colored product at the specified wavelength (e.g., 500-550 nm) using a spectrophotometer or automated clinical chemistry analyzer.
-
Calculation: Calculate the triglyceride concentration based on the absorbance of the sample compared to a calibrator with a known triglyceride concentration.
Measurement of Lipoprotein Lipase (LPL) Activity
Method: Fluorometric Assay
Principle: This assay uses a fluorogenic substrate that is quenched in its native state. LPL in the post-heparin plasma sample hydrolyzes the substrate, releasing a fluorescent product. The rate of increase in fluorescence is directly proportional to the LPL activity in the sample.[2][3][4][6][12]
Protocol Outline:
-
Sample Collection: Administer heparin intravenously to release LPL from the endothelium into the bloodstream. Collect blood samples at a specified time point after heparin administration (e.g., 10-15 minutes).[7][11][23] Prepare post-heparin plasma by centrifugation.
-
Reagent Preparation: Prepare a reaction mix containing the fluorogenic LPL substrate in an appropriate assay buffer.
-
Reaction Initiation: Add the post-heparin plasma sample to the reaction mix in a 96-well plate.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 482/515 nm) over a set period at a controlled temperature (e.g., 37°C).
-
Calculation: Calculate the LPL activity from the linear rate of fluorescence increase over time, after subtracting the background fluorescence. The activity is typically expressed in units such as nmol of substrate hydrolyzed per minute per ml of plasma.
Visualizations
Caption: this compound inhibits ApoC-III synthesis, reducing LPL inhibition.
Caption: Workflow for validating this compound treatment biomarkers.
References
- 1. A novel method for measuring human lipoprotein lipase and hepatic lipase activities in postheparin plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPL Activity Assay Protocol [sigmaaldrich.com]
- 3. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. assaygenie.com [assaygenie.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound and Triglyceride Levels in Familial Chylomicronemia Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New England Journal of Medicine publishes results from pivotal study of WAYLIVRA® (this compound) in patients with familial chylomicronemia syndrome | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 10. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia [mdpi.com]
- 11. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. medichem-me.com [medichem-me.com]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. This compound: A New Era in the Treatment of Severe Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wwwn.cdc.gov [wwwn.cdc.gov]
- 18. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 19. Lipoprotein Lipase (post heparin) [heftpathology.com]
- 20. cls.ucl.ac.uk [cls.ucl.ac.uk]
- 21. Exploring this compound: a promising approach to preventing acute pancreatitis in severe hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a sensitive ELISA to quantify apolipoprotein CIII in nonhuman primate serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ELISA Test Procedures | BioChain Institute Inc. [biochain.com]
- 24. wwwn.cdc.gov [wwwn.cdc.gov]
- 25. content.abcam.com [content.abcam.com]
Volanesorsen Phase 3 Trials: A Comparative Analysis for Familial Chylomicronemia Syndrome
A deep dive into the pivotal clinical data of volanesorsen, offering a comparative statistical analysis against placebo for the treatment of Familial Chylomicronemia Syndrome (FCS). This guide provides researchers, scientists, and drug development professionals with a detailed examination of the Phase 3 trial data, experimental protocols, and the underlying mechanism of action.
This compound, an antisense oligonucleotide targeting apolipoprotein C-III (apoC-III) mRNA, has emerged as a novel therapeutic agent for the management of Familial Chylomicronemia Syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia.[1] This guide presents a comprehensive statistical analysis of the pivotal Phase 3 clinical trials, APPROACH and COMPASS, comparing the efficacy and safety of this compound against the standard of care, which is primarily a very-low-fat diet, represented by the placebo arms in these studies.[2][3]
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative outcomes from the APPROACH and COMPASS Phase 3 clinical trials, providing a clear comparison of this compound's performance against placebo.
Table 1: Efficacy Outcomes of the APPROACH and COMPASS Trials
| Efficacy Endpoint | APPROACH Trial | COMPASS Trial |
| Primary Endpoint: Mean Percent Change in Triglycerides (at 3 months) | This compound: -77% Placebo: +18%[4] | This compound: -71.2% Placebo: -0.9%[5] |
| Mean Absolute Reduction in Triglycerides (at 3 months) | This compound: -1712 mg/dL[6] | This compound: -869 mg/dL[5] |
| Patients Achieving Triglyceride Levels <750 mg/dL (at 3 months) | This compound: 77% Placebo: 10% | Not Reported |
| Mean Percent Change in ApoC-III (at 3 months) | This compound: -84% Placebo: +6.1% | Not Reported |
Table 2: Safety and Tolerability Profile from the APPROACH and COMPASS Trials
| Adverse Event | APPROACH Trial (this compound) | COMPASS Trial (this compound) |
| Injection Site Reactions | 61% | Most common adverse event, mostly mild[5] |
| Thrombocytopenia (Platelet count <140,000/µL) | 45% | Observed, manageable with dose adjustments[7] |
| Serious Platelet Events (Platelet count <25,000/µL) | 2 patients | None reported[5] |
| Discontinuations due to Adverse Events | 13% | 20% (13% due to ISRs, 7% for other non-serious AEs)[5] |
Experimental Protocols
A thorough understanding of the trial methodologies is crucial for the interpretation of the results. Below are the detailed experimental protocols for the APPROACH and COMPASS studies.
APPROACH Trial Protocol
The APPROACH study was a Phase 3, randomized, double-blind, placebo-controlled trial involving 66 patients with FCS.[4]
-
Inclusion Criteria: Adult patients with a diagnosis of FCS confirmed by the presence of eruptive xanthomas, lipemia retinalis, and/or a history of pancreatitis, in addition to fasting triglyceride levels >750 mg/dL.
-
Exclusion Criteria: Patients with secondary causes of hypertriglyceridemia, such as uncontrolled diabetes or hypothyroidism.
-
Intervention: Patients were randomized in a 1:1 ratio to receive either 300 mg of this compound or placebo via subcutaneous injection once weekly for 52 weeks.[6]
-
Primary Endpoint: The primary efficacy endpoint was the percent change in fasting triglyceride levels from baseline to 3 months.
-
Triglyceride Measurement: Fasting blood samples were collected at baseline and at regular intervals throughout the study. Triglyceride levels were measured using standard enzymatic assays in a central laboratory.
-
Safety Monitoring: Platelet counts were monitored at baseline and regularly throughout the trial. An enhanced monitoring program was implemented, which included more frequent monitoring and dose adjustments or interruptions for patients who developed thrombocytopenia.[8]
COMPASS Trial Protocol
The COMPASS study was a Phase 3, randomized, double-blind, placebo-controlled trial that enrolled 113 patients with high triglycerides (>500 mg/dL), including a subset of patients with FCS.[7]
-
Inclusion Criteria: Adult patients with fasting triglyceride levels >500 mg/dL.
-
Exclusion Criteria: Similar to the APPROACH trial, patients with secondary causes of hypertriglyceridemia were excluded.
-
Intervention: Patients were randomized to receive either 300 mg of this compound or placebo subcutaneously once weekly for 26 weeks.[5]
-
Primary Endpoint: The primary endpoint was the percent change in fasting triglyceride levels from baseline to 13 weeks.[5]
-
Triglyceride Measurement: Fasting triglyceride levels were measured at baseline and at specified time points using standardized enzymatic assays in a central laboratory.
-
Safety Monitoring: Platelet counts were monitored throughout the study. Dose reduction and/or temporary discontinuation of the study drug were implemented for patients who experienced a decline in platelet counts.[7]
Mechanism of Action and Experimental Workflow
To visualize the underlying biological and procedural frameworks of the this compound clinical trials, the following diagrams are provided.
Caption: Experimental workflow of the this compound Phase 3 clinical trials.
Caption: Signaling pathway illustrating this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound and triglyceride levels in familial chylomicronemia syndrome: Long-term efficacy and safety data from patients in an open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New England Journal of Medicine publishes results from pivotal study of WAYLIVRA® (this compound) in patients with familial chylomicronemia syndrome | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. This compound, Familial Chylomicronemia Syndrome, and Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound and Triglyceride Levels in Familial Chylomicronemia Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Volanesorsen Treatment for Familial Chylomicronemia Syndrome: A Comparative Guide on Efficacy and Safety from Extension Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term efficacy and safety of volanesorsen, an antisense oligonucleotide targeting apolipoprotein C-III (ApoC-III) mRNA, for the treatment of Familial Chylomicronemia Syndrome (FCS). Data is drawn from pivotal clinical trials and their open-label extension (OLE) studies, offering insights into sustained treatment effects. A comparison with the recently approved alternative, olezarsen, and other emerging therapies is included to provide a broader perspective on the current therapeutic landscape for FCS.
Mechanism of Action
This compound is an antisense oligonucleotide designed to bind to the messenger RNA (mRNA) of ApoC-III, a key protein in triglyceride metabolism.[1][2][3] This binding leads to the degradation of the ApoC-III mRNA, thereby preventing the synthesis of the ApoC-III protein.[2] By reducing ApoC-III levels, this compound inhibits the downstream pathways that lead to elevated triglyceride levels.[2][3] ApoC-III normally inhibits lipoprotein lipase (LPL), the primary enzyme responsible for breaking down triglycerides in the blood, and also hinders the liver's ability to clear triglyceride-rich lipoproteins.[2][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Volanesorsen in a Laboratory Setting
This document provides essential guidance on the proper disposal of Volanesorsen, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are intended for researchers, scientists, and drug development professionals who may be handling this substance.
This compound, an antisense oligonucleotide, is supplied in single-use, pre-filled syringes.[1][2] While the chemical substance itself is not classified as a hazardous material, the primary safety concern lies in the proper handling and disposal of the injection equipment.[3]
Disposal of Used this compound Syringes
The principal guideline for the disposal of used this compound syringes is to treat them as biomedical sharps waste.
Immediate Post-Use Procedure:
-
Immediately after use, the single-use syringe must be disposed of in a designated sharps disposal container.[1][2]
-
Do not attempt to recap the needle.[2]
-
The needle cap should be discarded separately.[2]
Sharps Container Specifications and Disposal:
-
Use a sharps container that is made of heavy-duty plastic, closable, and leak-resistant.[2]
-
When the sharps container is approximately three-quarters full, it must be sealed and disposed of according to your institution's and community's guidelines for biomedical or sharps waste.[1][2]
-
Do not dispose of the sharps container in regular household or laboratory trash.[1][2]
Disposal of Unused or Expired this compound
Any this compound pre-filled syringe that is not used or has expired should be discarded.[1]
-
Expired Syringes: Check the expiration date on the syringe label. The product should not be used after the last day of the indicated month.[1]
-
Improper Storage: this compound can be kept at room temperature (up to 30°C) for a maximum of 6 weeks. If it is not used within this period after removal from refrigeration, the syringe must be discarded.[1]
-
Visual Inspection: Before administration, visually inspect the solution. If it is cloudy, contains visible particles, or is not colorless to slightly yellow, the syringe should not be used and must be disposed of.[2]
The entire unused or expired pre-filled syringe should be disposed of in a sharps container, following the same procedures outlined for used syringes.
Quantitative Data on Storage Conditions
While no quantitative data exists for the disposal process itself, the following storage parameters are critical for maintaining the product's integrity and determining when disposal is necessary.
| Parameter | Temperature Range | Maximum Duration | Additional Notes |
| Refrigerated Storage | 2°C to 8°C | Until expiration date | Store in original carton to protect from light.[1] |
| Room Temperature Storage | Up to 30°C | Up to 6 weeks | Must be kept in the original carton. Discard if not used within this timeframe.[1] |
Logical Workflow for this compound Disposal
The decision-making process for the proper disposal of a this compound syringe can be visualized as a simple workflow. This ensures that all safety and handling steps are correctly followed.
Note on Chemical Disposal: The Safety Data Sheet (SDS) for this compound sodium indicates it is not a hazardous substance.[3] For spills or direct handling of the solution outside of its syringe, standard laboratory procedures for non-hazardous chemical waste should be followed, in accordance with institutional and local regulations. This typically involves absorption of the liquid and disposal in the appropriate solid waste stream. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the substance.[3]
References
Essential Safety and Handling Guidance for Volanesorsen
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Volanesorsen. The following procedures for personal protective equipment (PPE), operational plans, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound sodium states that it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personnel safety.[1] The following table summarizes the recommended PPE for handling this compound in both solution and powder form.
| Body Part | PPE Recommendation | Purpose | Standard |
| Hands | Nitrile gloves | To prevent skin contact. | ASTM D6319 |
| Eyes | Safety glasses with side shields or safety goggles | To protect eyes from splashes or dust. | ANSI Z87.1 |
| Body | Laboratory coat | To protect skin and clothing from contamination. | --- |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities of powder or if ventilation is inadequate. | To prevent inhalation of airborne particles. | NIOSH-approved |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Donning PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
Eye Protection: Put on safety glasses or goggles.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
Doffing PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Gown/Lab Coat: Remove the lab coat by folding it inward, avoiding contact with the exterior.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Eye Protection: Remove safety glasses or goggles.
-
Respirator (if used): Remove and store or dispose of according to manufacturer's instructions.
-
Final Hand Hygiene: Wash hands again.
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: Work in a well-ventilated area.[1] For procedures that may generate aerosols or dust, use a chemical fume hood or a biological safety cabinet.
-
Eye Wash and Safety Shower: Ensure an eye wash station and safety shower are readily accessible.[1]
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Contain: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For powder spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean: Wearing appropriate PPE, clean the spill area with a suitable laboratory disinfectant or detergent and water.
-
Dispose: Collect all contaminated materials in a sealed container and dispose of as chemical waste.
Disposal:
-
Sharps: Any needles and syringes used for the administration of this compound must be disposed of in a designated sharps container.[2]
-
Chemical Waste: Unused this compound and any materials contaminated with it should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of in household waste or via wastewater.[2]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
